[Ser2]-Neuromedin C
Description
Properties
IUPAC Name |
2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H72N16O11S/c1-25(2)13-34(45(72)61-33(42(51)69)11-12-77-6)62-46(73)36(15-29-19-52-23-56-29)59-40(68)21-55-49(76)41(26(3)4)65-43(70)27(5)58-44(71)35(14-28-18-54-32-10-8-7-9-31(28)32)63-47(74)37(16-30-20-53-24-57-30)64-48(75)38(22-66)60-39(67)17-50/h7-10,18-20,23-27,33-38,41,54,66H,11-17,21-22,50H2,1-6H3,(H2,51,69)(H,52,56)(H,53,57)(H,55,76)(H,58,71)(H,59,68)(H,60,67)(H,61,72)(H,62,73)(H,63,74)(H,64,75)(H,65,70) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSKUMVQOSVSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H72N16O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Discovery and Synthesis of [Ser2]-Neuromedin C
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuromedin C, a decapeptide with potent biological activity, has been a subject of significant interest since its discovery. As a member of the bombesin-like peptide family, it plays a crucial role in various physiological processes, including smooth muscle contraction and gastrointestinal hormone release.[1][2][3] The development of synthetic analogs, such as [Ser2]-Neuromedin C, represents a strategic effort to modulate its biological activity and stability for research and potential therapeutic applications. This guide provides an in-depth exploration of the historical discovery of Neuromedin C, the scientific rationale for the creation of its [Ser2] analog, and a detailed, field-proven protocol for its chemical synthesis using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the causality behind each experimental step, from resin selection to final peptide characterization, offering a comprehensive resource for professionals in peptide chemistry and drug development.
Part 1: Foundational Discovery of Neuromedin C
The journey into the world of this compound begins with its parent molecule. Neuromedin C was first isolated and identified from porcine spinal cord as a novel bombesin-like peptide.[2] Its discovery was part of a broader effort to identify neuropeptides, which are small, protein-like molecules used by neurons to communicate.[4]
Structurally, Neuromedin C is a decapeptide with the amino acid sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[1][2][5][6] This sequence was found to be identical to the C-terminal fragment (residues 18-27) of a larger, previously known peptide called Gastrin-Releasing Peptide (GRP).[1][2] This relationship immediately placed Neuromedin C within a well-studied family of peptides known for their potent effects on the gastrointestinal and central nervous systems.[3] Like bombesin, Neuromedin C was shown to elicit strong contraction of smooth muscles, such as the rat uterus, and to influence the release of various hormones.[2][3]
Part 2: Rationale for Analog Development: The Emergence of this compound
The primary motivation for creating synthetic analogs of bioactive peptides is to enhance or modify their natural properties. This can include improving receptor binding affinity, increasing stability against enzymatic degradation, or altering the signaling response (e.g., creating an antagonist from an agonist).
The development of This compound involves a specific and deliberate modification: the substitution of the asparagine (Asn) residue at the second position of the peptide chain with a serine (Ser) residue.
Table 1: Amino Acid Sequence Comparison
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | C-Terminus |
| Neuromedin C | Gly | Asn | His | Trp | Ala | Val | Gly | His | Leu | Met | Amide (NH2) |
| This compound | Gly | Ser | His | Trp | Ala | Val | Gly | His | Leu | Met | Amide (NH2) |
The rationale for this Glycine-to-Serine substitution is rooted in structure-activity relationship (SAR) studies. The side chains of amino acids play a critical role in how a peptide folds and interacts with its target receptor.
-
Asparagine (Asn) has a carboxamide side chain.
-
Serine (Ser) has a hydroxyl (-OH) side chain.
This seemingly minor change from a carboxamide to a hydroxyl group can have significant consequences:
-
Altered Hydrogen Bonding: The hydroxyl group of serine can form different hydrogen bonds with the receptor compared to the asparagine side chain, potentially altering binding affinity and specificity.
-
Conformational Changes: The substitution can induce subtle changes in the peptide's three-dimensional structure, which may favor a more active or stable conformation upon binding.
-
Stability: While both are polar, their susceptibility to enzymatic degradation can differ, potentially leading to a longer biological half-life for the analog.
Part 3: The Chemical Synthesis of this compound: A Detailed Protocol
The synthesis of this compound is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[7][8] This methodology involves building the peptide chain step-by-step while the C-terminal end is anchored to an insoluble resin support.[8][9][10] This approach simplifies the purification process, as excess reagents and byproducts are easily washed away after each step.[8]
3.1: Principle of Fmoc-Based SPPS
SPPS is a cyclical process.[8][10] The N-terminus of the growing peptide chain is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is stable to acid but readily removed by a base (e.g., piperidine).[11][12] The side chains of reactive amino acids are protected by acid-labile groups (e.g., t-Bu, Trt), which remain intact during the synthesis cycles but are removed during the final cleavage step.[12]
Diagram: The Fmoc-SPPS Workflow
The following diagram illustrates the core cyclical process of adding a single amino acid to the growing peptide chain.
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).
3.2: Step-by-Step Synthesis Protocol
Objective: To synthesize a 100 mg batch of crude this compound.
Materials:
-
Resin: Rink Amide resin (100-200 mesh). The choice of Rink Amide is critical as it is designed to yield a C-terminal amide upon cleavage with trifluoroacetic acid (TFA), matching the native structure of Neuromedin C.[11][13]
-
Protected Amino Acids: Fmoc-Met-OH, Fmoc-Leu-OH, Fmoc-His(Trt)-OH, Fmoc-Gly-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Reagents:
-
Coupling: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), Diisopropylethylamine (DIPEA). HBTU is chosen for its efficiency in activating the carboxylic acid of the incoming amino acid to form an active ester, facilitating rapid and complete coupling.[12]
-
Cleavage: TFA "Reagent K" Cocktail: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (ethanedithiol). This specific cocktail is designed to scavenge the reactive cationic species generated during the removal of side-chain protecting groups, preventing side reactions with sensitive residues like Trp and Met.
-
Workflow:
-
Resin Preparation:
-
First Amino Acid Loading (Fmoc-Met-OH):
-
If starting with a pre-loaded resin (e.g., Fmoc-Met-Rink Amide), proceed to step 3. If loading manually, activate Fmoc-Met-OH with HBTU/DIPEA and couple it to the deprotected Rink Amide resin.
-
-
Peptide Chain Elongation (Cyclical Steps):
-
Cycle 1 (Coupling Leucine):
-
Deprotection: Remove the Fmoc group from the resin-bound Methionine by treating with 20% piperidine in DMF for 15-20 minutes.[11]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[13]
-
Coupling: In a separate vial, dissolve Fmoc-Leu-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. Add this activation mixture to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
-
Repeat for Subsequent Amino Acids: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence in reverse order: His, Gly, Val, Ala, Trp, His, Ser, Gly.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid (Gly) is coupled and its Fmoc group is removed, wash the peptide-resin thoroughly with DCM and dry it under a vacuum.
-
Add the chilled TFA cleavage cocktail to the resin and stir for 2-3 hours at room temperature.[11] TFA cleaves the peptide from the resin and simultaneously removes the side-chain protecting groups.[11][12]
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.
-
Dry the resulting white powder (crude peptide) under a vacuum.
-
3.3: Purification and Characterization
The crude product contains the desired peptide along with impurities from incomplete couplings or side reactions.[9] Purification is essential and is typically performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][14][15]
-
Purification Protocol (RP-HPLC):
-
System: A preparative HPLC system with a C18 column.[16]
-
Solvents: Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile. TFA is used as an ion-pairing agent to improve peak shape.[9][16][17]
-
Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 40 minutes, is used to elute the peptide. The exact gradient should be optimized at an analytical scale first.[9][16]
-
Detection: UV detection at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Lyophilization: Combine the pure fractions and lyophilize (freeze-dry) to obtain the final peptide as a fluffy, white powder.[16]
-
-
Characterization Protocol (Quality Control):
-
Purity Analysis: Inject a small amount of the purified peptide into an analytical HPLC system to confirm its purity (typically >95%).[17]
-
Identity Confirmation: Use Mass Spectrometry (MS), such as MALDI-TOF or LC-MS, to confirm the molecular weight of the synthesized peptide.[18][19][20][21] The measured mass should match the theoretical mass of this compound.
-
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Sequence | Gly-Ser-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 |
| Molecular Formula | C50H73N17O12S1 |
| Molecular Weight (Avg.) | 1136.3 g/mol |
| Appearance | White lyophilized powder |
Part 4: Biological Activity and Receptor Interaction
Neuromedin C and its analogs exert their effects by binding to G protein-coupled receptors (GPCRs), specifically the bombesin receptor family, which includes the Gastrin-Releasing Peptide receptor (GRPR), the Neuromedin B receptor (NMBR), and the bombesin receptor subtype 3 (BRS-3).[4][22]
Upon binding, the receptor activates intracellular signaling cascades. The primary pathway involves the Gαq protein, which stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.[22][23]
Diagram: Neuromedin C Signaling Pathway
This diagram shows the canonical signaling pathway activated upon receptor binding.
Caption: Gαq-mediated signaling pathway of this compound via the GRPR.
The substitution of Asn with Ser in this compound can modulate the binding affinity to these receptors and the subsequent signaling strength, which can be quantified using in vitro assays such as calcium flux or inositol phosphate accumulation assays.[24]
Conclusion
The journey from the discovery of Neuromedin C to the rational design and synthesis of its [Ser2] analog exemplifies a core principle of medicinal chemistry and drug development. By understanding the native peptide's structure and function, targeted modifications can be introduced to create novel molecules with potentially superior properties. The detailed protocol for solid-phase peptide synthesis provided herein offers a robust and validated framework for producing high-purity this compound and similar peptide analogs. The successful characterization and purification of these synthetic peptides are paramount for obtaining reliable and reproducible data in subsequent biological and pharmacological investigations. This guide serves as a comprehensive technical resource, bridging the gap between historical discovery and modern laboratory practice.
References
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
-
Rieck, F. Efficient Purification of Synthetic Peptides at High and Low pH . Agilent Technologies, Inc. Available at: [Link]
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Analysis and Purification of Synthetic Peptides by Liquid Chromatography . Agilent Technologies, Inc. Available at: [Link]
- Gao, F., et al. (2023). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . UCI Department of Chemistry. Available at: [Link]
- Mori, K., Miyazato, M., & Kangawa, K. (2008). Neuromedin S: discovery and functions.
- Lau, A. T., & Loo, J. A. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-82.
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Characterization of Synthetic Peptides by Mass Spectrometry . PubMed. Available at: [Link]
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Purification of Synthetic Peptides by High Performance Liquid Chromatography . Springer Nature Experiments. Available at: [Link]
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Fmoc Solid-Phase Peptide Synthesis . Springer Nature Experiments. Available at: [Link]
- Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Mant, C. T., & Hodges, R. S. (2006).
- Siuzdak, G. (2003). Peptide and protein analysis with mass spectrometry.
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Peptide Purification . AAPPTec. Available at: [Link]
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What Is Peptide Mass Spectrometry Identification . MtoZ Biolabs. Available at: [Link]
- Taniguchi, H., et al. (2022). Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1. ACS Medicinal Chemistry Letters, 13(6), 963-969.
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Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1 . ACS Publications. Available at: [Link]
- Malendowicz, L. K., et al. (2019). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology, 10, 738.
- Dalbøge, L. S., et al. (2015). Synthesis and evaluation of novel lipidated neuromedin U analogs with increased stability and effects on food intake. Journal of Peptide Science, 21(4), 291-300.
- Minamino, N., et al. (1984). Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord.
- Macosko, E. Z., et al. (2009). THE NEUROPEPTIDE NEUROMEDIN U RECEPTOR NMUR-1 BUFFERS INSULIN RECEPTOR SIGNALING IN BACTERIA-DEPENDENT C. ELEGANS SURVIVAL. PubMed Central.
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Regulation of NmU expression and signaling pathways influenced by NmU . ResearchGate. Available at: [Link]
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Neuromedin C Peptide . Abbiotec. Available at: [Link]
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Neuromedin Receptor Family . Creative Biolabs. Available at: [Link]
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Neuromedin C . PubChem. Available at: [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Yu, Y., et al. (2021).
- Góngora-Benítez, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1108-1124.
- Singh, M., et al. (1986). Actions of neuromedin-B and neuromedin-C on amylase release from isolated rat pancreatic acini. Digestive Diseases and Sciences, 31(7), 754-760.
- De la Fuente, M., et al. (1994). Bombesin, gastrin-releasing peptide, and neuromedin C modulate murine lymphocyte proliferation through adherent accessory cells and activate protein kinase C. Peptides, 15(1), 15-22.
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Physiological functions of the Neuromedin peptide family
An In-depth Technical Guide to the Physiological Functions of the Neuromedin Peptide Family
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Neuromedin Family
First identified in 1985 from porcine spinal cord, the Neuromedin peptide family represents a diverse group of signaling molecules with a wide array of physiological functions, from regulating the most fundamental aspects of energy balance and daily rhythms to intricate control of stress and reproduction.[1] The family was initially named for Neuromedin U's (NMU) potent ability to contract uterine smooth muscle.[1][2] Subsequent research has revealed a family of peptides with distinct structures, receptors, and functions, making them compelling targets for therapeutic development.
This guide provides a detailed exploration of the core members of this family: Neuromedin U (NMU) and its close relative Neuromedin S (NMS); the bombesin-related peptide, Neuromedin B (NMB); and Neuromedin K (NKB), also known as Neurokinin B, a member of the tachykinin family. We will delve into their receptor systems, signaling pathways, physiological roles, and the experimental methodologies used to elucidate their functions.
Part 1: Neuromedin U and Neuromedin S: Master Regulators of Homeostasis and Rhythm
NMU and NMS are structurally related neuropeptides that act as endogenous ligands for the same pair of receptors, yet their distinct expression patterns confer specialized roles.[2][3] They share a conserved C-terminal heptapeptide motif, which is crucial for receptor activation.[4][5]
Receptors and Intracellular Signaling
NMU and NMS exert their effects through two high-affinity G protein-coupled receptors (GPCRs), NMUR1 and NMUR2.[6][7] The distinct anatomical distribution of these receptors is fundamental to the peptides' diverse physiological effects:
-
NMUR1: Predominantly expressed in peripheral tissues, especially the gastrointestinal tract.[2][6][8]
-
NMUR2: Primarily expressed in the central nervous system (CNS), particularly within the brain and spinal cord.[2][4][6][8]
Upon ligand binding, these receptors initiate intracellular signaling cascades primarily through coupling to Gαq/11 and Gαi/o proteins.[9][10]
-
Gαq/11 Pathway: Activation leads to the stimulation of phospholipase C (PLC), which subsequently promotes the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[9][11]
-
Gαi/o Pathway: This pathway is associated with the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[9] The βγ subunits of the Go protein have also been shown to mediate NMUR1 signaling, leading to the activation of the Extracellular Signal-regulated Kinase 1/2 (ERK1/2) pathway in sensory neurons.[12]
Core Physiological Functions
1. Regulation of Energy Homeostasis
Both central and peripheral administration of NMU and NMS have profound effects on energy balance, positioning this system as a key regulator of metabolism.[13][14][15]
-
Anorexigenic Effects: Intracerebroventricular (ICV) administration of NMU potently suppresses food intake and reduces body weight.[14][16] This effect is primarily mediated by NMUR2 in the brain.[9] NMU-deficient mice are prone to obesity, whereas mice overexpressing NMU are lean and eat less.[4][15] Peripherally administered NMU also reduces food intake, an effect that requires NMUR1 and appears to be partly mediated by vagal afferents.[13][15]
-
Increased Energy Expenditure: Beyond reducing energy intake, NMU increases energy expenditure. Central administration increases locomotor activity, core body temperature, and overall metabolic rate.[14][15]
| Parameter | Central Administration (ICV) | Peripheral Administration (IV/IP) | Primary Receptor |
| Food Intake | Potent Decrease[14][16] | Dose-dependent Decrease[15] | Central: NMUR2, Peripheral: NMUR1 |
| Body Weight | Decrease[14] | Dose-dependent Decrease[15] | NMUR1 & NMUR2 |
| Energy Expenditure | Increase[14] | Increase[15] | NMUR1 & NMUR2 |
| Body Temperature | Increase[14] | Increase[15] | NMUR1 & NMUR2 |
| Glucose Homeostasis | Not fully detailed | Improved Glucose Excursion[15] | NMUR1 |
2. Orchestration of Circadian Rhythms
The NMU/NMS system is integral to the master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus, which governs the body's 24-hour cycles.[17]
-
Neuromedin S as a Pacemaker: NMS is specifically expressed in the core of the SCN.[3][18] Neurons expressing NMS have been identified as essential pacemakers, critical for synchronizing the SCN network and dictating behavioral circadian rhythms.[17][19][20] Modulating the molecular clock within just these NMS-expressing neurons is sufficient to alter the circadian period of the entire animal.[19][20]
-
NMU and Clock Regulation: The expression of NMU and NMUR1 in the SCN fluctuates with a circadian rhythm, suggesting that NMU may act in an autocrine or paracrine manner to regulate SCN function.[2][10] Unlike NMS, NMU expression appears to be controlled by the endogenous pacemaker itself.[18]
Interestingly, while the neurons that produce NMS are critical for rhythmicity, the NMS peptide itself is not strictly required, suggesting that other signaling factors (like GABA) released from these neurons are also necessary for maintaining circadian rhythms.[21][22]
3. Modulation of Stress and Pain
NMU is a significant modulator of the body's response to stress and noxious stimuli.
-
Stress Response: Central administration of NMU activates the hypothalamic-pituitary-adrenal (HPA) axis, stimulating the release of corticotropin-releasing hormone (CRH), which in turn increases plasma levels of ACTH and corticosterone.[1][2] These stress-related behaviors can be blocked by a CRH antagonist.[1]
-
Nociception (Pain Perception): NMU plays a role in pain sensory transmission.[1][6] This function is mediated by NMUR2, as NMUR2 knockout mice exhibit reduced sensitivity to certain types of pain.[1]
4. Contraction of Smooth Muscle
The foundational role of NMU is its ability to induce smooth muscle contraction, a function mediated primarily by peripheral NMUR1.[6] This action is observed in:
Part 2: Neuromedin B: The Bombesin-like Modulator
Neuromedin B (NMB) is a member of the bombesin-like peptide family and exerts its effects through a specific G protein-coupled receptor, NMBR.[11][23][24] It is found in both the central nervous system and the gastrointestinal tract.[11]
Receptor and Signaling
NMB binds with high affinity to the NMB receptor (NMBR), a 7-transmembrane GPCR.[11][23] Upon binding, NMBR activates heterotrimeric G proteins, initiating intracellular signaling cascades that include phospholipase activation, calcium mobilization, and protein kinase C (PKC) activation, ultimately leading to changes in gene expression and cellular responses.[11][23][25]
Core Physiological Functions
1. Thermoregulation
A primary and essential role of the NMB/NMBR system is in the central regulation of body temperature.[23] Studies using NMBR-deficient mice have definitively shown that this receptor is critical for normal thermoregulation.[11][26] While centrally administered NMB can induce a hypothermic effect, this response is significantly blunted in mice lacking the NMBR.[26]
2. Immune System and Cell Growth
NMB and its receptor have been highlighted for their role in the immunology system.[24][27] They are involved in regulating:
3. Regulation of Secretion and Digestion
As a bombesin-like peptide, NMB is involved in the regulation of exocrine and endocrine secretions and plays a role in gastrointestinal motility.[11][23][25] This suggests potential therapeutic applications for NMBR antagonists in gastrointestinal disorders like irritable bowel syndrome (IBS).[25]
Part 3: Neuromedin K (Neurokinin B): The Tachykinin Connection to Reproduction
Neuromedin K (NKB) is a member of the tachykinin family of neuropeptides and is identical to Neurokinin B.[28] Tachykinins are characterized by a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2) and are involved in a wide range of biological processes.[28][29]
Receptor and Identity
NKB is encoded by the TAC3 gene and preferentially binds to the neurokinin 3 receptor (NK3R), also encoded by the TAC3R gene.[30] This receptor is part of the broader family of tachykinin receptors that also bind other peptides like Substance P and Neurokinin A.[29][31]
Core Physiological Functions
1. Human Reproduction
The most critical and well-established role for the NKB/NK3R system is in the regulation of human reproduction.[30]
-
Pubertal Development: Inactivating mutations in either the TAC3 (NKB) or TAC3R (NK3R) genes are a cause of congenital hypogonadotrophic hypogonadism, a condition characterized by pubertal failure.[30][32]
-
Gonadotropin Secretion: NKB signaling is believed to be a key component of the hypothalamic pulse generator that controls the release of gonadotropin-releasing hormone (GnRH) and, subsequently, the pituitary hormones LH and FSH. However, direct infusion of NKB in healthy humans has not been shown to significantly alter reproductive hormone secretion, suggesting a more complex regulatory role.[30][32]
2. Neuronal Signaling and Inflammation
As a tachykinin, NKB has functions consistent with other members of this family.
-
Central Nervous System: NKB demonstrates tachykinin-like activity in the CNS, suggesting a role in neural transmission.[33][34]
-
Inflammation: Tachykinins are well-established pro-inflammatory neuropeptides.[29][35] NKB has been shown to induce edema formation, indicating a potential role in inflammatory processes.[35]
Experimental Protocols & Methodologies
A cornerstone of neuromedin research involves in vivo studies using animal models to assess the physiological effects of peptide administration.
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection for Feeding Studies
This protocol is fundamental for assessing the central effects of neuromedins on energy homeostasis, as cited in numerous foundational studies.[14][16]
Objective: To deliver a precise dose of a neuromedin peptide directly into the ventricular system of the brain to study its effects on food intake and body weight, bypassing the blood-brain barrier.
Methodology:
-
Surgical Cannula Implantation:
-
Anesthetize the rodent (e.g., Wistar rat) using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates relative to bregma, drill a small hole over the target lateral ventricle.
-
Slowly lower a stainless-steel guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least one week.
-
-
Peptide Administration:
-
Habituate the animal to the injection procedure by handling and performing sham injections.
-
On the day of the experiment, gently restrain the animal, remove the dummy cannula, and insert an injection cannula connected to a Hamilton syringe via PE tubing.
-
Infuse the neuromedin peptide (e.g., NMU dissolved in sterile saline) slowly over 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
-
Data Collection:
-
Immediately following injection, return the animal to its home cage with pre-weighed food and water access.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Measure body weight at the 24-hour mark.
-
A control group receiving vehicle (sterile saline) injections must be run in parallel.
-
Self-Validating System: The validity of this protocol rests on several pillars. Correct cannula placement must be verified post-mortem by injecting dye (e.g., Evans blue) and sectioning the brain. The use of a vehicle control group is essential to ensure that observed effects are due to the peptide and not the injection procedure itself. Dose-response curves should be generated to establish the potency of the peptide.
Synthesis and Future Directions
The Neuromedin peptide family encompasses a functionally diverse group of signaling molecules.
-
NMU and NMS are critical integrators of energy balance, circadian rhythm, and stress responses, acting through central and peripheral NMUR1/2 receptors.
-
NMB plays a more specialized role in thermoregulation and immunity via the NMBR.
-
NKB (Neuromedin K) is a tachykinin essential for reproductive function through the NK3R.
The distinct physiological profiles and receptor systems of these peptides make them highly attractive targets for drug development. The anorectic and metabolic effects of NMU/NMS suggest that selective NMUR2 agonists could be a promising avenue for treating obesity and metabolic disorders.[5][9] Conversely, given the role of NMUR1 in inflammation, the development of selective NMUR1 antagonists may offer new treatments for conditions like inflammatory bowel disease or asthma.[36] The critical role of NKB in reproduction has already made the NK3R a target for therapies related to sex-hormone-dependent diseases.
Future research will depend on the development of more highly specific and stable receptor agonists and antagonists to further dissect the precise roles of each receptor subtype in health and disease.[2][10] Unraveling the complex interplay between these neuropeptide systems will undoubtedly open new doors for therapeutic intervention across a wide spectrum of human physiology.
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Dalvi, P. S. (2021). Neuromedin U: physiology, pharmacology and therapeutic potential. PubMed. [Link]
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Lee, I. T., et al. (2015). Neuromedin s-producing neurons act as essential pacemakers in the suprachiasmatic nucleus to couple clock neurons and dictate circadian rhythms. PubMed. [Link]
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Mori, K., et al. (2008). Neuromedin S: discovery and functions. PubMed. [Link]
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Rucinski, M., & Ziolkowska, A. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. PMC. [Link]
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Paul, S., et al. (2023). Suprachiasmatic Neuromedin-S Neurons Regulate Arousal. bioRxiv. [Link]
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ResearchGate. (2015). Neuromedin S-Producing Neurons Act as Essential Pacemakers in the Suprachiasmatic Nucleus to Couple Clock Neurons and Dictate Circadian Rhythms | Request PDF. [Link]
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Ohki-Hamazaki, H. (2000). Neuromedin B. PubMed. [Link]
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Fernandez, F., et al. (2020). Expression of the vesicular GABA transporter within neuromedin S+ neurons sustains behavioral circadian rhythms. PNAS. [Link]
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Itoh, S., et al. (1995). Effects of neuromedins and related peptides on the body temperature of rats. PubMed. [Link]
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Steinhoff, M. S., et al. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. PubMed Central. [Link]
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Hegarty, C., et al. (2008). Expression of neuromedin B in adipose tissue and its regulation by changes in energy balance in. Journal of Molecular Endocrinology. [Link]
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Stewart, P. E., et al. (1985). Tachykinin-like central activity of neuromedin K in mice. PubMed. [Link]
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Ohki-Hamazaki, H., et al. (1999). Functional properties of two bombesin-like peptide receptors revealed by the analysis of mice lacking neuromedin B receptor. PubMed. [Link]
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Mori, K., et al. (2005). Identification of neuromedin S and its possible role in the mammalian circadian oscillator system. PubMed Central. [Link]
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Tanso Biosciences. Tachykinin receptors. [Link]
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Torrens, Y., et al. (1984). Neuromedin K, a tool to further distinguish two central tachykinin binding sites. PubMed. [Link]
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Mantyh, C. R., et al. (1989). Receptor binding sites for substance P, but not substance K or neuromedin K, are expressed in high concentrations by arterioles, venules, and lymph nodules in surgical specimens obtained from patients with ulcerative colitis and Crohn disease. PNAS. [Link]
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University of Texas Southwestern Medical Center. (2015). Neuromedin s-producing neurons act as essential pacemakers in the suprachiasmatic nucleus to couple clock neurons and dictate circadian rhythms. [Link]
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Ripsch, M. S., et al. (2011). Neuromedin U Type 1 Receptor Stimulation of A-type K+ Current Requires the βγ Subunits of Go Protein, Protein Kinase A, and Extracellular Signal-regulated Kinase 1/2 (ERK1/2) in Sensory Neurons. PMC - PubMed Central. [Link]
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Barrett, J., et al. (2019). View of Tachykinin receptors (version 2019.4) in the IUPHAR/BPS Guide to Pharmacology Database. Edinburgh Diamond | Journals. [Link]
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ResearchGate. (2022). (PDF) Neuropeptide Neuromedin B does not alter body weight and glucose homeostasis nor does it act as an insulin-releasing peptide. [Link]
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Jayasena, C. N., et al. (2014). Effects of Neurokinin B Administration on Reproductive Hormone Secretion in Healthy Men and Women. PubMed Central. [Link]
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Jayasena, C. N., et al. (2014). Effects of neurokinin B administration on reproductive hormone secretion in healthy men and women. PubMed. [Link]
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Kangawa, K., et al. (1983). Neuromedin K: a novel mammalian tachykinin identified in porcine spinal cord. PubMed. [Link]
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Sneddon, P., et al. (2003). Neurokinin B induces oedema formation in mouse lung via tachykinin receptor-independent mechanisms. PMC - PubMed Central. [Link]
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Van der poorten, O., et al. (2019). Synthesis and in Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists. PubMed Central. [Link]
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Journal of Neuroscience. (2024). Identification of a Novel Population of Neuromedin S Expressing Neurons in the Ventral Tegmental Area That Promote Morphine-Elicited Behavior. [Link]
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Taniguchi, K., et al. (2024). Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1. PMC. [Link]
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A Technical Guide to the Gastrointestinal Mechanism of Action of [Ser2]-Neuromedin C
Abstract
This technical guide provides an in-depth examination of the mechanism of action of [Ser2]-Neuromedin C, a potent bombesin-like peptide, within the gastrointestinal (GI) tract. We will dissect its molecular interactions with bombesin receptor subtypes, delineate the principal signal transduction cascades it initiates, and explore the resultant physiological effects on GI motility and secretion. This document is structured to provide not only a thorough mechanistic overview but also actionable, field-proven experimental protocols for researchers investigating this pathway. We will detail methodologies for receptor binding assays, in vitro smooth muscle contraction studies, and second messenger quantification, emphasizing the causality behind experimental choices and the inclusion of self-validating controls. Through this synthesis of foundational science and practical application, this guide serves as a critical resource for professionals engaged in gastroenterology research and the development of novel therapeutics targeting bombesin receptor pathways.
Introduction: The Bombesin-like Peptide Family in the Gut
The bombesin-like peptide family encompasses a group of structurally related peptides that exert significant control over gastrointestinal function. Originally isolated from amphibian skin, the namesake peptide bombesin has mammalian counterparts, principally Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB)[1]. These peptides are crucial regulators of smooth muscle contraction, the release of GI hormones, and mucosal secretion[2][3].
Neuromedin C (NMC), also known as GRP(18-27), is a decapeptide that represents the biologically active C-terminal fragment of GRP[4]. It retains the full spectrum of GRP's biological activity. The subject of this guide, this compound, is a synthetic analog of NMC with the sequence Gly-Ser -His-Trp-Ala-Val-Gly-His-Leu-Met-NH2[5]. This modification from the native Gly-Asn -His... sequence is designed for specific experimental purposes, often related to altering binding affinity or metabolic stability, though it is expected to operate through the same receptor systems as native NMC and GRP. Understanding its mechanism is pivotal for elucidating the physiological roles of GRP/NMC and for developing targeted pharmacological agents.
Molecular Targets: Bombesin Receptors in the GI Tract
The physiological effects of this compound are mediated by a specific subfamily of G-protein coupled receptors (GPCRs). The mammalian bombesin receptor family consists of three main subtypes:
-
BB1 Receptor (NMB-R): Shows a higher affinity for Neuromedin B.
-
BB2 Receptor (GRP-R): Exhibits high affinity for GRP and bombesin (and therefore Neuromedin C)[2][6].
-
BB3 Receptor (BRS-3): An orphan receptor with an as-yet-unidentified endogenous ligand, though it plays a role in metabolism and GI motility[2].
In the gastrointestinal tract, these receptors are widely distributed. GRP-R (BB2) is prominently expressed in the gastric antrum, pancreas, and throughout the enteric nervous system (ENS)[3][7]. NMB-R (BB1) is also found in the GI tract, particularly in the esophagus and stomach[3]. Given that Neuromedin C is the C-terminal decapeptide of GRP, its actions, and by extension those of its analog [Ser2]-NMC, are primarily mediated by the GRP-R (BB2) subtype[6]. Binding studies have consistently shown that GRP and bombesin bind to GRP-R with high affinity[8].
Signal Transduction: The Gαq/11-Phospholipase C Pathway
Upon binding of [Ser2]-NMC to the GRP-R, the receptor undergoes a conformational change that activates its associated heterotrimeric G-protein. The GRP-R predominantly couples to G-proteins of the Gαq/11 family[9]. This initiates a well-characterized signaling cascade that is central to its physiological effects.
The signaling pathway proceeds as follows:
-
Ligand Binding: [Ser2]-NMC binds to the extracellular domain of the GRP-R.
-
G-Protein Activation: The activated GRP-R catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, causing the dissociation of the Gαq-GTP subunit from the Gβγ dimer.
-
Phospholipase C (PLC) Activation: The activated Gαq-GTP subunit binds to and activates the effector enzyme Phospholipase C-beta (PLCβ).
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers:
-
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm.
-
Diacylglycerol (DAG): Remains embedded in the plasma membrane.
-
-
Downstream Effects:
-
IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.
-
DAG, in concert with the elevated cytosolic Ca2+, activates Protein Kinase C (PKC), which phosphorylates a host of downstream protein targets, modulating cellular activity.
-
This rapid increase in intracellular calcium is the primary driver for acute physiological responses like smooth muscle contraction and neurotransmitter release.
Figure 1: The Gαq/11-PLC signaling cascade initiated by this compound.
Physiological Effects in the Gastrointestinal Tract
The activation of GRP-R by [Ser2]-NMC leads to two primary, often interconnected, physiological outcomes in the gut.
Smooth Muscle Contraction
Bombesin-like peptides are potent stimulators of GI smooth muscle contraction[2][10]. This effect can be both direct and indirect:
-
Direct Myotropic Effect: GRP-R is expressed directly on smooth muscle cells in various regions of the GI tract, including the stomach and colon[7]. The Gαq-mediated increase in intracellular Ca2+ directly initiates the actin-myosin contractile machinery.
-
Indirect Neuronal Effect: GRP-R is also heavily expressed on neurons of the enteric nervous system (ENS)[2][11]. Binding of [Ser2]-NMC can trigger the release of excitatory neurotransmitters, such as Acetylcholine (ACh), which then act on muscarinic receptors on smooth muscle cells to cause contraction[10][12].
Hormone and Neurotransmitter Release
[Ser2]-NMC is a powerful secretagogue in the GI tract.
-
Gastrin Release: It stimulates the release of gastrin from G-cells in the stomach antrum, which in turn promotes gastric acid secretion[4][12].
-
Neurotransmitter Modulation: As mentioned, it modulates the release of neurotransmitters within the ENS, influencing not only motility but also other functions like secretion and blood flow[10][11].
Experimental Methodologies to Elucidate the Mechanism
To rigorously investigate the mechanism of action of [Ser2]-NMC, a multi-faceted experimental approach is required. The following protocols provide a framework for confirming the pathway described above.
Workflow for Assessing Direct vs. Indirect Contractile Effects
A critical question in GI pharmacology is whether a compound acts directly on the muscle or indirectly via neuronal stimulation. An organ bath setup is the gold-standard for this investigation.
Figure 2: Workflow for differentiating direct vs. indirect smooth muscle contraction.
Protocol 5.1.1: In Vitro Smooth Muscle Contraction Assay
Objective: To quantify the contractile response of GI smooth muscle to [Ser2]-NMC and to determine the involvement of neuronal pathways.
Materials:
-
Isolated GI tissue (e.g., rat stomach fundus, guinea pig ileum)[11][13]
-
Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
Organ bath system with isometric force transducers
-
This compound stock solution
-
Tetrodotoxin (TTX) stock solution (a potent voltage-gated sodium channel blocker to inhibit neuronal firing)[11][13]
-
Atropine stock solution (a muscarinic antagonist)
Procedure:
-
Tissue Preparation: Humanely euthanize the animal according to approved institutional guidelines. Immediately excise the desired GI segment and place it in ice-cold Krebs solution. Dissect longitudinal or circular muscle strips (approx. 10 mm x 2 mm).
-
Mounting: Mount the tissue strips in organ baths containing Krebs solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end to a fixed holder and the other to an isometric force transducer. Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60-90 minutes, with washes every 15 minutes.
-
Control Dose-Response: Generate a cumulative concentration-response curve for [Ser2]-NMC. Start with a low concentration (e.g., 10⁻¹¹ M) and increase in half-log increments until a maximal response is achieved.
-
Pharmacological Blockade: After washing the tissue and allowing it to return to baseline, incubate a separate set of tissues with a blocker for 30 minutes.
-
Test Dose-Response: In the continued presence of the blocker, repeat the cumulative concentration-response curve for [Ser2]-NMC.
-
Data Analysis: Measure the peak contractile force at each concentration. Plot the response as a percentage of the maximum against the log concentration of [Ser2]-NMC. Calculate the EC50 (concentration for 50% maximal response) and Emax (maximum response) for each condition.
Interpreting the Results:
-
No change with TTX: A direct, myotropic effect on smooth muscle is indicated[13].
-
Rightward shift or inhibition by TTX: The response is, at least in part, mediated by the release of neurotransmitters from enteric neurons[11].
-
Inhibition by Atropine: The neuronal component is mediated by the release of acetylcholine[10].
Protocol 5.1.2: Inositol Phosphate (IP) Accumulation Assay
Objective: To provide direct evidence of Gαq/11 pathway activation by measuring the accumulation of its downstream second messenger, inositol phosphate.
Principle: This is a radiolabeling assay. Cells are incubated with [³H]-myo-inositol, which is incorporated into membrane phosphoinositides like PIP2. Upon receptor activation, PLC-mediated hydrolysis releases radiolabeled inositol phosphates (IP1, IP2, IP3) into the cytosol. In the presence of Lithium Chloride (LiCl), which blocks the breakdown of IPs, they accumulate and can be quantified.
Materials:
-
Cell line expressing GRP-R (e.g., transfected HEK293 cells, or a native line like HuTu-80)[8][9]
-
Inositol-free DMEM
-
[³H]-myo-inositol
-
This compound
-
Lithium Chloride (LiCl)
-
Perchloric Acid (PCA) or Trichloroacetic Acid (TCA)
-
Dowex AG1-X8 anion-exchange resin
Procedure:
-
Cell Plating: Plate GRP-R expressing cells in 12- or 24-well plates and grow to ~80-90% confluency.
-
Radiolabeling: Replace the growth medium with inositol-free DMEM containing [³H]-myo-inositol (e.g., 1-2 µCi/mL). Incubate for 18-24 hours to ensure adequate incorporation into membrane lipids.[14]
-
Pre-incubation: Wash the cells with a buffer (e.g., HBSS) and pre-incubate with the same buffer containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to IP accumulation.[15]
-
Stimulation: Add varying concentrations of [Ser2]-NMC to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C. Include a basal (no agonist) control.
-
Lysis and Extraction: Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M Perchloric Acid. Scrape the cells and transfer the lysate to microfuge tubes.
-
Separation: Neutralize the extracts. Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns). Elute the IPs with a high salt buffer.
-
Quantification: Measure the radioactivity of the eluted fraction using liquid scintillation counting.
-
Data Analysis: Plot the counts per minute (CPM) against the log concentration of [Ser2]-NMC to generate a dose-response curve.
Expected Outcome: A dose-dependent increase in [³H]-inositol phosphate accumulation upon stimulation with [Ser2]-NMC provides direct biochemical evidence of Gαq/11-PLC pathway activation[8].
Quantitative Data Summary
The following table summarizes typical potency values for bombesin-like peptides in functional GI assays. Note that values for the specific [Ser2]-NMC analog may vary but are expected to be in a similar nanomolar to picomolar range.
| Peptide | Assay | Receptor Target | Potency (EC50 / Kd) | Reference |
| Bombesin | [¹²⁵I-Tyr4]bombesin Binding (HuTu-80 cells) | GRP-R | Kd = 80 ± 20 pM | [8] |
| GRP | [¹²⁵I-Tyr4]bombesin Binding (HuTu-80 cells) | GRP-R | High Affinity (Potency = Bombesin) | [8] |
| Bombesin | IP Formation (HuTu-80 cells) | GRP-R | EC50 = 290 ± 70 pM | [8] |
| Bombesin | Rat Stomach Strip Contraction | GRP-R | EC50 = 6.5 x 10⁻⁹ M | [13] |
| GRP | Rat Stomach Strip Contraction | GRP-R | EC50 = 1.0 x 10⁻⁸ M | [13] |
Conclusion and Future Directions
The mechanism of action of this compound in the gastrointestinal tract is a classic example of Gαq/11-coupled GPCR signaling. Through its high-affinity interaction with the GRP-R (BB2), it potently activates the PLC-IP3-Ca2+ cascade, leading to significant physiological responses, including smooth muscle contraction and hormone secretion. The dual action on both smooth muscle cells and enteric neurons highlights a sophisticated level of physiological control.
For drug development professionals, the GRP-R remains an attractive target for modulating GI motility and secretion. The development of subtype-selective GRP-R antagonists has shown promise in regulating gastric emptying and gallbladder contraction[16]. Future research should focus on developing biased agonists that can selectively activate certain downstream pathways over others, potentially separating desired therapeutic effects (e.g., pro-motility) from undesired side effects. The protocols detailed in this guide provide the essential tools for characterizing such novel compounds and furthering our understanding of gut physiology.
References
-
Zetler, G. (1980). Antagonism of the gut-contracting effects of bombesin and neurotensin by opioid peptides, morphine, atropine or tetrodotoxin. Pharmacology, 21(5), 348-54. [Link]
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Jensen, R. T., Battey, J. F., Spindel, E. R., & Benya, R. V. (2008). International Union of Pharmacology. LXVIII. Mammalian bombesin receptors: nomenclature, distribution, pharmacology, signaling, and functions in normal and disease states. Pharmacological Reviews, 60(1), 1-42. [Link]
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Moody, T. W. (2000). Antagonists of Bombesin and Gastrin-Releasing Peptide. In Holland-Frei Cancer Medicine. 5th edition. BC Decker. [Link]
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Carpenter, G., & Cohen, S. (n.d.). Labeling Cells and Analyzing Inositol Phospholipids. Vanderbilt University. [Link]
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Bio-protocol. (n.d.). Inositol phosphate (IP) accumulation assay. [Link]
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Gupta, A., & Stunell, H. (2023). Biochemistry, Bombesin. In StatPearls. StatPearls Publishing. [Link]
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Velkova, V. V., & Papasova, M. P. (1988). Effects of bombesin on neurotransmission in cat duodenal smooth muscle. Methods and Findings in Experimental and Clinical Pharmacology, 10(2), 117-21. [Link]
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Benya, R. V., Fathi, Z., Kusui, T., Pradhan, T., Battey, J. F., & Jensen, R. T. (1994). Bombesin receptors in a human duodenal tumor cell line: binding properties and function. Molecular Pharmacology, 45(2), 245-54. [Link]
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Moran, T. H., Moody, T. W., Hostetler, A. M., Robinson, P. H., Goldrich, M., & McHugh, P. R. (1988). Distribution of bombesin binding sites in the rat gastrointestinal tract. Peptides, 9(3), 643-9. [Link]
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ResearchGate. (n.d.). The effects of tetrodotoxin (TTX), atropine, and nifedipine on gastrin-releasing peptide (GRP)-induced LES sling muscle contractions. [Link]
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Kaczmarek, P., & Malendowicz, L. K. (2017). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology, 8, 194. [Link]
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Huang, W., & August, A. (2015). Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation. Current Protocols in Immunology, 111, 11.1.1-11.1.25. [Link]
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BMG Labtech. (n.d.). HTS instrument discovers low affinity inhibitors of the Inositol Phosphate (IP) signaling pathway. [Link]
-
Hildebrand, P., Lehmann, F., Ketterer, S., Vonderscher, J., & Beglinger, C. (2001). Blockade of GRP receptors inhibits gastric emptying and gallbladder contraction but accelerates small intestinal transit. Gastroenterology, 120(2), 361-8. [Link]
-
Akeson, M. A., Mantey, S. A., Coy, D. H., & Jensen, R. T. (2002). Molecular basis of the selectivity of gastrin-releasing peptide receptor for gastrin-releasing peptide. Molecular Pharmacology, 61(6), 1435-45. [Link]
-
QYAOBIO. (n.d.). Neuromedin. [Link]
-
Lecci, A., & Holzer, P. (1984). The contractile effect of bombesin, gastrin releasing peptide and various fragments in the rat stomach strip. European Journal of Pharmacology, 102(3-4), 489-97. [Link]
-
Li, Y. Y. (1996). [Effect of Neuromedin C on Gastrin Secretion From Isolated and Perfused Rat Stomach]. Sheng li xue bao : [Acta physiologica Sinica], 48(1), 77-82. [Link]
-
Benya, R. V., Opinion, A., & Ewert, D. T. (1997). Constitutive activation of the gastrin-releasing peptide receptor expressed by the nonmalignant human colon epithelial cell line NCM460. The Journal of Biological Chemistry, 272(46), 29337-43. [Link]
-
Varga, G., Bálint, A., Burghardt, B., & Holst, J. J. (1991). Effect of gastrin-releasing peptide (GRP1-27), neuromedin-C (GRP18-27), and neuromedin-B on gastrin and somatostatin secretion from the rat stomach. Regulatory Peptides, 36(2), 177-85. [Link]
Sources
- 1. Antagonists of Bombesin and Gastrin-Releasing Peptide - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. International Union of Pharmacology. LXVIII. Mammalian bombesin receptors: nomenclature, distribution, pharmacology, signaling, and functions in normal and disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of gastrin-releasing peptide (GRP1-27), neuromedin-C (GRP18-27), and neuromedin-B on gastrin and somatostatin secretion from the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. qyaobio.com [qyaobio.com]
- 6. Molecular basis of the selectivity of gastrin-releasing peptide receptor for gastrin-releasing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distribution of bombesin binding sites in the rat gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bombesin receptors in a human duodenal tumor cell line: binding properties and function [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutive activation of the gastrin-releasing peptide receptor expressed by the nonmalignant human colon epithelial cell line NCM460 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of bombesin on neurotransmission in cat duodenal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonism of the gut-contracting effects of bombesin and neurotensin by opioid peptides, morphine, atropine or tetrodotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Effect of neuromedin C on gastrin secretion from isolated and perfused rat stomach] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The contractile effect of bombesin, gastrin releasing peptide and various fragments in the rat stomach strip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Blockade of GRP receptors inhibits gastric emptying and gallbladder contraction but accelerates small intestinal transit - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Power of [Ser2]-Neuromedin C: A Technical Guide to its Role in Smooth Muscle Physiology
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on the synthetic bombesin-like peptide, [Ser2]-Neuromedin C, and its significant influence on smooth muscle physiology. As a Senior Application Scientist, the aim is to provide a comprehensive resource that bridges fundamental molecular mechanisms with practical, field-tested experimental insights. This guide is designed to be a valuable tool for those engaged in academic research and therapeutic development.
Introduction: The Significance of a Single Amino Acid Substitution
Neuromedin C (NMC), a decapeptide, is a member of the bombesin-like peptide family, renowned for its broad spectrum of physiological activities, most notably the potent stimulation of smooth muscle contraction. The synthetic analog, this compound, features a strategic substitution of the glycine residue at the second position with a serine. This seemingly subtle modification has been a focal point of research, as it can significantly alter the peptide's biological activity and receptor binding profile. A thorough understanding of this specific analog is paramount for elucidating the nuanced regulatory functions of bombesin-related peptides in both health and disease.
Molecular Interactions: Receptor Binding and Signal Initiation
This compound exerts its physiological effects by interacting with high affinity to bombesin receptors, which are G protein-coupled receptors (GPCRs). There are three main subtypes of bombesin receptors: the neuromedin B receptor (BB1), the gastrin-releasing peptide receptor (BB2), and the bombesin receptor subtype 3 (BB3). This compound is a potent agonist primarily at the BB2 receptor. The binding of this compound to the extracellular domain of the BB2 receptor induces a conformational change, which in turn activates the associated intracellular heterotrimeric G protein, predominantly of the Gαq/11 family. This activation is the critical first step in a well-defined signaling cascade that ultimately leads to smooth muscle contraction.
The Intracellular Signaling Cascade in Smooth Muscle
The activation of the Gαq/11 protein by the this compound-bound BB2 receptor initiates a series of intracellular events that culminate in a robust contractile response in smooth muscle cells.
Diagram of the this compound Signaling Pathway in Smooth Muscle:
Caption: [Ser2]-NMC signaling cascade in smooth muscle cells.
The principal steps of this pathway are as follows:
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates the membrane-bound enzyme, phospholipase C.
-
Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses into the cytosol and binds to the IP3 receptor (IP3R), a ligand-gated Ca²⁺ channel on the membrane of the sarcoplasmic reticulum (SR). This binding event triggers the release of stored calcium ions from the SR into the cytosol.
-
Calcium-Calmodulin Complex Formation: The subsequent sharp increase in intracellular Ca²⁺ concentration leads to the binding of calcium ions to the protein calmodulin (CaM).
-
Activation of Myosin Light Chain Kinase (MLCK): The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK).
-
Initiation of Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin II, which in turn enables the myosin heads to interact with actin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.
-
Role of the DAG-PKC Pathway: Simultaneously, DAG activates protein kinase C (PKC), which can further enhance the contractile response through various mechanisms, including the phosphorylation of ion channels and other regulatory proteins, contributing to the sustained phase of contraction.
Physiological Manifestations in Smooth Muscle Tissues
The signaling cascade initiated by this compound translates into significant physiological responses across a variety of smooth muscle-containing tissues.
| Tissue/Organ System | Physiological Response to this compound |
| Gastrointestinal Tract | Induces potent contractions of gastric, intestinal, and colonic smooth muscle, thereby increasing gut motility and accelerating transit. |
| Gallbladder | Stimulates strong contractions, facilitating the emptying of the gallbladder. |
| Uterus | Elicits contractions of the uterine smooth muscle, suggesting a role in reproductive physiology. |
| Respiratory System | Can cause bronchoconstriction through the contraction of bronchial smooth muscle. |
| Vascular System | The effects on vascular smooth muscle can be varied, potentially causing either vasoconstriction or vasodilation depending on the specific vascular bed and the local expression of bombesin receptor subtypes. |
Methodologies for Investigating this compound in Smooth Muscle
A multi-faceted experimental approach is necessary to fully characterize the effects of this compound on smooth muscle physiology.
In Vitro Muscle Strip Contractility Assays
This classic pharmacological technique provides a direct and quantifiable measure of the contractile or relaxant effects of a compound on isolated smooth muscle tissue.
Experimental Workflow for Muscle Strip Assays:
Caption: Workflow for in vitro muscle strip contractility assay.
Detailed Protocol:
-
Tissue Preparation: Smooth muscle tissues are carefully excised and dissected into strips of appropriate dimensions.
-
Mounting: The muscle strips are vertically mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, continuously aerated with a gas mixture of 95% O₂ and 5% CO₂.
-
Equilibration: A basal tension is applied to the strips, and they are allowed to equilibrate for a defined period.
-
Dose-Response Curve Generation: this compound is added to the organ bath in a cumulative or non-cumulative manner, with the contractile response being recorded at each concentration.
-
Data Acquisition: The force of contraction is measured using an isometric transducer connected to a data acquisition and analysis system.
-
Pharmacological Analysis: The collected data are used to plot concentration-response curves and calculate key parameters like EC₅₀ (the concentration eliciting 50% of the maximum response) and Emax (the maximum response).
Intracellular Calcium Imaging
This technique enables the real-time visualization and quantification of changes in intracellular calcium concentration in response to agonist stimulation.
Detailed Protocol:
-
Cell Preparation: Primary smooth muscle cells are isolated and cultured, or suitable cell lines are used.
-
Fluorescent Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Stimulation: After establishing a baseline fluorescence, the cells are exposed to this compound.
-
Microscopy: Changes in fluorescence intensity, which correlate with changes in intracellular calcium levels, are monitored using a fluorescence microscope.
-
Data Analysis: The fluorescence data is quantified to determine the amplitude and kinetics of the calcium transient.
In Vivo Models
The use of animal models is indispensable for evaluating the integrated physiological effects of this compound in a whole-organism context.
Examples of In Vivo Studies:
-
Gastrointestinal Motility Studies: The effect of this compound on gastric emptying and intestinal transit can be assessed in rodents using non-absorbable markers.
-
Hemodynamic Monitoring: In anesthetized animals, blood pressure and heart rate can be continuously monitored following the administration of this compound to evaluate its cardiovascular effects.
Therapeutic Implications and Future Research Avenues
The potent and selective actions of this compound and related peptides on the BB2 receptor highlight the therapeutic potential of targeting this system.
-
Development of Pro-kinetic Agents: BB2 receptor agonists could be explored for the treatment of gastrointestinal motility disorders, such as gastroparesis.
-
Targeting Hypercontractile Conditions: Conversely, the development of selective BB2 receptor antagonists may offer a therapeutic strategy for conditions characterized by smooth muscle hypercontractility, such as certain forms of irritable bowel syndrome or asthma.
Future research should be directed towards the design of novel agonists and antagonists with enhanced receptor subtype selectivity and improved pharmacokinetic properties to translate the profound biological effects of peptides like this compound into clinically effective therapeutics.
References
-
Title: Bombesin receptor-activated ion channels in CNS and peripheral cells Source: Cellular and Molecular Life Sciences URL: [Link]
-
Title: Gastrin-Releasing Peptide Receptors in Health and Disease Source: Frontiers in Endocrinology URL: [Link]
-
Title: Bombesin-like peptides: from discovery to molecular imaging and therapy Source: Cell and Tissue Research URL: [Link]
An In-depth Technical Guide to [Ser2]-Neuromedin C as a Bombesin Receptor Agonist
Abstract
The bombesin family of peptides and their corresponding G protein-coupled receptors (GPCRs) represent a critical signaling axis implicated in a host of physiological and pathophysiological processes, including gastrointestinal regulation, central nervous system functions, and tumorigenesis.[1][2][3] This technical guide provides a comprehensive exploration of [Ser2]-Neuromedin C, a synthetic analog of the endogenous bombesin-related peptide Neuromedin C. While specific pharmacological data for the [Ser2] variant is not extensively published, this document establishes a framework for its characterization by leveraging established knowledge of Neuromedin C and the broader class of bombesin receptor agonists. We will delve into the foundational biology of the bombesin receptor system, provide detailed, field-tested protocols for the chemical synthesis and functional evaluation of such peptides, and discuss the mechanistic underpinnings of experimental design and data interpretation. This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to investigate this compound or similar analogs as tools for probing receptor function and as potential leads in drug discovery.
Introduction: The Bombesin Receptor Family
The bombesin receptor family consists of three primary GPCR subtypes:
-
BB1 Receptor (NMBR): Shows a high affinity for Neuromedin B (NMB).[1][4]
-
BB2 Receptor (GRPR): Preferentially binds Gastrin-Releasing Peptide (GRP).[1][4]
-
BB3 Receptor (BRS-3): An orphan receptor with no confirmed high-affinity endogenous ligand, though it can be activated by synthetic agonists.[1][5]
Neuromedin C (NMC) is a decapeptide (Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2) identical to the C-terminal fragment of GRP (GRP18-27) and thus acts as a potent agonist, primarily at the GRPR.[6][7][8] Its synthetic analog, this compound, features a substitution of the glycine at position 2 with a serine residue (Gly-Ser -His-Trp-Ala-Val-Gly-His-Leu-Met-NH2).[9][10]
Rationale for the Serine Substitution
The substitution of glycine with serine introduces a hydroxyl group and changes the local conformational flexibility. Glycine, lacking a side chain, imparts significant conformational freedom to a peptide backbone.[11] Replacing it with serine can reduce this flexibility and introduce a potential hydrogen bond donor/acceptor.[12][13] Such modifications are often explored in medicinal chemistry to:
-
Enhance Receptor Affinity: By potentially introducing a new favorable interaction with the receptor binding pocket.
-
Improve Selectivity: By favoring a conformation that is more specific for one receptor subtype over others.
-
Increase Proteolytic Stability: By altering the peptide's susceptibility to cleavage by endogenous proteases.
While the specific performance advantages of the Ser2 substitution in Neuromedin C are not documented in peer-reviewed literature, the principles of peptide chemistry suggest these as likely motivations for its synthesis.
Signaling Pathways
Activation of bombesin receptors, particularly the Gq/11-coupled BB1 and BB2 subtypes, initiates a canonical signaling cascade that is fundamental to their biological effects.[2][5] Understanding this pathway is crucial for designing and interpreting functional assays.
// Nodes Ligand [label="[Ser2]-NMC / Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Bombesin Receptor\n(GRPR/BB2)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=septagon]; G_Protein [label="Gαq/11 Gβγ", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; PLC [label="Phospholipase Cβ\n(PLCβ)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IP3 [label="IP3", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", shape=trapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_Channel [label="IP3 Receptor", fillcolor="#FBBC05", fontcolor="#202124", shape=cds]; Ca_Release [label="Ca²⁺ Release", shape=point, width=0.3, height=0.3, style=filled, fillcolor="#EA4335"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effects\n(Proliferation, Secretion)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ligand -> Receptor [label="Binding"]; Receptor -> G_Protein [label="Activation"]; G_Protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_Channel [label="Binds"]; Ca_Channel -> Ca_Release [label="Opens"]; DAG -> PKC [label="Activates"]; Ca_Release -> PKC [label="Activates", style=dashed]; PKC -> Downstream [label="Phosphorylates\nTargets"];
// Graph Attributes graph [bgcolor="#FFFFFF", label="Figure 1: Canonical Gq/11 Signaling Pathway for Bombesin Receptors", fontname="Arial", fontsize=12, labelloc=b]; }
Caption: Figure 1: Canonical Gq/11 Signaling Pathway for Bombesin Receptors.Synthesis and Characterization
The production of this compound for research purposes relies on standard methodologies in peptide chemistry.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for synthesizing peptides of this length. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is widely used and offers milder deprotection conditions compared to older Boc-based chemistry.[6]
Workflow for SPPS:
// Invisible edges for ordering within the cycle box Fmoc_Deprotection -> Wash1 [style=solid]; Wash1 -> Coupling [style=solid]; Coupling -> Wash2 [style=solid];
graph [label="Figure 2: SPPS Workflow for this compound", fontname="Arial", fontsize=12, labelloc=b]; }
Caption: Figure 2: SPPS Workflow for this compound.Detailed Protocol: Manual SPPS of this compound
-
Resin Preparation: Start with 0.1 mmol of Rink Amide MBHA resin in a fritted reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes. This removes the Fmoc group from the resin's linker, exposing a free amine.
-
Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times) to remove all residual piperidine.
-
Amino Acid Coupling (Example: Met):
-
In a separate vial, dissolve Fmoc-Met-OH (0.4 mmol, 4 eq).
-
Add HBTU (0.38 mmol, 3.8 eq) and HOBt (0.4 mmol, 4 eq) as activating agents.
-
Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to raise the pH.
-
Add this activation mixture to the resin and agitate for 1-2 hours at room temperature.
-
Causality: Using an excess of activated amino acid drives the coupling reaction to completion, ensuring a high yield of the desired peptide sequence. HBTU/HOBt and DIEA form a highly reactive intermediate that rapidly acylates the free amine on the growing peptide chain.[14]
-
-
Washing: Wash the resin as in step 3.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence in reverse order (Leu, His(Trt), Gly, Val, Ala, Trp(Boc), His(Trt), Ser(tBu), Gly).
-
Self-Validation: A Kaiser test can be performed after each coupling step. A negative result (beads remain yellow) confirms that all free amines have been successfully acylated.
-
-
Cleavage and Deprotection: After the final N-terminal glycine is coupled and deprotected, wash the resin with dichloromethane (DCM) and dry under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) and incubate for 2-3 hours at room temperature.
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (tBu, Trt, Boc). TIS and water act as scavengers to trap reactive cations generated during this process, preventing side reactions.[14]
-
-
Purification & Analysis: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC and verify the mass by mass spectrometry (LC-MS or MALDI-TOF).
Pharmacological Characterization: In Vitro Assays
Determining the binding affinity and functional potency of this compound is essential for its characterization. The following protocols are standard in the field for bombesin receptor agonists.
Data Presentation: Comparative Pharmacology
While specific data for this compound is unavailable in the literature, a well-structured research plan would aim to generate data to populate a table similar to the one below, which uses representative values for known ligands.
| Ligand | Receptor Subtype | Binding Affinity (IC₅₀, nM) | Functional Potency (EC₅₀, nM) |
| Bombesin | GRPR (BB2) | ~1-5 | ~0.5-2 |
| NMBR (BB1) | ~2-10 | ~1-5 | |
| GRP (human) | GRPR (BB2) | ~1-3 | ~0.1-1 |
| NMBR (BB1) | >100 | >100 | |
| Neuromedin C | GRPR (BB2) | ~2-10 | ~1-5 |
| NMBR (BB1) | >200 | >200 | |
| [Ser2]-NMC | GRPR (BB2) | To be determined | To be determined |
| NMBR (BB1) | To be determined | To be determined | |
| BRS-3 (BB3) | To be determined | To be determined | |
| Note: Values are approximations derived from multiple sources for illustrative purposes and can vary based on assay conditions. |
Radioligand Receptor Binding Assay
This competitive assay measures the ability of a test compound ([Ser2]-NMC) to displace a radiolabeled ligand from the receptor. It is the gold standard for determining binding affinity (Ki).
Protocol: Competitive Binding Assay using [¹²⁵I-Tyr⁴]-Bombesin
-
Materials:
-
Cell Membranes: Prepare membranes from cells overexpressing human GRPR (e.g., PC-3 cells).
-
Radioligand: [¹²⁵I-Tyr⁴]-Bombesin (specific activity ~2200 Ci/mmol).[15]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Test Compound: this compound, serially diluted.
-
Non-specific Control: High concentration of unlabeled bombesin (1 µM).
-
Filtration: 96-well glass fiber filter plates (e.g., Millipore MultiScreen) pre-soaked in 0.3% polyethyleneimine (PEI).[16]
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
50 µL Assay Buffer (for total binding) OR 50 µL non-specific control OR 50 µL of [Ser2]-NMC dilution.
-
50 µL of [¹²⁵I-Tyr⁴]-Bombesin (final concentration ~0.1-0.5 nM).[2]
-
100 µL of cell membrane preparation (5-20 µg protein/well).
-
-
Incubate for 60 minutes at 30°C with gentle agitation.[16]
-
Causality: The incubation allows the binding reaction to reach equilibrium. The radioligand and the unlabeled test compound compete for the same binding site on the receptor.
-
-
Separation: Rapidly filter the incubation mixture through the pre-soaked filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer (Assay Buffer without BSA).
-
Causality: The glass fiber filter retains the large cell membranes (and thus the receptor-bound radioligand), while the unbound radioligand passes through. PEI pre-treatment reduces non-specific binding of the positively charged radioligand to the negatively charged filter.[16]
-
-
Detection: Dry the filter plate and add scintillation cocktail. Count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of [Ser2]-NMC. Plot this against the log concentration and fit to a one-site competition model using non-linear regression to determine the IC₅₀. The Ki can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This cell-based assay measures the functional consequence of receptor activation—the release of intracellular calcium, which is a direct readout of Gq/11 pathway activation.
Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Plating: Seed cells expressing the target receptor (e.g., HEK293-hGRPR or PC-3) into a 96- or 384-well black, clear-bottom plate and grow to ~90% confluency.[1]
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye like Fluo-4 AM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[1] An anion transport inhibitor like probenecid is often included to prevent dye leakage from the cells.
-
Aspirate the growth medium from the cells and add 100 µL of the dye loading solution.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[1]
-
Causality: The acetoxymethyl (AM) ester group makes the Fluo-4 dye cell-permeant. Once inside the cell, cellular esterases cleave the AM group, trapping the now-charged, calcium-sensitive form of the dye in the cytoplasm.
-
-
Assay Execution:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Set the instrument to record fluorescence (Ex/Em ≈ 490/525 nm) over time.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically injects a solution of this compound (at various concentrations) into each well.
-
Continue recording the fluorescence signal for 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of [Ser2]-NMC.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Emax (maximal effect).
-
Self-Validation: Include a positive control (e.g., 1 µM Bombesin) to confirm cell and receptor health, and a negative control (buffer only) to establish the baseline.
-
Conclusion
This compound represents a valuable tool for researchers studying the bombesin receptor system. While this guide provides a robust framework for its synthesis and characterization, it is crucial to recognize that the specific pharmacological profile of this analog remains to be fully elucidated in the public domain. The detailed protocols for SPPS, radioligand binding, and calcium mobilization assays provided herein offer a clear path for any laboratory to perform this characterization. By determining the binding affinity and functional potency of this compound at all three bombesin receptor subtypes, researchers can precisely define its utility as a selective agonist or a broad-spectrum probe. Such data is the cornerstone of rigorous pharmacological investigation and is essential for translating the study of peptide analogs into meaningful biological insights and potential therapeutic advances.
References
-
An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. Available at: [Link]
-
Characterizing G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC. Available at: [Link]
-
Solid-phase Synthesis of Bombesin by Continuous Flow Procedure Using Fmoc-amino Acids. PubMed. Available at: [Link]
-
Structures of the bombesin peptide derivatives prepared by solid-phase peptide synthesis... ResearchGate. Available at: [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. Available at: [Link]
-
Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Agilent. Available at: [Link]
-
Interaction of [125I]-Tyr4-bombesin with specific receptors on normal human pancreatic membranes. PubMed. Available at: [Link]
-
FLIPR Calcium 4 Assay Kit. Molecular Devices. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. PMC. Available at: [Link]
-
Competitive binding assay of AMBA versus 125I-Tyr4-Bombesin with human... ResearchGate. Available at: [Link]
-
Glycine Substitution of Residues with Unfavored Dihedral Angles Improves Protein Thermostability. MDPI. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]
-
Tuning the Flexibility of Glycine-Serine Linkers To Allow Rational Design of Multidomain Proteins. PMC. Available at: [Link]
-
This compound; [136058-54-3]. Aapptec Peptides. Available at: [Link]
-
The neuropeptide Neuromedin U stimulates innate lymphoid cells and type 2 inflammation. PMC. Available at: [Link]
-
Neuromedin C | C50H73N17O11S | CID 5486814. PubChem. Available at: [Link]
-
Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord. PubMed. Available at: [Link]
-
Glycine to Serine Substitution in the Triple Helical Domain of Pro-Alpha 1 (II) Collagen Results in a Lethal Perinatal Form of Short-Limbed Dwarfism. PubMed. Available at: [Link]
-
Efficient Substitution Reaction from Cysteine to the Serine Residue of Glycosylated Polypeptide: Repetitive Peptide Segment Ligation Strategy and the Synthesis of Glycosylated Tetracontapeptide Having Acid Labile Sialyl-TN Antigens. ACS Publications. Available at: [Link]
-
Effects of Replacing a Central Glycine Residue in GLP‐1 on Receptor Affinity and Signaling Profile. ResearchGate. Available at: [Link]
-
Neuromedins NMU and NMS: An Updated Overview of Their Functions. PMC. Available at: [Link]
-
Structural insights into the peptide selectivity and activation of human neuromedin U receptors. bioRxiv. Available at: [Link]
-
Total Solid-Phase Synthesis of Bombesin Analogs With Different Functional Groups at the C-terminus. PubMed. Available at: [Link]
-
High affinity and specificity of the 125I-[Tyr4]-bombesin binding in a... ResearchGate. Available at: [Link]
-
Bombesin. PMC. Available at: [Link]
-
Neuromedin C Peptide. Abbiotec. Available at: [Link]
Sources
- 1. content.abcam.com [content.abcam.com]
- 2. Interaction of [125I]-Tyr4-bombesin with specific receptors on normal human pancreatic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. Neuromedin C | C50H73N17O11S | CID 5486814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neuromedin C: a bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
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- 10. mdpi.com [mdpi.com]
- 11. Glycine to serine substitution in the triple helical domain of pro-alpha 1 (II) collagen results in a lethal perinatal form of short-limbed dwarfism - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Characteristics of [Ser2]-Neuromedin C
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the structural characteristics of [Ser2]-Neuromedin C, a synthetic analog of the naturally occurring neuropeptide, Neuromedin C. Our discussion navigates from its fundamental primary structure to the nuanced intricacies of its higher-order conformations. While direct experimental data on this compound is limited, this document synthesizes established knowledge of Neuromedin C's structure with expert analysis of the stereochemical implications of the asparagine-to-serine substitution at position 2. Furthermore, we present a comprehensive, field-proven framework for the complete structural elucidation of this peptide, detailing the requisite experimental protocols from synthesis to high-resolution analysis.
I. Foundational Understanding: Neuromedin C and the [Ser2] Modification
Neuromedin C (NMC) is a decapeptide with the amino acid sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[1][2] It belongs to the bombesin-like family of peptides and functions as a gastrin-releasing peptide.[3] NMC is involved in various physiological processes, including smooth muscle contraction, regulation of fear, and satiety signaling.[3] It exerts its effects by activating G-protein-coupled bombesin receptors, primarily the gastrin-releasing peptide receptor (GRPR), also known as BB2.[3][4]
The subject of this guide, this compound, is a synthetic analog where the asparagine (Asn) residue at the second position is replaced by a serine (Ser) residue. This seemingly subtle modification can have significant implications for the peptide's physicochemical properties and, consequently, its three-dimensional structure and biological activity. Understanding these structural alterations is paramount for the rational design of novel therapeutics targeting bombesin receptors.
II. Primary and Physicochemical Characteristics
The primary structure of a peptide is its linear sequence of amino acids. This fundamental characteristic dictates its basic chemical properties.
| Property | Neuromedin C | This compound |
| Sequence | Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 | Gly-Ser-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 |
| Molecular Formula | C50H73N17O11S | C50H72N16O12S |
| Molecular Weight | 1120.30 g/mol | 1105.27 g/mol |
| CAS Number | 81608-30-2 | 136058-54-3 |
The substitution of asparagine with serine results in a decrease in molecular weight and a change in the elemental composition. Asparagine possesses an amide group in its side chain, capable of acting as both a hydrogen bond donor and acceptor. Serine, on the other hand, features a hydroxyl group, which is also a potent hydrogen bond donor and acceptor. While both are polar, uncharged amino acids, the difference in their side chain structure and hydrogen bonding potential can influence local conformation and interactions with the solvent.
III. Inferred Secondary and Tertiary Structure of this compound
Direct high-resolution structural data for this compound is not currently available in the public domain. However, we can infer its likely conformational properties based on the known structure of Neuromedin C and the predictable effects of the Asn to Ser substitution.
Nuclear Magnetic Resonance (NMR) studies of Neuromedin C have revealed that in solution, it can adopt a conformation characterized by two connected turns, particularly when complexed with metal ions.[5] This suggests a degree of ordered structure rather than a purely random coil.
The substitution of asparagine with serine at position 2 is unlikely to cause a drastic global change in the peptide's backbone conformation. Both residues are polar and can participate in hydrogen bonding that might stabilize turn-like structures. However, the shorter and less sterically hindered side chain of serine compared to asparagine could allow for greater conformational flexibility in the N-terminal region of the peptide. This increased flexibility might influence the peptide's binding affinity and selectivity for different bombesin receptor subtypes. A computational analysis of asparagine-containing peptides has shown that the side-chain nitrogen can participate in nucleophilic attack on the main-chain amide carbon, leading to peptide bond cleavage.[6] Replacing asparagine with serine would eliminate this specific degradation pathway, potentially increasing the peptide's stability.
IV. A Framework for the Complete Structural Elucidation of this compound
To definitively determine the structural characteristics of this compound, a systematic experimental approach is required. The following sections outline the key methodologies.
A. Synthesis and Purification
The initial and critical step is to obtain a highly pure sample of the peptide.
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides in a laboratory setting.[7]
-
Resin Selection and Loading: A Rink amide resin is chosen to yield a C-terminal amide upon cleavage.[8] The first amino acid, Fmoc-Met-OH, is loaded onto the resin.
-
Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the loaded amino acid is removed using a solution of piperidine in dimethylformamide (DMF).
-
Coupling: The next Fmoc-protected amino acid in the sequence (Fmoc-Leu-OH) is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and coupled to the deprotected N-terminus of the resin-bound amino acid.
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.[7]
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence: His(Trt), Gly, Val, Ala, Trp(Boc), His(Trt), Ser(tBu), and Gly.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS) to prevent side reactions.
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and lyophilized to obtain a crude peptide powder.
Caption: Solid-Phase Peptide Synthesis Workflow.
RP-HPLC is the gold standard for purifying peptides to a high degree of homogeneity.[9][10]
-
Sample Preparation: The crude lyophilized peptide is dissolved in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.
-
Column and Mobile Phases: A C18 stationary phase column is typically used. The mobile phases consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing Solvent B concentration. This separates the target peptide from impurities based on their hydrophobicity.[10]
-
Detection and Fraction Collection: The eluting peptides are detected by UV absorbance at 214 nm and 280 nm. Fractions corresponding to the major peak, representing the pure this compound, are collected.
-
Purity Analysis and Lyophilization: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry. Pure fractions are pooled and lyophilized to yield the final purified peptide.
B. Secondary Structure Analysis
Circular dichroism spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.[11][12][13]
-
Sample Preparation: The purified peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) at a known concentration. It is crucial that the buffer has low absorbance in the far-UV region.
-
Instrument Setup: A CD spectrometer is used to measure the difference in absorption of left- and right-circularly polarized light. The instrument is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV.
-
Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm) at a controlled temperature.[14] A baseline spectrum of the buffer alone is also recorded.
-
Data Processing: The buffer baseline is subtracted from the sample spectrum. The resulting data, in millidegrees, is converted to mean residue ellipticity.
-
Secondary Structure Estimation: The processed CD spectrum is analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil content.
C. High-Resolution 3D Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two primary methods for determining the three-dimensional structure of peptides at atomic resolution.
NMR spectroscopy is particularly well-suited for studying the structure and dynamics of peptides in solution, which more closely mimics their physiological environment.[15]
-
Sample Preparation: A concentrated solution (0.5-5 mM) of the peptide is prepared in a suitable buffer, often containing a small percentage of D2O for the lock signal.[16] For more detailed analysis, isotopically labeled (13C, 15N) peptide may be required.
-
NMR Data Acquisition: A suite of 2D NMR experiments is performed on a high-field NMR spectrometer. This typically includes:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): For assigning backbone and side-chain resonances if using an isotopically labeled sample.
-
-
Resonance Assignment: The collected spectra are analyzed to assign all the proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence.
-
Structure Calculation: The distance restraints obtained from the NOESY experiment, along with any dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). These programs use molecular dynamics and simulated annealing algorithms to generate a family of structures consistent with the experimental data.
-
Structure Validation: The resulting ensemble of structures is evaluated for its quality and consistency with the experimental data.
Caption: NMR Structure Determination Workflow.
X-ray crystallography can provide a static, high-resolution snapshot of the peptide's structure in a crystalline state.[17]
-
Crystallization Screening: The purified peptide is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.[18]
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-ordered crystals suitable for X-ray diffraction.
-
X-ray Diffraction Data Collection: A suitable crystal is mounted and cryo-cooled in a stream of liquid nitrogen.[17] It is then exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Phase Determination and Model Building: The crystallographic phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing. An initial model of the peptide is then built into the resulting electron density map.
-
Structure Refinement and Validation: The atomic model is refined against the experimental data to improve its fit and stereochemistry. The final structure is validated for its geometric quality and agreement with the diffraction data.
V. Biological Context: Signaling and Receptor Interaction
Neuromedin C and its analogs exert their biological effects by binding to bombesin receptors, which are G-protein-coupled receptors.[3][4] The primary signaling pathway activated by the GRPR (BB2) involves the Gq/11 family of G proteins.[19]
Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[19] This cascade of events ultimately leads to the various cellular responses associated with Neuromedin C, such as hormone secretion and smooth muscle contraction.
Caption: Bombesin Receptor Signaling Pathway.
The structural characteristics of this compound, particularly the conformation of its N-terminal region, will directly influence its binding affinity and kinetics with the GRPR, and potentially its ability to induce the specific conformational changes in the receptor required for G-protein activation.
VI. Conclusion
While the precise three-dimensional structure of this compound remains to be experimentally determined, this guide provides a comprehensive overview of its known primary structure and inferred conformational properties. The substitution of asparagine with serine at position 2 is expected to subtly alter the peptide's flexibility and hydrogen bonding potential, which may have significant consequences for its biological activity. The detailed experimental framework presented here offers a clear and robust pathway for the complete structural elucidation of this and other synthetic peptide analogs. Such studies are essential for advancing our understanding of peptide-receptor interactions and for the development of novel, highly specific therapeutic agents.
VII. References
-
Milik, M., & Skolnick, J. (1993). NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif. Journal of computational chemistry, 14(9), 1143-1149.
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QYAOBIO. (n.d.). Neuromedin. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Biochemistry, Bombesin. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]
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Contreras, M. A., & Conticello, V. P. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 71–85.
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Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature protocols, 1(6), 2876–2890.
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
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Martinez-Araya, J. I., et al. (2024). Structure and Intercalation of Cysteine–Asparagine–Serine Peptide into Montmorillonite as an Anti-Inflammatory Agent Preparation—A DFT Study. International Journal of Molecular Sciences, 25(18), 9987.
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Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
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Gaucher, G., et al. (2018). Identification of multiple serine to asparagine sequence variation sites in an intended copy product of LUCENTIS® by mass spectrometry. mAbs, 10(7), 1084–1095.
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Jensen, R. T., et al. (2008). Regulation and signaling of human bombesin receptors and their biological effects. Current opinion in endocrinology, diabetes, and obesity, 15(1), 52–60.
-
Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890.
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Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature protocols, 2(1), 191–197.
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Wikipedia contributors. (2023, November 28). Neuromedin U. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Aileron Labs. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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Ballone, A., et al. (2020). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 76(Pt 8), 356–364.
-
Ramos-Alvarez, I., et al. (2015). Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy. Frontiers in Endocrinology, 6, 149.
-
Nakamura, T., & Takeda, K. (2021). Computational Analysis of the Mechanism of Nonenzymatic Peptide Bond Cleavage at the C-Terminal Side of an Asparagine Residue. ACS Omega, 6(44), 29598–29606.
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The Nest Group, Inc. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
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Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
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Rossmann, M. G. (Ed.). (1972). The molecular replacement method: a collection of papers on the use of non-crystallographic symmetry. Gordon and Breach Science Publishers.
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Teixeira, V. H., et al. (2022). An N-capping asparagine–lysine–proline (NKP) motif contributes to a hybrid flexible/stable multifunctional peptide scaffold. Chemical Science, 13(12), 3462–3476.
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Jourjine, N., et al. (2026, January 9). Hugin-AstA circuitry is a novel central energy sensor that directly regulates sweet sensation in Drosophila and mouse. bioRxiv.
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SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. Retrieved from [Link]
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Physics LibreTexts. (2022, November 8). X-ray Protein Crystallography.
-
Woolley, G. A., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. The Analyst, 146(12), 3786–3804.
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
-
Gao, Y., et al. (2016). Catalytic Role of Conserved Asparagine, Glutamine, Serine, and Tyrosine Residues in Isoprenoid Biosynthesis Enzymes. Biochemistry, 55(43), 6077–6092.
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JoVE. (2022, February 19). Protein Crystallization for X-ray Crystallography [Video]. YouTube.
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CEM Corporation. (2025, September 24). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide [Video]. YouTube.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5486814, Neuromedin C. Retrieved from [Link]
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Rienstra, C. M., et al. (2000). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 97(1), 170–175.
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Jensen, P. H. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science.
-
Wikipedia contributors. (2023, April 20). Bombesin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Reed, J., & Reed, T. A. (1997). Circular dichroism of peptides. Biochemical and biophysical research communications, 234(2), 402–407.
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Stoll, D. R., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. LCGC International, 35(s11), 16-24.
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Jensen, R. T., et al. (2008). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Current opinion in endocrinology, diabetes, and obesity, 15(1), 52–60.
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A Technical Guide to the In Vivo Effects of [Ser2]-Neuromedin C on Hormone Release
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuromedin C (NMC), the C-terminal decapeptide of Gastrin-Releasing Peptide (GRP), is a potent bioactive peptide within the bombesin-like peptide family that modulates various physiological processes, including smooth muscle contraction and the secretion of numerous hormones. [Ser2]-Neuromedin C is a synthetic analog designed for enhanced stability or receptor interaction studies. This guide provides a comprehensive technical overview of the mechanisms, experimental methodologies, and quantitative effects of this compound on hormone release in vivo. We will explore the underlying signaling pathways, detail a robust experimental workflow for preclinical assessment, and summarize the known hormonal responses, with a primary focus on gastrointestinal hormones. This document is intended to serve as a foundational resource for researchers designing and interpreting studies involving this potent GRP receptor agonist.
Scientific Foundation: Pharmacology and Mechanism of Action
The Bombesin-Like Peptide Family
The bombesin-like peptide family, which includes Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB) in mammals, plays a critical role in regulating gastrointestinal and central nervous system functions.[1][2][3] Neuromedin C (NMC) is not a direct gene product but is the C-terminal decapeptide fragment (GRP18-27) of GRP and represents the primary active portion of the molecule.[1][4][5][6] The native sequence of NMC is Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[7][8][9] The analog at the core of this guide, this compound, features a substitution of the asparagine (Asn) at position 2 with a serine (Ser) residue (Gly-Ser -His-Trp-Ala-Val-Gly-His-Leu-Met-NH2).[10] Such amino acid substitutions are typically engineered to alter the peptide's stability, receptor binding affinity, or functional potency, providing valuable tools for pharmacological research.
Receptor Binding and Signal Transduction
This compound, like its parent molecule NMC and GRP, exerts its effects by binding to specific G protein-coupled receptors (GPCRs).[2] The primary target is the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2.[11][12][13] GRPR exhibits a high affinity for GRP and NMC.[5]
Upon agonist binding, GRPR undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq/11. This initiates a well-defined intracellular signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C.
This cascade of events, particularly the rise in intracellular calcium, is the pivotal trigger for the fusion of hormone-containing vesicles with the cell membrane, resulting in hormone secretion.[11][13][14][15]
In Vivo Effects on Key Hormones
Administration of NMC and its analogs consistently demonstrates a potent secretagogue effect on several hormones, primarily originating from the gastrointestinal tract.
Gastrin
Gastrin is arguably the most well-documented hormone released in response to GRPR activation. Bombesin and GRP are known to be powerful stimulants of gastrin secretion from gastric G-cells.[6][16][17] Studies using the isolated perfused rat stomach model have shown that both GRP and NMC stimulate gastrin release in a dose-dependent manner.[18] This effect is robust at both neutral and acidic pH, highlighting its direct physiological relevance in the regulation of gastric acid secretion.[18] In vivo studies in both animals and humans confirm that infusion of bombesin-like peptides leads to a significant elevation in circulating gastrin levels.[16][19]
Cholecystokinin (CCK)
CCK, a key regulator of pancreatic enzyme secretion and gallbladder contraction, is also released following GRPR stimulation. Studies in rats have demonstrated that bombesin provokes a biphasic release of CCK from the duodenum and jejunum, consisting of a large initial spike followed by a sustained lower-level release.[20] This suggests that NMC analogs can stimulate CCK release through both direct action on I-cells and indirect, likely neural, pathways.[20] Furthermore, the stimulatory effect of NMC on pancreatic secretion is partially mediated by this release of CCK.[21]
Pancreatic and Other Hormones
While the primary effects are on gut hormones, bombesin-like peptides also influence pancreatic hormone secretion. Studies using perfused rat pancreas models show that NMC can stimulate a transient release of insulin.[22] However, this effect is generally considered weak compared to their potent stimulation of exocrine (e.g., amylase) secretion.[22] There is also evidence that these peptides can stimulate somatostatin release, particularly under acidic conditions in the stomach, suggesting a role in the negative feedback regulation of acid secretion.[18]
Summary of Hormonal Effects
The table below summarizes the principal hormonal responses to GRPR agonism by NMC analogs based on available literature.
| Hormone | Primary Site of Release | Effect of [Ser2]-NMC (or analog) | Magnitude of Response (Typical) | Key Function of Hormone |
| Gastrin | Stomach (G-cells) | Potent Stimulation | Significant, dose-dependent increase[16][18] | Stimulates gastric acid secretion |
| Cholecystokinin (CCK) | Small Intestine (I-cells) | Stimulation | Biphasic; initial sharp peak (~700% above basal) followed by a sustained plateau (~250% above basal)[20] | Stimulates pancreatic enzyme release, gallbladder contraction |
| Insulin | Pancreas (β-cells) | Weak/Transient Stimulation | Modest and brief increase[22] | Regulates glucose homeostasis |
| Somatostatin | Stomach (D-cells), Pancreas | Stimulation (context-dependent) | Significant stimulation under acidic gastric pH[18] | Inhibits secretion of other hormones (e.g., gastrin, insulin) |
A Validated Protocol for In Vivo Assessment
Conducting a rigorous in vivo study is essential to accurately quantify the hormonal effects of this compound.[23] The following protocol outlines a field-proven methodology for use in a rodent model, incorporating best practices for minimizing variability and ensuring data integrity.[24][25]
Experimental Workflow Diagram
Step-by-Step Methodology
1. Animal Model Selection and Acclimatization:
-
Rationale: The choice of animal model is critical. Rats (e.g., Sprague-Dawley or Wistar) are commonly used due to their size, well-characterized physiology, and the availability of validated hormone assays.[18][26][27]
-
Protocol:
-
Procure male Sprague-Dawley rats (250-300g).
-
House animals in a controlled environment (12:12 light-dark cycle, 22±2°C, 55±10% humidity).
-
Allow a minimum of 7 days for acclimatization to the facility before any procedures.
-
2. Surgical Preparation:
-
Rationale: For precise intravenous (IV) administration and repeated, stress-free blood sampling, surgical implantation of a chronic indwelling catheter (e.g., in the jugular vein) is the gold standard. This avoids the confounding effects of stress hormones from repeated restraint and needle sticks.
-
Protocol:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Under aseptic conditions, surgically implant a catheter into the right jugular vein, exteriorizing it at the dorsal scapular region.
-
Allow a 4-5 day recovery period to ensure the animal has returned to its pre-surgical weight and health status. Flush the catheter daily with heparinized saline to maintain patency.
-
3. Experimental Day Procedure:
-
Rationale: A fasting period ensures that baseline hormone levels are stable and not influenced by recent food intake. A clear time course allows for the characterization of both the peak response and the duration of the effect.
-
Protocol:
-
Fast animals for 16-18 hours overnight with free access to water.
-
On the morning of the experiment, connect the catheter to a sampling line. Allow the animal to stabilize for at least 30 minutes.
-
Draw two baseline blood samples (e.g., 200 µL each) at t=-15 min and t=0 min into pre-chilled EDTA tubes containing a protease inhibitor cocktail (e.g., aprotinin, Pefabloc SC) to prevent peptide degradation.
-
At t=0, administer a bolus IV injection of this compound (dose range: 0.1 - 10 nmol/kg) or vehicle control (saline).
-
Collect subsequent blood samples at t=5, 15, 30, 60, and 120 minutes post-injection. Replace sampled blood volume with an equal volume of sterile saline to prevent dehydration.
-
4. Sample Processing and Analysis:
-
Rationale: Proper and immediate sample handling is crucial to preserve the integrity of peptide hormones, which are susceptible to degradation.[24] Immunoassays like ELISA or RIA provide the necessary sensitivity and specificity for quantification.[28]
-
Protocol:
-
Immediately after collection, place blood tubes on ice.
-
Within 30 minutes, centrifuge the samples at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Quantify hormone concentrations using commercially available and validated ELISA or Radioimmunoassay (RIA) kits specific for rat gastrin, CCK, etc.
-
Analyze data by calculating the area under the curve (AUC) and comparing peak hormone concentrations between treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA with post-hoc analysis).
-
Conclusion and Future Directions
This compound is a powerful pharmacological tool for probing the physiology of the GRPR system. Its in vivo administration potently stimulates the release of key gastrointestinal hormones, including gastrin and CCK, through the activation of the Gq/11-PLC signaling pathway. The experimental framework provided herein offers a robust methodology for quantifying these effects, enabling researchers in drug development and academic science to precisely characterize the endocrine impact of novel GRPR modulators. Future research should focus on delineating the differential effects of selective agonists on various hormone-producing cell populations and exploring the therapeutic potential of targeting this pathway for metabolic or gastrointestinal disorders.
References
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The gastrin-releasing peptide analog bombesin preserves exocrine and endocrine pancreas morphology and function during parenteral nutrition. (n.d.). National Institutes of Health. [Link]
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Lluis, F., Gomez, G., Fujimura, M., Greeley, G. H., & Thompson, J. C. (1988). Bombesin and nutrients stimulate release of CCK through distinct pathways in the rat. The American Journal of Physiology, 254(3 Pt 1), G441–G447. [Link]
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Gastrin-releasing peptide (GRP) and Neuromedin C (NMC). (2015). The Pituitary Gland, Tissues and Hormones. [Link]
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Madaus, S., Schusdziarra, V., Seufferlein, T., & Classen, M. (1989). Effect of gastrin-releasing peptide (GRP1-27), neuromedin-C (GRP18-27), and neuromedin-B on gastrin and somatostatin secretion from the rat stomach. Zeitschrift für Gastroenterologie, 27(8), 449–454. [Link]
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Ramos-Vara, J. A., Valli, V. E., & Gurevich, N. (2014). Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer. The Prostate, 74(1), 63–74. [Link]
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Roesler, R., & Schwartsmann, G. (2012). Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target. Frontiers in Endocrinology, 3, 157. [Link]
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Ohki-Hamazaki, H., Iwabuchi, M., & Maekawa, F. (2005). Development and function of bombesin-like peptides and their receptors. The International Journal of Developmental Biology, 49(2-3), 293–300. [Link]
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Scarpignato, C., Varga, G., Corradi, C., & Zappia, L. (1985). Effects of bombesin on gastrin and gastric acid secretion in patients with duodenal ulcer. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 23(7), 366–372. [Link]
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Sakamoto, T., Nagai, K., & Yanaihara, N. (1986). Effects of neuromedin B and neuromedin C on exocrine and endocrine rat pancreas. Regulatory Peptides, 15(2), 167–175. [Link]
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Miyasaka, K., Sazaki, N., Funakoshi, A., & Kawanami, T. (1992). Mechanisms of stimulatory effect of neuromedin C on pancreatic exocrine secretion in conscious rats. Pancreas, 7(4), 450–455. [Link]
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Maletínská, L., Pýchová, M., & Spálovská, B. (2018). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology, 9, 23. [Link]
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Barth, J. H. (2021). HOW ARE HORMONES MEASURED? A JOURNEY IN ENDOCRINOLOGY. The Endocrinologist. [Link]
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Jarak, I., Vsiljev, V., & Stojanov, S. (2017). A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase. Molecular and Cellular Endocrinology, 450, 1–10. [Link]
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Sharma, A., Singh, G., & Kumar, S. (2018). Neuromedin: An insight into its types, receptors and therapeutic opportunities. General Physiology and Biophysics, 37(1), 1–11. [Link]
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Ida, T., Mori, K., & Miyazato, M. (2005). Neuromedin s is a novel anorexigenic hormone. Endocrinology, 146(10), 4217–4223. [Link]
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Telegdy, G., & Adamik, A. (2008). Endocrine and behavioral effects of neuromedin S. Hormones and Behavior, 53(1), 153–159. [Link]
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You, C., Zhang, Y., & Jiang, Y. (2022). Structural insights into the peptide selectivity and activation of human neuromedin U receptors. bioRxiv. [Link]
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Sadler, P. J., & Tucker, A. (1998). NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif. Journal of Biological Inorganic Chemistry, 3(4), 339–349. [Link]
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Minamino, N., Kangawa, K., & Matsuo, H. (1984). Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord. Biochemical and Biophysical Research Communications, 119(1), 14–20. [Link]
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An In-depth Technical Guide to the Preliminary Research Applications of [Ser2]-Neuromedin C
This guide provides a comprehensive overview of the preliminary research applications of [Ser2]-Neuromedin C, a synthetic analog of the naturally occurring neuropeptide Neuromedin C. This document is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic and research potential of this novel peptide. We will delve into the scientific rationale for the [Ser2] modification, its anticipated biological activities, and detailed methodologies for its investigation.
Introduction: The Rationale for this compound
Neuromedin C (NMC) is a decapeptide that represents the C-terminal fragment of Gastrin-Releasing Peptide (GRP)[1][2]. It belongs to the bombesin-like peptide family and plays a significant role in various physiological processes, including the regulation of gastrointestinal hormone release, smooth muscle contraction, and epithelial cell proliferation[1][2]. These effects are primarily mediated through the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR) that activates the phospholipase C signaling pathway[3][4].
The native sequence of Neuromedin C is Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2[5]. However, the presence of an asparagine (Asn) residue at position 2 introduces potential chemical instability. Asparagine residues in peptides and proteins can undergo spontaneous, non-enzymatic modifications under physiological conditions, such as deamidation to aspartic acid or the formation of a succinimide intermediate, which can lead to peptide bond cleavage[6][7]. These modifications can result in a heterogeneous product with altered biological activity and a shorter shelf-life.
The substitution of asparagine with serine (Ser) at position 2, yielding this compound (Gly-Ser-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2), is a strategic chemical modification designed to mitigate these stability issues. Serine is a small, polar, neutral amino acid that is not prone to the same degradation pathways as asparagine, potentially offering a more stable and reliable research tool and therapeutic candidate. This guide will explore the preliminary research applications of this stabilized analog.
Core Research Applications
The primary research applications of this compound are centered around its potential to modulate the GRPR signaling pathway with greater stability and predictability than its native counterpart. Key areas of investigation include oncology, gastroenterology, and neuroscience.
Oncology: Targeting GRPR-Expressing Tumors
Scientific Rationale: The Gastrin-Releasing Peptide Receptor (GRPR) is overexpressed in a variety of cancers, most notably prostate cancer, but also in breast, lung, and pancreatic cancers[3][8]. In these tumors, GRPR activation can stimulate cell proliferation, survival, and migration[8]. Therefore, GRPR is a promising target for both cancer diagnostics and therapeutics. This compound, as a stable GRPR agonist, can be utilized in several research applications:
-
In-vitro cancer cell proliferation studies: To investigate the mitogenic effects of sustained GRPR activation on cancer cell lines with high GRPR expression, such as the PC-3 human prostate cancer cell line[3][9][10].
-
Development of radiolabeled imaging agents: By conjugating a radionuclide to this compound, it can be developed into a stable probe for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to visualize and stage GRPR-positive tumors.
-
Targeted drug delivery: this compound can be used as a targeting moiety to deliver cytotoxic agents or other therapeutics specifically to cancer cells overexpressing GRPR, thereby minimizing off-target toxicity.
Experimental Workflow: In-vitro Cancer Cell Proliferation Assay
Workflow for assessing the effect of this compound on cancer cell proliferation.
Gastroenterology: Investigating Gut Motility and Secretion
Scientific Rationale: Neuromedin C is known to influence gastrointestinal functions, including smooth muscle contraction and the release of gastrointestinal hormones like gastrin[1][2][11]. The enhanced stability of this compound makes it a valuable tool for in-vivo and ex-vivo studies of these processes, as it is less susceptible to degradation in the complex environment of the gut.
-
Ex-vivo muscle strip preparations: To study the contractile effects of this compound on isolated segments of the intestine or stomach.
-
In-vivo models of gut motility: To investigate the effects of systemic or local administration of this compound on gastric emptying and intestinal transit time in animal models.
-
Hormone secretion assays: To measure the release of gastrin and other gut hormones from isolated perfused stomachs or from cultured endocrine cells in response to this compound stimulation.
Neuroscience: Exploring Central Nervous System Effects
Scientific Rationale: GRPR is also expressed in the central nervous system and is implicated in the regulation of various behaviors and physiological processes, including anxiety, fear memory, and the regulation of appetite[12][13]. The potential for increased stability and a more defined pharmacokinetic profile makes this compound a suitable candidate for investigating the central effects of GRPR activation.
-
Behavioral studies in animal models: To assess the effects of intracerebroventricular (ICV) administration of this compound on anxiety-like behaviors, learning and memory, and feeding behavior in rodents.
-
Neurotransmitter release studies: To examine the influence of this compound on the release of neurotransmitters in specific brain regions using techniques like in-vivo microdialysis.
Methodologies for Preliminary Research
This section provides detailed, step-by-step protocols for key experiments to characterize the biological activity of this compound.
Receptor Binding Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound for the Gastrin-Releasing Peptide Receptor (GRPR) in a competitive radioligand binding assay.
Materials:
-
PC-3 cells (high GRPR expression)
-
Cell culture medium and supplements
-
Radiolabeled GRP (e.g., [125I]-GRP)
-
Unlabeled Neuromedin C (for comparison)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Membrane Preparation:
-
Culture PC-3 cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled GRP to each well.
-
Add increasing concentrations of either unlabeled Neuromedin C or this compound to the wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Potency Assessment: Calcium Mobilization Assay
Objective: To determine the functional potency (EC50) of this compound in activating GRPR by measuring the resulting increase in intracellular calcium concentration.
Signaling Pathway: GRPR-Mediated Calcium Mobilization
GRPR activation by this compound leads to increased intracellular calcium.
Materials:
-
PC-3 cells
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Neuromedin C and this compound
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Cell Preparation:
-
Seed PC-3 cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Place the cell plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of Neuromedin C or this compound into the wells.
-
Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or the ratio of fluorescence at two wavelengths for ratiometric dyes) in response to the addition of the peptide.
-
Plot the peak fluorescence response as a function of the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of peptide that produces 50% of the maximal response).
-
Data Presentation
The following table provides a template for summarizing the anticipated comparative data for Neuromedin C and this compound. The actual values would be determined experimentally using the protocols described above.
| Peptide | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Neuromedin C | To be determined | To be determined |
| This compound | To be determined | To be determined |
Conclusion
This compound represents a promising research tool for investigating the physiological and pathophysiological roles of the Gastrin-Releasing Peptide Receptor. Its enhanced chemical stability is expected to provide more reliable and reproducible results in a variety of in-vitro and in-vivo experimental settings. The preliminary research applications outlined in this guide, spanning oncology, gastroenterology, and neuroscience, highlight the broad potential of this novel peptide. The detailed methodologies provided herein offer a solid foundation for researchers to begin exploring the therapeutic and scientific value of this compound.
References
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Catak, S., Monard, G., Aviyente, V., & Ruiz-López, M. F. (2009). Deamidation of asparagine residues: Direct hydrolysis versus succinimide-mediated deamidation mechanisms. The Journal of Physical Chemistry A, 113(5), 1111–1120. Available from: [Link]
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Denef, C. (2015). Gastrin-releasing peptide (GRP) and Neuromedin C (NMC). Paracrine Networks. Available from: [Link]
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Wikipedia contributors. (2023, December 12). Gastrin-releasing peptide. In Wikipedia, The Free Encyclopedia. Available from: [Link]
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Roesler, R., & Schwartsmann, G. (2012). Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target. Frontiers in Endocrinology, 3, 159. Available from: [Link]
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Jensen, R. T., Moody, T. W., Pert, C. B., Rivier, J. E., & Gardner, J. D. (1978). Interaction of bombesin and litorin with specific membrane receptors on pancreatic acinar cells. Proceedings of the National Academy of Sciences of the United States of America, 75(12), 6139–6143. Available from: [Link]
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Varga, G., Reidelberger, R. D., Liehr, M. M., Bussjaeger, L. J., Coy, D. H., & Solomon, T. E. (1991). Effects of potent bombesin antagonists on bombesin- and meal-stimulated exocrine and endocrine pancreatic secretion. Peptides, 12(3), 493–497. Available from: [Link]
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GRPR (Gastrin-Releasing Peptide Receptor). (2014, February 1). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Available from: [Link]
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Zhang, L., Wang, L., Wang, R., Li, X., Wu, S., Zhang, L., ... & Yang, L. (2015). Hypothalamic gastrin-releasing peptide receptor mediates an antidepressant-like effect in a mouse model of stress. Behavioural brain research, 292, 156–163. Available from: [Link]
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Su, P. Y., & Ko, M. C. (2011). The role of central gastrin-releasing peptide and neuromedin B receptors in the modulation of scratching behavior in rats. The Journal of pharmacology and experimental therapeutics, 337(3), 822–830. Available from: [Link]
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Wakankar, A. A., & Borchardt, R. T. (2006). The role of asparagine and aspartic acid residues in the chemical stability of proteins. Journal of pharmaceutical sciences, 95(11), 2321–2336. Available from: [Link]
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Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
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Sun, B., Halmos, G., Schally, A. V., Wang, H., & Groot, K. (2000). Presence of receptors for bombesin/gastrin-releasing peptide and mRNA for three receptor subtypes in human prostate cancers. The Prostate, 42(4), 295–303. Available from: [Link]
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Persson, K., Ahren, B., & D'Amato, M. (2000). Insulin secretion by gastrin-releasing peptide in mice: ganglionic versus direct islet effect. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 278(2), R347–R352. Available from: [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available from: [Link]
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Schroeder, R. P., & Jensen, R. T. (2002). Identification of key amino acids in the gastrin-releasing peptide receptor (GRPR) responsible for high affinity binding of gastrin-releasing peptide (GRP). Molecular pharmacology, 61(6), 1435–1443. Available from: [Link]
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Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450. Available from: [Link]
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Caers, J., Peymen, K., Suetens, N., Temmerman, L., Janssen, T., Schoofs, L., & Beets, I. (2014). Characterization of G protein-coupled receptors by a fluorescence-based calcium mobilization assay. Journal of visualized experiments : JoVE, (86), 51516. Available from: [Link]
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Methodological & Application
How to use [Ser2]-Neuromedin C in smooth muscle contraction assays
Application Note & Protocol Guide
Topic: Utilization of [Ser2]-Neuromedin C in Functional Smooth Muscle Contraction Assays
Audience: Researchers, scientists, and drug development professionals in pharmacology, physiology, and gastroenterology.
Senior Application Scientist: Dr. Gemini
Introduction: Unraveling Smooth Muscle Physiology with this compound
Smooth muscle contraction is a fundamental physiological process governing the function of hollow organs, including the gastrointestinal tract, blood vessels, and airways.[1][2] Dysregulation of this process is central to numerous pathologies such as hypertension, asthma, and irritable bowel syndrome. The study of specific agonists and their signaling pathways provides critical insights into both normal physiology and potential therapeutic targets.
This compound is a synthetic decapeptide analog of Neuromedin C (NMC), a member of the bombesin-like peptide family.[3][4] Native Neuromedin C, also known as Gastrin-Releasing Peptide (GRP) (18-27), is a potent stimulator of smooth muscle contraction.[5][6] The [Ser2] substitution modifies the peptide's properties, making it a valuable tool for probing the function of bombesin receptors in physiological systems. This guide provides a comprehensive overview of the mechanism of action of this compound and a detailed, field-proven protocol for its application in ex vivo smooth muscle contraction assays using the organ bath technique.
Part 1: The Scientific Framework: Mechanism of Action
To use a tool effectively, one must first understand how it works. The contractile effect of this compound is not random; it is a highly specific process initiated by the activation of a well-defined cell signaling pathway.
The Bombesin Receptor Family
Bombesin-like peptides, including Neuromedin C and its analogs, exert their effects by binding to a specific subfamily of G-protein-coupled receptors (GPCRs), namely the bombesin receptors.[7][8] There are three primary subtypes:
-
BB1 Receptor (NMB-R): Preferentially binds Neuromedin B (NMB).
-
BB2 Receptor (GRP-R): Preferentially binds Gastrin-Releasing Peptide (GRP) and, by extension, Neuromedin C.
-
BB3 Receptor (BRS-3): An orphan receptor with a less defined role in smooth muscle contraction.[7]
This compound is expected to primarily target the BB2 receptor to induce smooth muscle contraction.[9][10] The presence and density of these receptors on the smooth muscle tissue of interest are critical determinants of the contractile response.
The Gq/11 Signaling Cascade: From Receptor to Contraction
The BB2 receptor is canonically coupled to the Gq/11 family of heterotrimeric G-proteins.[1][7] The binding of this compound triggers a conformational change in the receptor, initiating a downstream signaling cascade that culminates in forceful muscle contraction.
The key steps are as follows:
-
Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.[11]
-
Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the cell's internal calcium store. This action opens the channels, causing a rapid and significant release of Ca2+ into the cytoplasm.[12]
-
Activation of Contractile Machinery: The sharp increase in intracellular Ca2+ concentration is the primary trigger for contraction. Cytosolic Ca2+ binds to the protein calmodulin. The Ca2+-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).
-
Myosin Phosphorylation and Cross-Bridge Cycling: MLCK phosphorylates the regulatory light chains of myosin, the motor protein. This phosphorylation enables myosin heads to interact with actin filaments, initiating cross-bridge cycling and generating the force of muscle contraction.
The co-product, DAG, activates Protein Kinase C (PKC), which can further enhance the contractile response through mechanisms that increase the calcium sensitivity of the contractile apparatus.[1]
Caption: Gq/11 signaling pathway for smooth muscle contraction.
Part 2: The Experimental Approach: The Isolated Organ Bath Assay
The isolated organ bath is the gold-standard methodology for studying the pharmacology of intact smooth muscle tissues ex vivo.[2][13] It allows for the precise measurement of isometric contraction (force) in response to pharmacological agents in a controlled physiological environment.[14][15] This technique offers excellent reproducibility and provides physiologically relevant data on agonist potency (EC50) and efficacy (Emax).
Part 3: Detailed Protocol for a this compound Dose-Response Assay
This protocol is optimized for a 4-chamber organ bath system using rat colonic smooth muscle strips, a tissue known to express bombesin receptors.[9] Principles can be adapted for other tissues (e.g., uterus, ileum, stomach fundus) with appropriate modifications to buffer and tension.[16][17]
Required Materials and Reagents
| Equipment | Reagents & Consumables |
| 4-Channel Organ Bath System | This compound (lyophilized powder) |
| Isometric Force Transducers | Potassium Chloride (KCl) |
| Bridge Amplifier & Data Acquisition System | Acetylcholine (ACh) or Carbachol (CCh) |
| Circulating Water Bath (37°C) | Reagent-grade salts for Krebs-Henseleit solution |
| Carbogen Gas Tank (95% O2, 5% CO2) | Distilled or deionized water |
| Dissection Tools (forceps, scissors) | Suture thread (e.g., 4-0 silk) |
| Petri Dish with Sylgard base | Syringes and needles |
Krebs-Henseleit Buffer Composition (for 1 Liter)
| Component | Molar Conc. (mM) | Weight (g) |
| NaCl | 118.4 | 6.92 |
| KCl | 4.7 | 0.35 |
| CaCl2·2H2O | 2.5 | 0.37 |
| MgSO4·7H2O | 1.2 | 0.29 |
| KH2PO4 | 1.2 | 0.16 |
| NaHCO3 | 25.0 | 2.10 |
| D-Glucose | 11.1 | 2.00 |
Causality Check: The Krebs-Henseleit solution mimics the ionic composition of extracellular fluid. The glucose provides an energy source, and the NaHCO3 acts as a buffer. Continuous gassing with carbogen maintains the physiological pH of ~7.4 and ensures the tissue remains oxygenated and viable.
Sources
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- 3. peptide.com [peptide.com]
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- 5. Neuromedin: An insight into its types, receptors and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and function of bombesin-like peptides and their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of bombesin-receptor subtypes and their differential regulation of colonic smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reprocell.com [reprocell.com]
- 15. Isolated organ/tissue test – organ bath [panlab.com]
- 16. Species-dependent smooth muscle contraction to Neuromedin U and determination of the receptor subtypes mediating contraction using NMU1 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of rat neuromedin U for smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Gastrointestinal Hormone Release with [Ser2]-Neuromedin C
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of [Ser2]-Neuromedin C, a potent and specific agonist for the Gastrin-Releasing Peptide Receptor (GRPR), to study gastrointestinal (GI) hormone secretion. We delve into the underlying molecular mechanisms, offer a comparative analysis of key experimental models, and provide detailed, step-by-step protocols for in vitro, ex vivo, and in vivo applications. The protocols are designed with scientific rigor, explaining the causality behind experimental choices to ensure robust and reproducible results.
Introduction: this compound and the Gastrin-Releasing Peptide Receptor
The bombesin-like peptide family plays a critical role in regulating a vast array of physiological processes, particularly within the gastrointestinal system.[1] Gastrin-releasing peptide (GRP), the mammalian homolog of bombesin, and its C-terminal decapeptide, Neuromedin C (NMC), are key neuropeptides in this family.[2][3][4] They exert their effects by binding to the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR) predominantly expressed in the GI tract and central nervous system.[2][5]
This compound is a synthetic analog of NMC with the sequence Gly-Ser -His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[6][7] The substitution of the native asparagine with serine at the second position has been explored for modifying receptor affinity and stability, making it a valuable tool for probing GRPR function. Activation of GRPR is known to potently stimulate the release of various GI hormones, including gastrin, somatostatin, insulin, and glucagon, making this compound an ideal pharmacological agonist for investigating the intricate signaling networks that govern gut endocrinology.[8][9][10][11]
This guide will equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their studies.
Mechanism of Action: GRPR Signaling Pathway
Understanding the signaling cascade initiated by this compound is fundamental to designing and interpreting experiments. GRPR is a canonical Gq-coupled receptor.[5][8] The binding of an agonist like this compound induces a conformational change, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with the activation of Protein Kinase C (PKC) by DAG, culminates in the fusion of hormone-containing vesicles with the cell membrane and the subsequent secretion of gastrointestinal hormones.[5]
Caption: GRPR signaling cascade initiated by this compound.
Experimental Design Considerations
The selection of an appropriate experimental model is paramount for addressing specific research questions. Each model system possesses unique advantages and limitations.
| Model System | Advantages | Disadvantages | Best For |
| In Vitro (Cell Lines, Organoids) | High-throughput, excellent for mechanistic studies, low cost, high reproducibility.[12][13] | Lacks physiological complexity, cell lines can differ from primary cells, organoids can be complex to culture.[12][14] | Dose-response studies, signal transduction analysis, high-throughput screening. |
| Ex Vivo (Perfused Intestine, Ussing Chamber) | Preserves native tissue architecture and cellular interactions, allows for precise control of stimuli and direct measurement of secretion.[12][15] | Limited viability (hours), technically demanding, lower throughput.[12][13] | Studying region-specific hormone release, paracrine signaling, direct tissue-level effects. |
| In Vivo (Rodent Models) | Highest physiological relevance, accounts for systemic feedback loops, metabolism, and pharmacokinetics.[15] | Complex, expensive, ethical considerations, confounding systemic variables, rapid hormone metabolism can be an issue.[15][16] | Evaluating systemic effects on metabolism, pharmacodynamics, and overall physiological response. |
Peptide Handling and Preparation: To ensure experimental success, proper handling of this compound is crucial.
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, distilled water or a buffer like PBS to a stock concentration of 1-2 mg/mL.[3] For peptides with solubility issues, a small amount of acetonitrile can be used before dilution with buffer.[3]
-
Storage: Store the lyophilized peptide at -20°C, protected from light.[3] After reconstitution, create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][16]
-
Stability: Peptide stability in experimental buffers should be confirmed, especially for prolonged incubations. Including a protease inhibitor cocktail in certain preparations may be necessary.
Detailed Experimental Protocols
Protocol 1: In Vitro Hormone Release from Enteroendocrine Cell Cultures
This protocol uses the STC-1 cell line, a murine intestinal neuroendocrine tumor model known to secrete hormones like Cholecystokinin (CCK) and Glucagon-like peptide-1 (GLP-1).
A. Materials
-
STC-1 cells
-
DMEM high glucose medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
24-well cell culture plates
-
Secretion Buffer: Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.
-
This compound stock solution (1 mM)
-
Protease Inhibitor Cocktail (e.g., for GLP-1, a DPP-4 inhibitor is essential)
-
Hormone detection kit (e.g., ELISA, RIA)
B. Step-by-Step Methodology
-
Cell Seeding: Seed STC-1 cells into 24-well plates at a density of 2.5 x 10^5 cells/well. Culture for 48-72 hours until they reach ~80-90% confluency.
-
Pre-incubation (Wash): Gently aspirate the culture medium. Wash the cells twice with 1 mL of room temperature PBS.
-
Basal Secretion: Add 450 µL of pre-warmed (37°C) Secretion Buffer to each well. Incubate for 1 hour at 37°C in a 5% CO2 incubator. This step starves the cells and establishes a basal secretion level.
-
Sample Collection (Basal): Collect the supernatant from each well into a microcentrifuge tube containing the appropriate protease inhibitor. This is the "Basal" sample. Immediately place on ice and centrifuge at 500 x g for 5 minutes at 4°C to pellet any detached cells. Store the clarified supernatant at -80°C.
-
Stimulation: Prepare serial dilutions of this compound in Secretion Buffer (e.g., final concentrations of 0 nM, 1 nM, 10 nM, 100 nM, 1 µM). Add 500 µL of the appropriate treatment solution to each well.
-
Incubation: Incubate the plate for a pre-determined time (typically 30 minutes to 2 hours, which should be optimized) at 37°C in a 5% CO2 incubator.
-
Sample Collection (Stimulated): Collect the supernatant as described in step 4. These are the "Stimulated" samples.
-
Hormone Quantification: Analyze the hormone concentration in the collected basal and stimulated samples using a validated immunoassay (e.g., ELISA) according to the manufacturer's instructions.
-
Data Normalization: After sample collection, lyse the cells in each well and measure the total protein content (e.g., using a BCA assay). Normalize hormone secretion data to the total protein content per well to account for variations in cell number.
Protocol 2: Ex Vivo Hormone Release using Isolated Perfused Rat Small Intestine
This advanced protocol allows for the study of hormone secretion from an intact intestinal segment, preserving local neural and paracrine interactions.[15]
Caption: Workflow for the isolated perfused intestine experiment.
A. Materials
-
Male Wistar or Sprague-Dawley rat (250-350g)
-
Anesthetics (e.g., isoflurane or injectable cocktail)
-
Surgical instruments, sutures, and cannulas (e.g., 22G)
-
Peristaltic pump and perfusion chamber with oxygenator
-
Perfusion Buffer: Krebs-Ringer Bicarbonate buffer with 0.1% BSA, 5 mM glucose, and a mixture of amino acids, gassed with 95% O2/5% CO2.
-
This compound
-
Fraction collector
B. Step-by-Step Methodology
-
Surgical Preparation: Anesthetize the rat according to approved institutional protocols. Perform a midline laparotomy to expose the abdominal cavity.[17]
-
Cannulation: Carefully isolate the superior mesenteric artery and the portal vein. Place sutures loosely around both vessels. Cannulate the artery with an inflow catheter and the portal vein with an outflow catheter.[17] Secure the cannulas firmly.
-
Isolation and Perfusion: Begin perfusing the intestine through the arterial cannula with warmed, oxygenated Perfusion Buffer at a constant flow rate (e.g., 3-5 mL/min). Once flow is established, carefully resect the desired segment of the small intestine (e.g., jejunum or ileum) and transfer it to the temperature-controlled perfusion chamber (37°C).
-
Equilibration: Allow the preparation to equilibrate for 20-30 minutes, discarding the effluent. A stable perfusion pressure and viable tissue appearance (e.g., pink color, occasional peristalsis) indicate a healthy preparation.[18][19]
-
Basal Sample Collection: Begin collecting the venous effluent from the portal vein cannula in timed fractions (e.g., 1-2 minutes per fraction) into tubes containing protease inhibitors. Collect 3-4 basal fractions.
-
Stimulation: Introduce this compound into the arterial line at the desired final concentration. This can be done as a bolus injection or a continuous infusion.
-
Stimulated Sample Collection: Continue collecting timed fractions for the duration of the stimulation period (e.g., 15-30 minutes).
-
Washout: Switch the perfusion back to the standard buffer to observe the washout phase, continuing to collect fractions.
-
Sample Processing and Analysis: Immediately place collected fractions on ice. Centrifuge if necessary and store at -80°C until analysis by immunoassay.
-
Data Calculation: Express hormone levels as output (e.g., fmol/min) by multiplying the concentration (fmol/mL) by the flow rate (mL/min).[15]
Protocol 3: In Vivo Assessment of GI Hormone Release in Mice
This protocol describes the measurement of circulating GI hormones in mice following systemic administration of this compound.
A. Materials
-
C57BL/6 or other appropriate mouse strain (8-12 weeks old)
-
This compound
-
Sterile saline (0.9% NaCl) as vehicle
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthetics (for terminal bleed)
-
Protease inhibitors (DPP-4 inhibitor for GLP-1, aprotinin for other peptides)
B. Step-by-Step Methodology
-
Animal Acclimation and Fasting: Acclimate mice to handling and injection procedures. Fast the animals overnight (e.g., 12-16 hours) with free access to water, as feeding status can significantly impact hormone levels.[9][20]
-
Peptide Preparation: Dissolve this compound in sterile saline to the desired concentration for injection. A typical injection volume is 5-10 µL/g body weight.
-
Baseline Blood Sample (t=0): Before injection, collect a baseline blood sample (~20-30 µL) from the tail vein into a tube pre-coated with EDTA and containing protease inhibitors.
-
Administration: Administer this compound via intraperitoneal (IP) or intravenous (IV, tail vein) injection. A typical dose range to explore would be 10-100 µg/kg. Administer an equal volume of saline to a control group of mice.
-
Post-injection Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5, 15, 30, and 60 minutes). The rapid metabolism of many gut hormones necessitates early time points.[15]
-
Plasma Preparation: Immediately after collection, place blood samples on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C. Carefully collect the plasma supernatant and store at -80°C until analysis.
-
Hormone Quantification: Measure hormone concentrations in the plasma samples using a sensitive and specific immunoassay.
Data Analysis and Interpretation
-
In Vitro Data: Express results as fold-change over basal secretion or as absolute concentration (e.g., pg/mg protein). Perform dose-response curve fitting using a non-linear regression model (e.g., four-parameter logistic) to determine EC50 values.
-
Ex Vivo and In Vivo Data: Plot hormone concentration or output over time. Calculate the Area Under the Curve (AUC) for the response to quantify the total amount of hormone secreted. Statistical significance between treated and control groups can be assessed using a Student's t-test or ANOVA with post-hoc tests for multiple comparisons.
Example Data Presentation:
| Treatment Group | Gastrin Release (pg/mL) | GLP-1 Release (pM) |
| Vehicle (Control) | 15.2 ± 2.1 | 5.8 ± 1.1 |
| [Ser2]-NMC (1 nM) | 28.5 ± 3.5 | 9.1 ± 1.9 |
| [Ser2]-NMC (10 nM) | 75.9 ± 8.2** | 22.4 ± 4.3 |
| [Ser2]-NMC (100 nM) | 188.4 ± 15.6*** | 51.7 ± 7.8** |
| *Data are presented as Mean ± SEM. Asterisks denote statistical significance vs. Vehicle (p<0.05, *p<0.01, *p<0.001). |
References
- Grokipedia. (n.d.). Gastrin-releasing peptide receptor.
- Corjay, M. H., et al. (2016). Gastrin-Releasing Peptide Receptor Targeting in Cancer Treatment: Emerging Signaling Networks and Therapeutic Applications. Current Drug Targets, 17(5), 508-14.
- Roesler, R., et al. (2016). Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target. Frontiers in Neuroscience.
- Gribble, F. M., & Reimann, F. (2019). Models and Tools for Studying Enteroendocrine Cells. Diabetes, 68(5), 855-865.
- Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2014). GRPR (Gastrin-Releasing Peptide Receptor).
- Chinnappan, D., et al. (2008). Consequence of gastrin-releasing peptide receptor activation in a human colon cancer cell line: a proteomic approach. Cancer Genomics & Proteomics, 5(2), 85-92.
- Costales, M. G., et al. (2020). Intestinal in vitro and ex vivo Models to Study Host-Microbiome Interactions and Acute Stressors. Frontiers in Cellular and Infection Microbiology, 10, 589291.
- Hendriks, G., & Al-Lahham, S. (2016). In Vitro Intestinal Tissue Models: General Introduction. In: The Impact of Food Bioactives on Health. Springer, Cham.
- Abbiotec. (n.d.). Neuromedin C Peptide.
- Lee, S., et al. (2021). In Vitro Models of the Small Intestine for Studying Intestinal Diseases. Biomedicines, 9(7), 737.
- Christiansen, C. B., et al. (2019). Mechanisms Underlying Gut Hormone Secretion Using the Isolated Perfused Rat Small Intestine. Journal of Visualized Experiments, (144), e58957.
- Butler, A. J., et al. (2021). Ex vivo normothermic perfusion of isolated segmental porcine bowel: a novel functional model of the small intestine. BJS Open, 5(2), zraa069.
- Böttcher, R., et al. (2021). Novel In Vitro Models for Cell Differentiation and Drug Transport Studies of the Human Intestine. Pharmaceutics, 13(11), 1851.
- Maletínská, L., et al. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology, 12, 708497.
- ResearchGate. (n.d.). Regulation of NmU expression and signaling pathways influenced by NmU.
- Walter, L., et al. (2012). Motility patterns of ex vivo intestine segments depend on perfusion mode. World Journal of Gastroenterology, 18(44), 6427-6436.
- Tokai Hit. (2022). Ex-vivo organ perfusion: application to rat small intestine.
- JoVE. (2022). Ex Vivo Hepatic Perfusion Through the Portal Vein in Mouse.
- Wikipedia. (n.d.). Neuromedin U.
- Junker, A., et al. (2017). A guide for measurement of circulating metabolic hormones in rodents: Pitfalls during the pre-analytical phase. Molecular Metabolism, 6(10), 1151-1159.
- La Quintanilla, Z., et al. (2023). CRITICALITIES AND USEFULNESS OF EX-VIVO SMALL INTESTINE PERFUSION: TRANSPLANT AND BEYOND. Revista de la Facultad de Medicina Humana, 23(2).
- PubChem. (n.d.). Neuromedin C.
- Petersen, N., et al. (2021). Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist. Molecular Metabolism, 45, 101158.
- D'Este, E., et al. (2023). Targeting the Gastrin-Releasing Peptide Receptor (GRP-R) in Cancer Therapy. International Journal of Molecular Sciences, 24(4), 3326.
- Kumar, P., et al. (2018). Neuromedin: An insight into its types, receptors and therapeutic opportunities. Biomedicine & Pharmacotherapy, 98, 311-318.
- Adriaenssens, A. E., et al. (2015). Overlap of Endocrine Hormone Expression in the Mouse Intestine Revealed by Transcriptional Profiling and Flow Cytometry. Endocrinology, 156(10), 3505-3516.
- Persson, K., et al. (2000). Modulation of gastrin-releasing peptide (GRP) receptors in insulin secreting cells. Regulatory Peptides, 93(1-3), 133-139.
- McConnell, E. L., et al. (2008). Measurements of rat and mouse gastrointestinal pH, fluid and lymphoid tissue, and implications for in-vivo experiments. Journal of Pharmacy and Pharmacology, 60(1), 63-70.
- Greeley, G. H., Jr., & Thompson, J. C. (1984). Insulinotropic and gastrin-releasing action of gastrin-releasing peptide (GRP). Regulatory Peptides, 8(2), 97-103.
- Farthing, M. J., et al. (1982). Testosterone metabolism by the rat gastrointestinal tract, in vitro and in vivo. The Journal of Steroid Biochemistry, 17(4), 433-437.
- Petersen, N., et al. (2021). Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist. Molecular Metabolism, 45, 101158.
- Aapptec Peptides. (n.d.). This compound; [136058-54-3].
- Maletínská, L., et al. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology, 12, 708497.
- Mori, K., et al. (2008). Neuromedin S: discovery and functions. Results and Problems in Cell Differentiation, 46, 201-12.
- Varga, G., et al. (1988). Effect of gastrin-releasing peptide (GRP1-27), neuromedin-C (GRP18-27), and neuromedin-B on gastrin and somatostatin secretion from the rat stomach. Regulatory Peptides, 22(1-2), 163-171.
- QYAOBIO. (n.d.). Neuromedin.
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Kumar, P., et al. (2018). Neuromedin: An insight into its types, receptors and therapeutic opportunities. Biomedicine & Pharmacotherapy, 98, 311-318. Retrieved from [Link]
- Chiba, T., et al. (1987). Effects of neuromedin B, gastrin-releasing peptide-10 and their fragment peptides on secretion of gastrointestinal and pancreatic hormones in dogs. Endocrinologia Japonica, 34(3), 359-366.
- Miskolzie, M., & Kotovych, G. (2002). NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif. Journal of Biological Inorganic Chemistry, 7(7-8), 733-742.
- Kitabgi, P. (2010). Neurotensin and neuromedin N are differentially processed from a common precursor by prohormone convertases in tissues and cell lines. Results and Problems in Cell Differentiation, 49, 1-17.
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Reconstituting lyophilized [Ser2]-Neuromedin C for experimental use
An in-depth guide to the proper handling, reconstitution, and storage of the bombesin-like neuropeptide, [Ser2]-Neuromedin C, to ensure experimental success and data reproducibility.
Introduction: The Imperative of Proper Peptide Reconstitution
This compound is a synthetic analog of Neuromedin C, a decapeptide originally isolated from porcine spinal cord.[1] As a member of the bombesin-like peptide family, it is a potent ligand for gastrin-releasing peptide (GRP) receptors, also known as Neuromedin U receptors (NMURs), and is a valuable tool in neuroscience, endocrinology, and cancer research.[2][3][4] The biological activity of this and any peptide is critically dependent on its structural integrity. The process of reconstituting the lyophilized peptide into a working solution is the first and most critical control point in any experiment. Improper technique can lead to loss of material, aggregation, oxidation, and ultimately, a failure to elicit the expected biological response.[5][6]
This guide provides a comprehensive framework for the reconstitution of this compound, grounded in the physicochemical properties of the peptide itself. It is designed for researchers, scientists, and drug development professionals, offering not just a set of instructions, but the scientific rationale behind them to empower users to make informed decisions in their experimental design.
Physicochemical Profile of this compound
Understanding the amino acid composition of this compound is fundamental to predicting its behavior in solution and selecting the appropriate handling procedures. The sequence contains several residues that require special attention.
| Property | Details | Reference |
| Sequence | Gly-Ser-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 | [7] |
| Molecular Formula | C₅₀H₇₃N₁₇O₁₁S (Note: Varies with salt form) | [2][8] |
| Molecular Weight | ~1120.3 g/mol (as free base) | [2][8] |
| C-Terminus | Amidated (-NH2) | [7] |
| Appearance | White lyophilized powder | [2] |
Key Amino Acid Residues and Their Implications:
-
Serine (Ser) at position 2: This substitution for the native Asparagine (Asn) defines this particular analog. Serine is a polar, uncharged amino acid that can participate in hydrogen bonding.
-
Histidine (His) at positions 3 and 8: Histidine has an imidazole side chain with a pKa of ~6.0. This means its charge state is highly dependent on the pH of the solvent. At pH below 6, the side chain is protonated and carries a positive charge, which generally increases aqueous solubility.[9] This property is key to our solubilization strategy.
-
Tryptophan (Trp) at position 4 and Methionine (Met) at position 10: These residues are highly susceptible to oxidation, which can inactivate the peptide.[10][11] This necessitates careful handling, including the use of oxygen-free solvents and protection from light.
-
Hydrophobic Residues (Ala, Val, Leu): The presence of these non-polar residues contributes to the peptide's overall hydrophobic character, which can be a driving force for aggregation, especially at high concentrations.[6]
-
N-Terminal Motif (Gly-Ser-His): The N-terminus of Neuromedin C (Gly-Asn-His) is a known amino-terminal Cu(II)- and Ni(II)-binding (ATCUN) motif.[12] The Gly-Ser-His sequence in this analog retains features of this motif, suggesting a potential for metal ion chelation that could be relevant in certain biological systems or buffer compositions.
Pre-Reconstitution: Handling and Storage of Lyophilized Peptide
The stability of the peptide is highest in its lyophilized state. Proper storage is crucial to prevent degradation before the experiment even begins.
-
Upon Receipt: Immediately store the lyophilized peptide at -20°C or, for long-term storage, at -80°C.[13][14] The container should be kept in a desiccator or a sealed bag with desiccant packs to protect it from moisture.[13][15] Peptides are often hygroscopic, and moisture absorption will significantly reduce long-term stability and alter the effective concentration of the peptide.[10]
-
Before Opening: To prevent atmospheric moisture from condensing on the cold peptide powder, the vial must be allowed to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.[10][14] This is a simple but critical step to preserve the integrity of the unused portion of the peptide.
The Critical Choice of Solvent: A Stepwise Solubilization Strategy
There is no single universal solvent for all peptides. The correct choice depends on the peptide's properties and the requirements of the downstream application. For this compound, a logical, stepwise approach is recommended to achieve dissolution while minimizing harsh conditions.
A stepwise workflow for selecting an appropriate solvent for this compound.
Solvent Recommendations:
| Solvent | Recommended Use & Rationale | Pros | Cons |
| Sterile, High-Purity Water | First choice. The mildest solvent, compatible with most biological assays. Degas prior to use to minimize oxidation of Trp and Met. | Biologically compatible; easy to use; minimal interference. | May not be sufficient for high concentrations or if aggregation occurs. |
| 1-10% Acetic Acid in Water | For basic peptides. The acidic pH protonates the histidine residues, increasing the peptide's net positive charge and enhancing its interaction with water.[14][16] | Effective for basic peptides; can disrupt certain aggregates. | Low pH may be incompatible with some cell cultures or assays; requires subsequent buffering. |
| Dimethyl Sulfoxide (DMSO) | For hydrophobic peptides. Use a minimal volume of pure DMSO to first dissolve the peptide, then slowly add aqueous buffer to the desired concentration while vortexing.[11] | Excellent solubilizing power for non-polar peptides. | Can be toxic to cells, even at low concentrations; may interfere with certain assays. |
| Acetonitrile (ACN) | Alternative organic solvent. A supplier of Neuromedin C recommends ACN for concentrations above 2 mg/mL.[2] Use a similar method as for DMSO. | Less toxic than DMSO for some cell lines; volatile and can be removed. | May denature proteins in your assay; less common in cell-based assays than DMSO. |
Special Consideration: Preparing Oxygen-Free Solvents Given the presence of oxidizable Trp and Met residues, using degassed (oxygen-free) solvents is a critical step for ensuring maximal peptide activity.[11] This can be achieved by bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-20 minutes immediately before use.
Standard Operating Protocol (SOP) for Reconstitution
This protocol assumes a starting quantity of 1 mg of lyophilized peptide. Adjust volumes accordingly for different quantities.
Materials:
-
Vial of lyophilized this compound
-
Chosen solvent (e.g., sterile, degassed, nuclease-free water)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Benchtop microcentrifuge
Protocol:
-
Equilibration: Remove the peptide vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes.[10]
-
Preparation: In a sterile environment (e.g., a laminar flow hood), open the vial. Briefly centrifuge the vial at low speed (~2000 x g for 1 minute) to ensure all lyophilized powder is at the bottom of the vial.
-
Calculation: Determine the volume of solvent needed to reach your desired stock concentration. For a 1 mg/mL stock solution from 1 mg of peptide, you will need 1 mL of solvent.
-
Note on Peptide Content: Lyophilized peptides are often supplied as a salt (e.g., trifluoroacetate from HPLC purification) and contain bound water.[17] The net peptide content is typically 70-90%. For precise concentration determination, the net peptide content provided on the Certificate of Analysis should be used for calculations.
-
-
Solvent Addition: Carefully add the calculated volume of your chosen solvent to the vial. Direct the liquid down the side of the vial rather than directly onto the powder to facilitate gentle dissolution.[18]
-
Dissolution: Cap the vial and gently swirl. If necessary, vortex at a medium speed for 10-20 seconds. Let the vial sit at room temperature for a few minutes to allow for complete dissolution.
-
Visual Inspection: Hold the vial up to a light source and visually inspect the solution. It should be clear and free of any visible particulates.[19] If particulates are present, brief sonication in a room temperature water bath for 2-3 minutes may aid dissolution.[10][11] Avoid excessive heating.
-
Final Concentration Check (Optional): For applications requiring highly accurate concentrations, the absorbance of the solution can be measured at 280 nm. The Tryptophan residue in the sequence allows for this measurement, using the Beer-Lambert law (A = εcl) and an extinction coefficient (ε) of approximately 5690 M⁻¹cm⁻¹.
Post-Reconstitution: Aliquoting, Storage, and Stability
Peptides in solution are far less stable than in their lyophilized form.[14] Repeated freeze-thaw cycles are a primary cause of peptide degradation and aggregation and must be avoided.[13][15]
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use volumes in sterile, low-protein-binding polypropylene tubes. The volume of each aliquot should be tailored to a typical experiment to avoid wasting material.
-
Storage: Tightly cap the aliquots and store them in a freezer at -20°C or, for enhanced stability, at -80°C.[14]
-
Stability: While frozen storage can preserve the peptide for several weeks to months, it is not recommended for indefinite periods.[10] For the most sensitive and critical experiments, using a freshly prepared solution from a new vial is the best practice to ensure maximum activity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve / Solution is cloudy | 1. Aggregation due to hydrophobic interactions.[5]2. Incorrect solvent choice (e.g., pH is near the peptide's isoelectric point).[6]3. Concentration is too high. | 1. Follow the stepwise solvent selection workflow (Section 3).2. Try gentle sonication in a cool water bath.[11]3. If using water, try adding a small amount of 10% acetic acid.[14]4. Reconstitute at a lower concentration. |
| Loss of biological activity | 1. Oxidation of Trp or Met residues.[10]2. Degradation from multiple freeze-thaw cycles.[13]3. Adsorption to the vial surface (especially at low concentrations). | 1. Always use freshly prepared, degassed solvents.2. Ensure you are using single-use aliquots.3. Use low-protein-binding tubes for storage and dilution. |
| Inconsistent experimental results | 1. Inaccurate initial concentration due to moisture absorption or not accounting for net peptide content.2. Use of degraded peptide from an old stock solution. | 1. Always equilibrate the lyophilized vial in a desiccator before weighing/reconstituting.2. Calculate concentration based on the net peptide content from the Certificate of Analysis.3. Prepare fresh aliquots for each new set of experiments. |
Biological Context: this compound Signaling
This compound exerts its biological effects by binding to and activating Neuromedin U Receptors 1 and 2 (NMUR1, NMUR2). These are G-protein coupled receptors (GPCRs), primarily linked to the Gαq signaling pathway.[4] Activation initiates a cascade that is crucial for processes like smooth muscle contraction, hormone release, and neuronal activation.[3][20]
Signaling cascade initiated by this compound binding to its receptor.
The activation of this pathway leads to a rise in intracellular calcium and the activation of downstream kinases like ERK and transcription factors like NFAT, ultimately resulting in the peptide's diverse physiological effects.[4][21] A properly reconstituted and active peptide is essential to faithfully study these intricate cellular events.
References
- Vertex AI Search. (2025). Understanding Peptide Stability Under Various pH Conditions.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- Peptide Sciences. (n.d.). How to Store Peptides | Best Practices for Researchers.
- Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling.
- Thermo Fisher Scientific. (n.d.). Handling and Storage Instructions Standard Peptides.
- Abbiotec. (n.d.). Neuromedin C Peptide.
- Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 103(5), 1339-1350.
- Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics.
- Schildein, S., et al. (2007). Neuromedin C microinjected into the amygdala inhibits feeding. Brain Research Bulletin, 71(4), 386-392.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
- Bachem. (2021). Peptide solubility.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- QYAOBIO. (n.d.). Neuromedin.
- Wikipedia. (2023). Neuromedin U.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5486814, Neuromedin C.
- JPT Peptide Technologies. (n.d.). How to Reconstitute Peptides.
- Future Fields. (2024). How to Reconstitute Lyophilized Proteins.
- Cardoso, I., et al. (2020). Neuronal regulation of type 2 innate lymphoid cells via neuromedin U.
- Aapptec Peptides. (n.d.). This compound.
- Balboni, G., et al. (2001). NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif. Journal of medicinal chemistry, 44(20), 3249-3254.
- Minamino, N., et al. (1984). Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord.
- NovoPro Bioscience Inc. (n.d.). Neuromedin C peptide.
- Gibney, K. B., et al. (2018). Ligand-Specific Signaling Profiles and Resensitization Mechanisms of the Neuromedin U2 Receptor. Molecular Pharmacology, 93(5), 549-561.
Sources
- 1. Neuromedin C: a bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abbiotec.com [abbiotec.com]
- 3. Neuromedin U - Wikipedia [en.wikipedia.org]
- 4. Neuronal regulation of type 2 innate lymphoid cells via neuromedin U - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. peptide.com [peptide.com]
- 8. Neuromedin C | C50H73N17O11S | CID 5486814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. verifiedpeptides.com [verifiedpeptides.com]
- 10. bachem.com [bachem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpt.com [jpt.com]
- 14. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 15. peptide.com [peptide.com]
- 16. bachem.com [bachem.com]
- 17. Neuromedin C peptide [novoprolabs.com]
- 18. m.youtube.com [m.youtube.com]
- 19. jpt.com [jpt.com]
- 20. qyaobio.com [qyaobio.com]
- 21. Ligand-Specific Signaling Profiles and Resensitization Mechanisms of the Neuromedin U2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring [Ser2]-Neuromedin C Induced Calcium Mobilization: A Detailed Guide to Principles, Protocols, and Data Interpretation
An Application Note and Protocol Guide for Researchers
Introduction: The Significance of [Ser2]-Neuromedin C and GRPR Signaling
This compound is a synthetic analog of Neuromedin C, a member of the bombesin-like peptide family. It acts as a selective and potent agonist for the Gastrin-Releasing Peptide Receptor (GRPR), also known as BB2. The GRPR is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, gastrointestinal tract, and pancreas, and is implicated in various physiological processes including satiety, anxiety, and cell proliferation. Notably, its overexpression in several cancers, such as prostate, breast, and lung cancer, makes it a critical target for diagnostic imaging and therapeutic development.
Upon binding of an agonist like this compound, the GRPR undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq. This initiates a well-defined signaling cascade: the activated Gαq subunit stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol. This rapid and transient increase in intracellular free Ca2+ concentration is a hallmark of GRPR activation and serves as a robust and measurable endpoint for receptor function.
Measuring this calcium flux is therefore a direct and reliable method to quantify the pharmacological activity of compounds targeting the GRPR.
Caption: Workflow for a Fluo-4 based calcium mobilization plate reader assay.
A. Reagents and Materials
-
GRPR-expressing cells (e.g., CHO-K1/GRPR)
-
Black, clear-bottom 96-well microplates
-
Fluo-4 AM (Acetoxymethyl) ester
-
Anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO)
-
Probenecid
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
This compound peptide
-
Positive Control: ATP or Bombesin
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR®, FlexStation®)
B. Step-by-Step Methodology
-
Cell Plating: Seed GRPR-expressing cells into black, clear-bottom 96-well plates at a density optimized to achieve 80-90% confluency on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Reagent Preparation:
-
Fluo-4 AM Stock: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Probenecid Stock: Prepare a 250 mM stock of probenecid in 1 M NaOH, then adjust pH to ~7.4 with HCl. Probenecid is an inhibitor of organic anion transporters and helps prevent the efflux of the dye from the cells.
-
Loading Buffer: For 10 mL of buffer, mix 10 mL of Assay Buffer with 20 µL of the Fluo-4 AM stock (final conc. ~2-10 µM) and 40 µL of the probenecid stock (final conc. 2.5 mM). To aid dye solubilization, add an equal volume of 20% Pluronic F-127 as the Fluo-4 AM stock volume.
-
-
Dye Loading:
-
Aspirate the cell culture medium from the wells.
-
Gently add 100 µL of the Loading Buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in water or appropriate buffer.
-
Perform a serial dilution in Assay Buffer to create a range of concentrations. The final concentrations in the assay should typically bracket the expected EC50. Prepare these at 5X the final desired concentration (e.g., if adding 25 µL to 100 µL).
-
-
Assay Measurement:
-
Set the plate reader to excite at ~494 nm and record emission at ~516 nm.
-
Program a kinetic read protocol:
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Automated addition of 25 µL of the 5X compound solution to the wells.
-
Continue recording the fluorescence signal for an additional 60-180 seconds to capture the peak response.
-
-
-
Data Analysis:
-
For each well, calculate the maximum response (peak fluorescence) minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
Assay Validation and Troubleshooting
A robust assay is self-validating. Incorporate the following controls and be aware of common pitfalls.
-
Positive Control: Use a known agonist like Bombesin or a non-specific activator like ATP to confirm cell viability and pathway integrity.
-
Negative Control: Use vehicle (Assay Buffer) to define the baseline and assess signal drift.
-
Z'-factor: For HTS applications, the Z'-factor should be calculated from the positive and negative controls to assess assay quality. A Z' > 0.5 is considered excellent.
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Background | Insufficient receptor expression; Poor dye loading; Cell death. | Verify receptor expression (e.g., via qPCR or western blot); Optimize dye concentration and incubation time; Check cell viability (e.g., Trypan blue). |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors. | Use an automated cell dispenser; Avoid using outer wells or fill them with buffer; Use calibrated multichannel pipettes or automated liquid handlers. |
| No Response to Agonist | Inactive compound; Wrong cell line; Gαq pathway desensitized. | Verify compound integrity and concentration; Confirm GRPR expression; Ensure cells are not over-stimulated prior to the assay. |
| High Baseline Signal | Autofluorescent compounds; Cell stress or death leading to Ca2+ leakage. | Pre-read compound plate for fluorescence; Ensure gentle handling of cells; Check for cytotoxicity of compounds. |
Conclusion
Measuring this compound-induced calcium mobilization is a fundamental technique for characterizing the pharmacology of the Gastrin-Releasing Peptide Receptor. The choice between a high-throughput fluorescence assay with Fluo-4 and a more quantitative microscopy approach with Fura-2 depends on the specific research question. By following the detailed protocols and validation steps outlined in this guide, researchers can generate reliable and reproducible data, accelerating insights into GRPR function and facilitating the discovery of novel therapeutics targeting this important receptor.
References
-
Title: [Ser2]neuromedin C, a new bombesin-like peptide in the amphibian skin. Source: Peptides URL: [Link]
-
Title: Potent bombesin-like peptides in the skin of the toad, Bombina orientalis. Source: Peptides URL: [Link]
-
Title: Gastrin-releasing peptide receptor: a new target for diagnosis and therapy of cancer. Source: Expert Opinion on Therapeutic Targets URL: [Link]
-
Title: Gastrin-releasing peptide receptor in oncology. Source: Future Oncology URL: [Link]
-
Title: Gq/11-protein-coupled receptor signaling in health and disease. Source: The Journal of Clinical Investigation URL: [Link]
-
Title: Physiology of Gq-protein-coupled receptor-mediated signaling. Source: The Journal of Biological Chemistry URL: [Link]
-
Title: A new generation of Ca2+ indicators with improved fluorescence properties. Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Aequorin-based luminescence assays for G-protein-coupled receptors. Source: Current Protocols in Pharmacology URL: [Link]
-
Title: Probenecid as an inhibitor of organic anion transport. Source: Molecular Pharmacology URL: [Link]
-
Title: A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Source: Journal of Biomolecular Screening URL: [Link]
Application Notes & Protocols: Characterizing [Ser2]-Neuromedin C Activity in Ex Vivo Smooth Muscle Preparations
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [Ser2]-Neuromedin C in ex vivo organ bath experiments. This compound, an analog of the potent Gastrin-Releasing Peptide Receptor (GRPR) agonist Neuromedin C, is a critical tool for investigating physiological processes regulated by GRPR, such as smooth muscle contraction in the gastrointestinal and urinary tracts. This document details the underlying pharmacology, provides step-by-step protocols for isolating and preparing tissues, and outlines the methodology for generating and analyzing robust concentration-response data. Furthermore, it incorporates field-proven insights on experimental design, including validation with selective antagonists and considerations for receptor desensitization, to ensure the generation of reliable and reproducible results.
Introduction: The Significance of this compound and GRPR
Neuromedin C (NMC) is a decapeptide that represents the C-terminal portion of Gastrin-Releasing Peptide (GRP), the endogenous mammalian ligand for the Gastrin-Releasing Peptide Receptor (GRPR).[1] The GRPR, also known as the BB2 receptor, is a G protein-coupled receptor (GPCR) predominantly expressed in the gastrointestinal (GI) tract, pancreas, and central nervous system.[2] Its activation is implicated in a host of physiological functions, including hormone secretion, gut motility, and smooth muscle contraction.[2][3]
This compound is a synthetic analog of NMC, designed for research purposes to probe the function of GRPR. Upon binding to GRPR on smooth muscle cells, it initiates a well-characterized signaling cascade that results in a contractile response, making it an ideal agonist for ex vivo pharmacological studies.
Mechanism of Action: GRPR Signaling Pathway
The contractile effect of this compound is mediated through the canonical Gαq signaling pathway. This process ensures a direct and measurable physiological output (contraction) from receptor activation.
-
Agonist Binding: this compound binds to the extracellular domain of the GRPR.
-
Gαq Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G protein, Gαq.
-
Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization & Muscle Contraction: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ ions. The resulting increase in intracellular Ca2+ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.
Diagram: GRPR Signaling Pathway
Caption: GRPR activation by this compound leads to smooth muscle contraction via the Gαq-PLC-IP3/DAG pathway.
The Ex Vivo Organ Bath: A Gold Standard Technique
The isolated organ bath remains an indispensable tool in pharmacology for studying the physiological responses of intact tissues in a controlled environment.[4] This technique allows for the precise measurement of isometric contractions, enabling the characterization of agonist potency (EC50) and efficacy (Emax), as well as the effects of antagonists.[4][5][6]
Key Advantages:
-
Physiological Relevance: Uses intact, living tissue, preserving the complex interplay of cells and the extracellular matrix.[4]
-
Controlled Environment: Allows for precise control over temperature, oxygenation, pH, and drug concentrations, removing the systemic influences of an intact animal.
-
Reproducibility: When standardized, the method yields highly reproducible concentration-response data.
-
Versatility: Applicable to a wide range of contractile tissues, including ileum, colon, urinary bladder, and blood vessels.[6][7][8][9]
Materials and Reagents
Key Reagents
| Reagent | Supplier & Cat. No. (Example) | Storage | Purpose |
| This compound | Tocris Bioscience (Cat# 1587) | -20°C | GRPR Agonist |
| RC-3095 | Tocris Bioscience (Cat# 1591) | -20°C | Selective GRPR Antagonist |
| Potassium Chloride (KCl) | Sigma-Aldrich (Cat# P9541) | Room Temp | Induces depolarization for viability check |
| Acetylcholine Chloride | Sigma-Aldrich (Cat# A6625) | Room Temp | Positive control (muscarinic agonist) |
| Krebs-Henseleit Solution | See Table 2 for composition | 4°C (Fresh) | Physiological salt solution |
| Carbogen Gas | Airgas | N/A | 95% O₂ / 5% CO₂ for aeration & pH buffering |
Krebs-Henseleit Solution Composition
This physiological salt solution is formulated to mimic the ionic composition of extracellular fluid. It must be prepared fresh daily and continuously aerated with carbogen gas to maintain a pH of ~7.4.[10]
| Component | Molarity (mM) | Grams per 1 Liter |
| NaCl | 118.0 | 6.90 |
| KCl | 4.7 | 0.35 |
| CaCl₂·2H₂O | 2.5 | 0.37 |
| MgSO₄·7H₂O | 1.2 | 0.29 |
| KH₂PO₄ | 1.2 | 0.16 |
| NaHCO₃ | 25.0 | 2.10 |
| D-Glucose | 11.1 | 2.00 |
-
Preparation Note: Dissolve all salts except CaCl₂ in ~900 mL of distilled water first. Dissolve CaCl₂ separately in a small volume of water and then add it to the main solution while stirring to prevent precipitation. Finally, add D-Glucose and make up the volume to 1 Liter.
Detailed Experimental Protocol: Rat Ileum Preparation
The rat ileum is an excellent model for studying GRPR-mediated contraction due to its robust and reproducible responses.[3][11]
Diagram: Experimental Workflow
Caption: Workflow for ex vivo organ bath analysis of this compound.
Tissue Dissection and Mounting
-
Euthanasia: Humanely euthanize a male Sprague-Dawley rat (250-300g) in strict accordance with institutional animal care and use committee (IACUC) guidelines.
-
Isolation: Perform a midline laparotomy to expose the abdominal cavity. Identify the ileum (the final section of the small intestine) and carefully excise a 2-3 cm segment. Place the segment immediately into a petri dish containing cold, carbogen-aerated Krebs-Henseleit solution.[11]
-
Cleaning: Gently flush the luminal contents from the ileum segment using a syringe filled with Krebs solution. Take care not to over-distend or damage the tissue.[11]
-
Mounting: Tie surgical silk threads to both ends of the ileum segment. Secure the bottom thread to a fixed hook at the base of the organ bath chamber. Attach the top thread to an isometric force-displacement transducer.[2][11] The tissue should be oriented vertically in the 10-20 mL organ bath chamber, which is filled with Krebs solution maintained at 37°C and continuously bubbled with carbogen.[12][13]
Equilibration and Viability Testing
-
Tensioning: Apply a resting tension of approximately 1.0 gram to the tissue. This is critical for obtaining optimal contractile responses.[4]
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes. During this period, the tissue will gradually relax (stress-relaxation). Wash the tissue with fresh, pre-warmed Krebs solution every 15-20 minutes and re-adjust the tension to 1.0 g after each wash.[4][10]
-
Viability Check: After equilibration, assess the health of the smooth muscle by inducing a maximal contraction with a high concentration of potassium chloride (e.g., 80 mM KCl). This is achieved by adding a small, calculated volume of a concentrated KCl stock solution to the bath. A robust and sustained contraction confirms tissue viability.[4]
-
Washout: After the KCl response has plateaued, wash the tissue thoroughly (at least 3-4 times) with fresh Krebs solution over 20-30 minutes until the baseline tension returns to the 1.0 g setpoint.
Generating a Cumulative Concentration-Response Curve (CRC)
The cumulative addition of an agonist is an efficient method for determining its concentration-response relationship.[11]
-
Prepare Stock Solutions: Prepare a series of stock solutions of this compound (e.g., in distilled water or a suitable buffer) at concentrations 100-1000x higher than the final desired bath concentrations. This minimizes the volume added to the organ bath, preventing significant changes in temperature or ionic composition.[4]
-
Baseline Recording: Ensure a stable baseline tension is recorded for at least 5-10 minutes before adding the agonist.
-
Cumulative Additions: Add the agonist to the bath in a cumulative fashion, starting with the lowest concentration (e.g., 10⁻¹¹ M). Allow the response to reach a stable plateau before adding the next, higher concentration.[11] Continue this process until a maximal response is achieved and further increases in concentration produce no greater effect. A typical concentration range for potent peptides like NMC analogs is 10⁻¹¹ M to 10⁻⁶ M.
-
Final Washout: After the CRC is complete, wash the tissue extensively to return to baseline.
Antagonist Validation (Self-Validating System)
To ensure the observed contractions are specifically mediated by GRPR, the experiment should be repeated in the presence of a selective antagonist.
-
Incubation: After the first CRC and complete washout, add a selective GRPR antagonist, such as RC-3095 , to the organ bath at a concentration known to be effective (e.g., 10⁻⁷ M to 10⁻⁶ M).[14][15] Allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).
-
Repeat CRC: In the continued presence of the antagonist, repeat the cumulative concentration-response curve for this compound.
-
Analysis: A competitive antagonist like RC-3095 is expected to cause a rightward shift in the concentration-response curve, increasing the EC50 value without significantly affecting the Emax. This confirms that the action of this compound is GRPR-dependent.
Data Analysis and Interpretation
-
Normalization: Raw contraction data (in grams or millinewtons) should be normalized to facilitate comparison between tissues. Responses are typically expressed as a percentage of the maximal contraction induced by either KCl or the maximal response to this compound in the first curve.[16]
-
Plotting: Plot the normalized response against the logarithm of the agonist concentration. This transformation will convert the hyperbolic concentration-response curve into a sigmoidal shape, which is easier to analyze.[16]
-
Curve Fitting: Use a non-linear regression analysis (e.g., four-parameter logistic equation) to fit the data points.
-
Parameter Derivation: From the fitted curve, two key pharmacological parameters can be derived:
-
EC₅₀ (Half-maximal effective concentration): The concentration of this compound that produces 50% of the maximal response. This value is a measure of the agonist's potency . A lower EC₅₀ indicates higher potency.[16][17]
-
Emax (Maximum effect): The maximal response produced by the agonist, representing its efficacy .
-
| Parameter | Definition | Significance |
| Emax | The maximum contractile response produced by the agonist. | Measure of efficacy . |
| EC₅₀ | The molar concentration of an agonist that produces 50% of the Emax. | Measure of potency . |
Field-Proven Insights & Troubleshooting
-
Tachyphylaxis (Receptor Desensitization): GPCRs, including GRPR, can undergo rapid desensitization upon repeated or sustained exposure to an agonist.[18][19][20][21] This can manifest as a diminished response in subsequent CRCs performed on the same tissue.
-
Mitigation: Ensure thorough and sufficiently long washout periods (e.g., 30-60 minutes) between CRCs. If significant tachyphylaxis is observed, it is best practice to use each tissue preparation for only one or two CRCs (e.g., one control and one antagonist).
-
-
Tissue Viability: If a tissue fails to respond robustly to the initial KCl challenge, it should be discarded. Spontaneous rhythmic contractions are common in ileum preparations and are not a sign of poor tissue health.[3]
-
Solvent Effects: Always perform a vehicle control by adding the maximum volume of the drug solvent to the bath to ensure it has no effect on the tissue's tone.
-
Alternative Tissues: While rat ileum is a reliable choice, GRPR-mediated contractions can also be studied in other tissues such as the guinea pig urinary bladder or colon, which may be relevant for different therapeutic areas.[7][10][22][23][24] The fundamental principles of the organ bath technique remain the same, though optimal resting tension and equilibration times may vary by tissue.
References
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Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation. (n.d.). National Center for Biotechnology Information. [Link]
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Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. (2015). ResearchGate. [Link]
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PRACTICAL MANUAL PHARMACOLOGY OF GIT & HEPATOBILIARY SYSTEM. (n.d.). Quest International University. [Link]
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study of effect of erythromycin base on gastrointestinal smooth muscles in laboratory animals. (2009). International Journal of Pharmaceutical Sciences and Research. [Link]
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Pharmacology of the Autonomic Nervous System: Utilizing the Isolated Ileum Model System. (2004). University of Maryland. [Link]
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Actions of neuromedin-B and neuromedin-C on amylase release from isolated rat pancreatic acini. (1985). PubMed. [Link]
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Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. (n.d.). Preprints.org. [Link]
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Desensitisation and tachyphylaxis. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Novel GRPR-targeted antagonists with improved pharmacokinetics for imaging and therapy of GRPR-expressing malignancies. (2021). Technical University of Munich. [Link]
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Preclinical Characterization of a Stabilized Gastrin-Releasing Peptide Receptor Antagonist for Targeted Cancer Theranostics. (2022). MDPI. [Link]
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Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. (2023). National Center for Biotechnology Information. [Link]
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Macroscopic electrical propagation in the guinea pig urinary bladder. (2014). PubMed. [Link]
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Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer. (2024). National Center for Biotechnology Information. [Link]
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Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro. (1982). National Center for Biotechnology Information. [Link]
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Experimental setup. The organ bath is composed of an inside chamber and... (n.d.). ResearchGate. [Link]
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Species-dependent smooth muscle contraction to Neuromedin U and determination of the receptor subtypes mediating contraction using NMU1 receptor knockout mice. (2005). National Center for Biotechnology Information. [Link]
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Glutamate acts as a neurotransmitter for gastrin releasing peptide-sensitive and insensitive itch-related synaptic transmission in mammalian spinal cord. (2011). National Center for Biotechnology Information. [Link]
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The GRPR Antagonist [99mTc]Tc-maSSS-PEG2-RM26 towards Phase I Clinical Trial: Kit Preparation, Characterization and Toxicity. (2022). MDPI. [Link]
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Urinary bladder. (n.d.). Urosphere. [Link]
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Neuromedin U stimulates contraction of human long saphenous vein and gastrointestinal smooth muscle in vitro. (2006). PubMed. [Link]
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Neuromedin U is a gut peptide that alters oral glucose tolerance by delaying gastric emptying via direct contraction of the pylorus and vagal-dependent mechanisms. (2019). PubMed. [Link]
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Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. (2014). ResearchGate. [Link]
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Structure-activity relationships of neuromedin U. II. Highly potent analogs substituted or modified at the N-terminus of neuromedin U-8. (1991). PubMed. [Link]
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Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology. (2014). National Center for Biotechnology Information. [Link]
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Tachyphylaxis. (n.d.). Teaching Resource Centre. [Link]
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Desensitisation and tachyphylaxis. (n.d.). Pharmacology Education Project. [Link]
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Neuromedin U Can Exert Colon-Specific, Enteric Nerve-Mediated Prokinetic Activity, via a Pathway Involving NMU1 Receptor Activation. (2009). PubMed. [Link]
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Desensitization and resensitization of beta-adrenergic receptors in a smooth muscle cell line. (1983). PubMed. [Link]
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Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. (2015). National Center for Biotechnology Information. [Link]
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Neuromedin U can exert colon-specific, enteric nerve-mediated prokinetic activity, via a pathway involving NMU1 receptor activation. (2009). National Center for Biotechnology Information. [Link]
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RC-3095, a selective gastrin-releasing peptide receptor antagonist, does not protect the lungs in an experimental model of lung ischemia-reperfusion injury. (2018). PubMed. [Link]
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Relative Potency. (2019). BMG LABTECH. [Link]
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Hypothalamic Actions of Neuromedin U. (2000). Endocrinology. [Link]
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A phase I trial of the bombesin/gastrin-releasing peptide (BN/GRP) antagonist RC3095 in patients with advanced solid malignancies. (2000). PubMed. [Link]
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The reciprocal EC50 value as a convenient measure of the potency of a compound in bioactivity-guided purification of natural products. (2018). PubMed. [Link]
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Inhibitory effect of bombesin receptor antagonist RC-3095 on the growth of human pancreatic cancer cells in vivo and in vitro. (1994). PubMed. [Link]
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Application Notes & Protocols: Immunohistochemical Localization of [Ser2]-Neuromedin C Binding Sites
Abstract
This document provides a comprehensive guide for the immunohistochemical (IHC) localization of binding sites for Neuromedin C and its analogs, such as [Ser2]-Neuromedin C. Neuromedin C, the C-terminal decapeptide of Gastrin-Releasing Peptide (GRP), exerts its biological effects primarily through the Gastrin-Releasing Peptide Receptor (GRPR), also known as the BB2 receptor, a G-protein coupled receptor (GPCR).[1][2][3][4][5] The localization of these binding sites is critical for research in oncology, neuroscience, and gastroenterology, given GRPR's overexpression in various cancers (prostate, breast, lung) and its role in CNS processes like memory and fear conditioning.[1][6][7][8] This guide offers a field-proven, step-by-step protocol for detecting GRPR in formalin-fixed, paraffin-embedded (FFPE) tissues, complete with explanations of the scientific rationale, validation strategies, and troubleshooting advice to ensure reliable and reproducible results.
Scientific Principle and Method Overview
Immunohistochemistry (IHC) is a powerful technique that utilizes the principle of specific antibody-antigen recognition to visualize the distribution and abundance of a target protein within the structural context of a tissue.[9] To localize the binding sites for this compound, this protocol targets its primary receptor, the Gastrin-Releasing Peptide Receptor (GRPR).
The workflow involves a series of critical steps:
-
Tissue Preparation: FFPE tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Formalin fixation creates protein cross-links that mask the antigenic epitopes of GRPR.[10][11] A Heat-Induced Epitope Retrieval (HIER) step is employed to break these cross-links and expose the epitopes for antibody binding.[12][13]
-
Immunostaining:
-
Blocking: Non-specific binding sites are saturated with a protein solution (e.g., normal serum) to prevent spurious antibody binding and reduce background noise.[14][15]
-
Primary Antibody: A highly specific rabbit polyclonal or mouse monoclonal antibody against GRPR is incubated with the tissue, where it binds to the GRPR protein.
-
Detection System: An enzyme-conjugated secondary antibody that recognizes the primary antibody is applied. This guide utilizes a highly sensitive polymer-based system, where a polymer backbone is conjugated with multiple enzyme molecules (like Horseradish Peroxidase - HRP) and secondary antibodies. This method enhances signal amplification compared to traditional avidin-biotin systems and reduces steps.[16]
-
Chromogen: A substrate (e.g., DAB) is added, which is converted by the HRP enzyme into a colored, insoluble precipitate at the site of the antigen, allowing for visualization under a light microscope.
-
-
Analysis: The tissue is counterstained (e.g., with Hematoxylin) to visualize cell nuclei, providing anatomical context to the GRPR staining pattern.
Experimental Workflow Diagram
Caption: Overview of the Immunohistochemistry (IHC) workflow.
Reagents, Materials, and Equipment
Successful IHC requires high-quality reagents and properly maintained equipment.
| Category | Item | Recommended Supplier / Cat. No. | Purpose |
| Primary Antibody | Rabbit Polyclonal/Monoclonal Anti-GRPR (BB2) Antibody | e.g., Novus Biologicals (NLS830) | Binds specifically to the Gastrin-Releasing Peptide Receptor. |
| Control Tissues | Positive Control: Human Prostate, Breast, or Stomach FFPE tissue sections[7] | Commercial or In-house | Validates that the protocol and reagents are working correctly. |
| Negative Control: Tissue known not to express GRPR (if available) | In-house | Assesses background staining. | |
| Detection System | HRP-Polymer Anti-Rabbit/Mouse IgG Detection Kit | e.g., Genemed, Bio SB | Signal amplification and visualization.[17] |
| Antigen Retrieval | Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0) OR Sodium Citrate Buffer (10 mM, pH 6.0) | In-house or Commercial | Unmasks antigenic epitopes post-formalin fixation. |
| Blocking Reagent | Normal Goat Serum (if using a goat anti-rabbit/mouse secondary) OR 5% Bovine Serum Albumin (BSA) | Vector Labs, Thermo Fisher | Blocks non-specific antibody binding.[15] |
| Chromogen | 3,3'-Diaminobenzidine (DAB) Substrate Kit | Dako, Vector Labs | Forms a brown precipitate when acted upon by HRP. |
| Counterstain | Mayer's Hematoxylin | Sigma-Aldrich | Stains cell nuclei blue for anatomical context. |
| Wash Buffer | Tris-Buffered Saline with 0.05% Tween-20 (TBST), pH 7.4 | In-house | Washes away unbound reagents between steps. |
| Solvents & Reagents | Xylene, Ethanol (100%, 95%, 70%), Deionized Water, Mounting Medium (permanent) | Fisher Scientific | Deparaffinization, rehydration, dehydration, and coverslipping. |
| Equipment | Microscope, Microwave or Pressure Cooker, Humidified Staining Chamber, Coplin Jars, Pipettes, Slides | Standard Laboratory Equipment | Essential hardware for performing the IHC protocol. |
Detailed Step-by-Step Protocol
This protocol is optimized for FFPE tissue sections. All incubation steps should be performed in a humidified chamber to prevent tissue from drying out.
Part A: Deparaffinization and Rehydration
Causality: Paraffin must be removed to allow aqueous reagents to penetrate the tissue. This is achieved with xylene, followed by rehydration through a graded series of ethanol washes.[18]
-
Immerse slides in Xylene: 2 changes, 10 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 10 minutes each.
-
Immerse in 95% Ethanol: 1 change, 5 minutes.
-
Immerse in 70% Ethanol: 1 change, 5 minutes.
-
Rinse thoroughly in running cold tap water for 5 minutes, then transfer to deionized water.
Part B: Heat-Induced Epitope Retrieval (HIER)
Causality: This is the most critical step for FFPE tissues. Heating in a specific buffer breaks the methylene bridges formed during formalin fixation, unmasking the GRPR epitopes.[11][12][13] The choice of buffer can significantly impact staining intensity.[19] While many antibodies work with citrate, GPCRs often show enhanced signal with a higher pH buffer like Tris-EDTA.[19]
-
Place slides in a Coplin jar filled with Tris-EDTA Buffer (pH 9.0).
-
Heat the slides in a microwave oven. Bring to an initial boil (approx. 2-5 minutes at high power), then reduce power to maintain a sub-boiling temperature (gentle simmer) for 15-20 minutes. Do not allow the buffer to boil aggressively or evaporate, which can damage the tissue. [13]
-
Remove the container from the microwave and allow it to cool on the benchtop for at least 20-30 minutes, with the slides remaining in the buffer. This slow cooling is crucial for epitope renaturation.
-
Rinse slides gently with deionized water, then transfer to TBST wash buffer for 5 minutes.
| Buffer Option | Composition | pH | Typical Use |
| Sodium Citrate | 10 mM Sodium Citrate | 6.0 | A general-purpose retrieval buffer, effective for many antigens. |
| Tris-EDTA (Optimal) | 10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20 | 9.0 | Often results in stronger signal for membrane proteins and GPCRs like GRPR.[19] Recommended starting point. |
Part C: Immunostaining
-
Peroxidase Block (Optional but Recommended): If high endogenous peroxidase activity is expected (e.g., in liver, kidney), incubate sections in 3% Hydrogen Peroxide in methanol for 10-15 minutes. Rinse well with water and then TBST.
-
Blocking Non-Specific Binding:
-
Causality: Tissues contain proteins and charged molecules that can non-specifically bind antibodies, leading to high background staining.[15][20] The blocking solution, typically normal serum from the species in which the secondary antibody was raised, occupies these sites.[14]
-
Tap off excess wash buffer from slides.
-
Apply 2-3 drops of Blocking Buffer (e.g., 5% Normal Goat Serum in TBST) to cover the tissue section.
-
Incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Causality: This is the specific recognition step. The primary antibody is diluted to an optimal concentration that maximizes specific signal while minimizing background. Overnight incubation at 4°C is often superior to shorter, room-temperature incubations as it promotes higher-affinity binding.[19]
-
Gently tap off the blocking solution. Do not wash.
-
Apply the anti-GRPR primary antibody, diluted in antibody diluent or 1% BSA in TBST. (Starting dilution: 1:100 to 1:500, requires optimization).
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
The next day, allow slides to come to room temperature.
-
Wash slides in TBST: 3 changes, 5 minutes each, with gentle agitation.
-
-
Detection System Incubation:
-
Tap off excess wash buffer.
-
Apply the HRP-Polymer secondary antibody complex according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash slides in TBST: 3 changes, 5 minutes each.
-
-
Chromogen Development:
-
Causality: The DAB substrate reacts with the HRP enzyme to produce a stable, visible brown precipitate, marking the location of the GRPR protein. Development time must be monitored to prevent over-staining.
-
Prepare the DAB working solution immediately before use as per the kit instructions.
-
Apply the DAB solution to the tissue sections.
-
Incubate for 2-10 minutes, monitoring for color development under a microscope.
-
As soon as a clear brown signal is observed in the positive control, stop the reaction by immersing the slides in deionized water.
-
Part D: Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse slides in Mayer's Hematoxylin for 30-60 seconds. Rinse immediately and thoroughly with running tap water until the water runs clear.
-
Bluing: Dip slides briefly (10-20 seconds) in a weak alkaline solution (e.g., 0.1% sodium bicarbonate or Scott's Tap Water Substitute) to turn the hematoxylin from red to blue. Rinse again with tap water.
-
Dehydration:
-
Causality: Water must be removed from the tissue before applying a permanent, xylene-based mounting medium.
-
Immerse slides in 70% Ethanol: 1 minute.
-
Immerse in 95% Ethanol: 1 minute.
-
Immerse in 100% Ethanol: 2 changes, 2 minutes each.
-
Immerse in Xylene: 2 changes, 5 minutes each.
-
-
Mounting: Place a drop of permanent mounting medium onto the tissue section and apply a coverslip, avoiding air bubbles. Allow to dry completely before imaging.
Validation: A Self-Validating System
For results to be trustworthy, every IHC experiment must include a set of controls.
-
Positive Control: A tissue section known to express high levels of GRPR (e.g., human prostate cancer tissue).[8] This control validates the entire protocol; if it fails to stain, there is a systemic issue with a reagent or a step in the protocol.
-
Negative Control (Reagent Control): A slide from the same test tissue that undergoes the entire protocol, but with the primary antibody omitted (replaced with antibody diluent). This control should show no staining and is essential for identifying non-specific signal from the detection system.
-
Isotype Control: A slide incubated with a non-immune antibody of the same isotype, species, and concentration as the primary antibody. This helps to differentiate specific antigen staining from non-specific Fc receptor binding or other protein-protein interactions.
-
Expected Localization: GRPR is a membrane-associated receptor. Staining should be predominantly localized to the cytoplasm and/or cell membrane.[7] Consulting resources like the Human Protein Atlas can help establish expected staining patterns.[21]
Neuromedin C/GRPR Signaling Pathway
Neuromedin C and GRP binding to GRPR (BB2) primarily activates the Gαq/11 signaling pathway, leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. This cascade influences a wide range of cellular processes, including proliferation, hormone secretion, and smooth muscle contraction.[4]
Caption: Gq-coupled signaling cascade of the GRPR.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Staining / Weak Signal | 1. Inactive Primary Antibody: Improper storage or expired. 2. Inadequate Antigen Retrieval: Insufficient heating time/temp; incorrect buffer pH.[22] 3. Low Antibody Concentration: Dilution is too high. 4. Tissue Over-fixation: Masks epitopes excessively.[22] | 1. Test Antibody: Use a new vial or confirm activity on a positive control. 2. Optimize HIER: Increase heating time or switch to Tris-EDTA (pH 9.0). Ensure slow cooling. 3. Titrate Antibody: Perform a dilution series (e.g., 1:50, 1:100, 1:200, 1:500). 4. Standardize Fixation: Ensure fixation time is consistent (e.g., 18-24 hours in 10% NBF). |
| High Background Staining | 1. Inadequate Blocking: Non-specific sites not saturated.[14] 2. Primary Antibody Too Concentrated: Leads to off-target binding. 3. Over-development of Chromogen: DAB incubation was too long. 4. Tissue Drying: Sections dried out during incubation steps. | 1. Optimize Blocking: Increase blocking time to 90 minutes; ensure serum matches secondary antibody species. 2. Increase Antibody Dilution: Titrate to a lower concentration. 3. Monitor DAB: Visually check development under a microscope and stop immediately when signal appears. 4. Use Humidified Chamber: Ensure chamber is sealed and contains a source of moisture. |
| Tissue Sections Detaching | 1. Poor Slide Adhesion: Standard slides used. 2. Aggressive Antigen Retrieval: Boiling was too vigorous. 3. Harsh Washing: Agitation is too strong. | 1. Use Coated Slides: Use positively charged or adhesive-coated slides (e.g., Superfrost Plus). 2. Gentle HIER: Maintain a gentle simmer, not a rolling boil.[13] 3. Gentle Washing: Ensure wash buffer is added and removed gently; use a rocking platform instead of vigorous shaking. |
References
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Bio-Techne. (n.d.). IHC Blocking Non-Specific Binding of Antibodies & Other Reagents. Retrieved from [Link]
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Bar-Sela, G., et al. (2019). Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy. Frontiers in Neurology. Retrieved from [Link]
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Abbiotec. (n.d.). Neuromedin C Peptide. Retrieved from [Link]
-
ResearchGate. (n.d.). Regulation of NmU expression and signaling pathways influenced by NmU. Retrieved from [Link]
-
Cell Signaling Technology. (2016, February 19). Immunohistochemistry IHC Tips and Techniques. YouTube. Retrieved from [Link]
-
PubMed. (n.d.). NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif. Retrieved from [Link]
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Genemed. (n.d.). IHC Detection Systems. Retrieved from [Link]
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Biocompare. (2018, September 21). Tips for IHC Optimization. Retrieved from [Link]
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Bio SB. (n.d.). ImmunoDetector IHC Detection Systems. Retrieved from [Link]
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Sino Biological. (n.d.). Antigen Retrieval Methods. Retrieved from [Link]
-
Martínez, V., et al. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology. Retrieved from [Link]
-
Jensen, R. T., et al. (2008). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Current Opinion in Endocrinology, Diabetes and Obesity. Retrieved from [Link]
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QYAOBIO. (n.d.). This compound. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Tips for Step 4: Perform Antigen/Epitope Retrieval. Retrieved from [Link]
-
Shintani, N., et al. (2007). Immunohistochemical localization of gastrin-releasing peptide receptor in the mouse brain. Brain Research. Retrieved from [Link]
-
Gorry, O., et al. (2017). Expression of Gastrin-Releasing Peptide Receptor (GRPR) in Breast Cancer and its Association with Pathological, Biological and Clinical Parameters. Journal of Nuclear Medicine. Retrieved from [Link]
-
Roesler, R., et al. (2023). Bombesins: A New Frontier in Hybrid Compound Development. Molecules. Retrieved from [Link]
-
Cell Signaling Technology. (2018, July 12). How to perform Antigen Retrieval (AR) in Immunohistochemistry (IHC) | CST Tech Tips. YouTube. Retrieved from [Link]
-
Reubi, J. C., et al. (2002). Bombesin receptor subtypes in human cancers: detection with the universal radioligand (125)I-[D-TYR(6), beta-ALA(11), PHE(13), NLE(14)] bombesin(6-14). Clinical Cancer Research. Retrieved from [Link]
-
Tubbs, R., et al. (2009). Experimental Validation Of Peptide Immunohistochemistry Controls. Journal of Histochemistry & Cytochemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Gastrin-releasing-peptide-receptor immunohistochemistry staining. Retrieved from [Link]
-
Alimera Sciences. (n.d.). Immuno-Grade Bombesin Receptor 2 Antibodies. Retrieved from [Link]
-
Boster Bio. (n.d.). IHC Protocol | Step-by-Step Immunohistochemistry Guide. Retrieved from [Link]
-
Ikemoto, K. (2015). Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains. Frontiers in Neuroanatomy. Retrieved from [Link]
-
Abcam. (2017, November 29). IHC for brain slice sections video protocol. YouTube. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). This compound; [136058-54-3]. Retrieved from [Link]
-
ml-bio. (n.d.). Neuromedin-C Antibody. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Neuromedin C. Retrieved from [Link]
-
Wikipedia. (n.d.). Neuromedin U. Retrieved from [Link]
-
PubMed. (n.d.). Neurotensin and neuromedin N are differentially processed from a common precursor by prohormone convertases in tissues and cell lines. Retrieved from [Link]
-
Frontiers in Endocrinology. (n.d.). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Retrieved from [Link]
-
bioRxiv. (2022, February 21). Structural insights into the peptide selectivity and activation of human neuromedin U receptors. Retrieved from [Link]
-
PubMed. (1984, February 29). Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord. Retrieved from [Link]
-
Biocompare. (n.d.). Anti-Neuromedin S Antibody Products. Retrieved from [Link]
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Troubleshooting & Optimization
Preventing aggregation of [Ser2]-Neuromedin C in stock solutions
A Guide to Preventing and Troubleshooting Peptide Aggregation in Stock Solutions
Welcome to the technical support center for [Ser2]-Neuromedin C. As Senior Application Scientists, we understand that the success of your research hinges on the quality and reliability of your reagents. This compound, a valuable tool in neuroscience and pharmacology, possesses physicochemical properties that require careful handling to prevent aggregation. Aggregated peptides can lead to inaccurate concentration measurements, loss of biological activity, and irreproducible experimental results.
This guide provides in-depth, field-proven protocols and scientific explanations to help you maintain the integrity of your this compound stock solutions, ensuring the validity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound stability.
Q1: What is peptide aggregation and why is it a critical problem?
A: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, complexes.[1] This is a significant issue because it effectively removes the active, monomeric peptide from the solution. The consequences for research are severe:
-
Inaccurate Concentration: Standard concentration measurements may not distinguish between monomeric and aggregated forms, leading to incorrect dosing in experiments.
-
Loss of Biological Activity: Only the correctly folded, monomeric peptide can bind to its target receptor. Aggregates are typically inactive and can even obstruct receptor access.[2]
-
Irreproducible Results: The degree of aggregation can vary between preparations and over time, causing significant variability in experimental outcomes.[3]
Q2: What specific properties of this compound make it prone to aggregation?
A: The primary sequence of this compound dictates its behavior in solution. Two key factors contribute to its aggregation propensity:
-
High Hydrophobicity: The peptide sequence (Gly-Ser -His-Trp -Ala -Val -Gly-His-Leu -Met -NH2) contains 50% hydrophobic amino acid residues (W, A, V, L, M).[4][5] In aqueous environments, these hydrophobic regions tend to avoid contact with water, driving them to interact with each other and causing the peptides to "stick" together.[1]
-
Net Positive Charge: By calculating the charge at a neutral pH (~7), we can predict its general behavior. The N-terminal amine contributes a +1 charge, and the two Histidine (His) residues can be partially positive. The C-terminus is amidated and thus neutral. This results in an overall net positive (cationic) charge.[6] While this charge helps with solubility by creating electrostatic repulsion between molecules, improper pH management can neutralize this charge, increasing the risk of aggregation.[7]
Q3: How can I visually identify potential aggregation in my stock solution?
A: The simplest indicator of aggregation is a change in the solution's clarity. A freshly prepared, well-dissolved peptide stock should be perfectly clear. Look for:
-
Turbidity or Cloudiness: The solution appears hazy or milky. This indicates the formation of large, light-scattering aggregates.[8]
-
Precipitation: Visible particles, either suspended in the solution or settled at the bottom of the vial, are a definitive sign of insolubility and aggregation.
Q4: I just received my lyophilized peptide. What is the very first thing I should do?
A: Proper handling begins before you even add a solvent. Lyophilized peptides are often hygroscopic (they readily absorb moisture from the air).[9]
-
Equilibrate to Room Temperature: Before opening, allow the sealed vial to sit at room temperature for at least 20-30 minutes, preferably in a desiccator.[9][10] This prevents atmospheric moisture from condensing on the cold peptide powder, which can compromise its long-term stability.[11]
-
Brief Centrifugation: Spin the vial briefly in a microcentrifuge (e.g., 20 seconds at >10,000 x g) to ensure all the lyophilized powder is collected at the bottom of the vial, preventing loss of material that may be on the cap or walls.[8]
Section 2: Solubilization and Storage Protocols
Adhering to a systematic protocol is the most effective way to prevent aggregation from the start.
Physicochemical Properties Summary
| Property | Details | Rationale for Handling |
| Sequence | Gly-Ser-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ | Contains oxidation-prone residues (Trp, Met).[4] |
| Hydrophobic Residues | 50% (W, A, V, L, M) | High potential for hydrophobic aggregation in aqueous buffers.[5] |
| Net Charge (at pH 7) | Positive (Basic Peptide) | Soluble in slightly acidic conditions; solubility is lowest near its isoelectric point.[8][12] |
| C-Terminus | Amide | Neutral, does not contribute a negative charge. |
Protocol 1: Recommended Solubilization Workflow
This protocol provides a validated, step-by-step method designed to minimize aggregation during reconstitution.
Before adding any liquid, analyze the peptide's properties from the table above. The key takeaways are that this compound is (a) basic and (b) highly hydrophobic . This dual nature informs our solvent strategy.
There are two primary strategies based on these properties. The organic solvent method is generally recommended due to the high hydrophobicity.
-
Strategy A (Recommended for Hydrophobic Peptides): Organic Solvent First
-
Add a minimal volume of an appropriate organic solvent to the lyophilized peptide. Due to the presence of oxidation-sensitive Methionine (M) and Tryptophan (W), Dimethylformamide (DMF) is preferred over Dimethyl sulfoxide (DMSO).[4][6]
-
Ensure the peptide is fully dissolved in the organic solvent first. Gentle vortexing or brief sonication in a water bath can help.[13]
-
Crucially , add this concentrated stock solution dropwise into your stirring aqueous experimental buffer to reach the final desired concentration.[8] The slow dilution prevents the peptide from immediately crashing out of solution. If turbidity appears, you have exceeded the peptide's solubility limit at that concentration.[8]
-
-
Strategy B (Alternative for Basic Peptides): Acidic Solution
-
Attempt to dissolve the peptide in sterile, distilled water.
-
If it does not dissolve, add a small amount of 10-25% aqueous acetic acid to dissolve the peptide.[14]
-
Once dissolved, you can dilute it further with your experimental buffer. Be mindful that this will lower the pH of your final solution.
-
Caption: Decision workflow for solubilizing this compound.
Protocol 2: Best Practices for Stock Solution Storage
The goal of storage is to preserve the peptide in its monomeric, active state. Incorrect storage is a primary cause of degradation and aggregation.
-
Aliquot into Single-Use Volumes: This is the most critical step. Repeated freeze-thaw cycles are highly detrimental, as they promote aggregation and degradation.[3][15] Prepare aliquots such that you will thaw one vial per experiment and use it completely.
-
Use Appropriate Vials: Low-protein-binding polypropylene tubes are recommended to prevent adsorption of the peptide to the vial walls.
-
Flash Freezing: If possible, flash-freeze your aliquots in liquid nitrogen or a dry ice/ethanol bath before transferring them to the freezer. Slow freezing allows for the formation of large ice crystals which can denature peptides and also cause pH shifts in certain buffers.[15]
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Must be kept in a tightly sealed vial with desiccant; protect from light.[8][11] |
| Solution (Aliquots) | -20°C (short-term) or -80°C (long-term) | Days to Weeks | Avoid freeze-thaw cycles. Use sterile buffer (pH 5-7).[14][16] For peptides with W/M, purging with inert gas (nitrogen/argon) can prevent oxidation.[9] |
Section 3: Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Peptide will not dissolve in the initial solvent. | High hydrophobicity or formation of strong intermolecular bonds. | 1. Sonication: Place the vial in a water bath sonicator for 5-10 minutes. Avoid overheating.[13]2. Change Solvent: If an acidic solution failed, re-lyophilize the peptide and attempt the organic solvent (DMF) method.[10]3. Denaturants (Last Resort): For peptides that form gels or aggregates, dissolving in 6 M Guanidine-HCl or 8 M urea can work, but these must be compatible with your downstream assay.[6][13] |
| Solution becomes cloudy after dilution into aqueous buffer. | The peptide's solubility limit has been exceeded at the final concentration. | The peptide has precipitated. The only reliable solution is to start over. Re-lyophilize the sample if possible, or begin with a fresh vial. Prepare a new stock solution and dilute it to a lower final concentration. |
| Experimental results are inconsistent over time. | The peptide stock is degrading or aggregating during storage. | 1. Discard the old stock solution.[3]2. Prepare a fresh stock following Protocol 1 and 2, paying strict attention to creating single-use aliquots.[3]3. Perform a quality control check (Section 4) on the new stock solution before use. |
Section 4: Quality Control - A Simple Check for Aggregation
Before using a new stock solution or if you suspect aggregation, a simple spectroscopic check can provide confidence in your peptide's quality.
Sources
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectroscopic Analysis of Peptide Aggregation [rose-hulman.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. genscript.com [genscript.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jpt.com [jpt.com]
- 12. biosynth.com [biosynth.com]
- 13. bachem.com [bachem.com]
- 14. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 15. researchgate.net [researchgate.net]
- 16. genscript.com [genscript.com]
Assessing the stability of [Ser2]-Neuromedin C in different experimental media
Technical Support Center: Stability Assessment of [Ser2]-Neuromedin C
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and protocols for assessing the stability of this peptide analog in various experimental settings. We will move beyond simple instructions to explain the scientific rationale behind these procedures, ensuring your experiments are both robust and reliable.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered when working with this compound and similar peptides.
Q1: My this compound appears to be losing activity in my cell-based assay over 24 hours. What is the likely cause?
A1: A gradual loss of activity is a classic sign of peptide degradation. Peptides are susceptible to breakdown in complex biological media, such as cell culture medium containing serum. The two main culprits are enzymatic degradation from proteases present in the serum and chemical instability in the aqueous environment. This compound, with the sequence Gly-Ser-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2, has specific vulnerabilities you must consider.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: There are two key pathways to consider:
-
Enzymatic Degradation by Aminopeptidases: The most significant threat in biological media (like plasma or serum) is cleavage by exopeptidases. Aminopeptidases specifically cleave amino acids from the N-terminus of a peptide.[3][4] Since the N-terminus of [Ser2]-NMC is unprotected, it is a prime target for these enzymes, which can sequentially remove the N-terminal Glycine and Serine residues, rendering the peptide inactive.[5][6]
-
Chemical Oxidation: The C-terminal Methionine (Met) residue contains a thioether side chain that is highly susceptible to oxidation, forming methionine sulfoxide.[7][8] This can be caused by exposure to atmospheric oxygen, reactive oxygen species in media, or even trace metal ions.[9][10] Oxidation alters the peptide's structure and can significantly reduce its biological activity.[11][12]
Q3: How does the [Ser2] modification improve stability compared to native Neuromedin C?
A3: Native Neuromedin C has an Asparagine (Asn) residue at position 2 (Gly-Asn -His...).[13][14] Asparagine is notoriously prone to a chemical degradation reaction called deamidation , where the side-chain amide is hydrolyzed to an aspartic acid. This introduces a negative charge and can alter the peptide's conformation and receptor binding affinity.[15] The rate of deamidation is especially high in sequences like Asn-Gly. By replacing Asparagine with Serine, the [Ser2] analog is specifically designed to eliminate this primary deamidation site, thereby enhancing its chemical stability.
Q4: What is the best way to store my lyophilized powder and stock solutions of [Ser2]-NMC?
A4: Proper storage is absolutely critical to prevent degradation before your experiment even begins.
-
Lyophilized Powder: Store the peptide in a desiccator at -20°C or -80°C. Peptides are often hygroscopic (absorb moisture), so minimizing moisture and temperature is key for long-term stability.[16]
-
Stock Solutions: Once dissolved, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can cause peptide degradation and aggregation.[17] Use sterile, high-purity buffers or solvents for reconstitution. Avoid storing in alkaline conditions (pH > 8) as this can accelerate certain degradation pathways.
Q5: Should I use HPLC or LC-MS to measure the stability of my peptide?
A5: The choice depends on your objective.
-
HPLC with UV Detection is the workhorse for quantification . It is robust, reproducible, and ideal for determining the percentage of the intact parent peptide remaining over time.[18][19]
-
LC-MS (Liquid Chromatography-Mass Spectrometry) is superior for identification . It not only quantifies the parent peptide but also provides the mass of any degradation products, allowing you to identify the exact cleavage sites or modifications (e.g., oxidation adds +16 Da to the mass).[20][21] For a comprehensive stability study, using HPLC for routine quantification and LC-MS to characterize the degradation profile is the recommended approach.[22][23]
Section 2: Experimental Protocol for Stability Assessment
This protocol provides a self-validating system to determine the half-life (t½) of [Ser2]-NMC in various experimental media.
Objective
To quantify the degradation rate and determine the half-life of this compound in phosphate-buffered saline (PBS), human serum, and cell culture medium at 37°C.
Materials
-
This compound, lyophilized powder
-
Human Serum (protease-active)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Quenching Solution: 10% Trichloroacetic Acid (TCA) in water
-
HPLC-grade water and acetonitrile (ACN)
-
Trifluoroacetic Acid (TFA)
-
Refrigerated microcentrifuge and tubes
-
HPLC system with a C18 column and UV detector
Experimental Workflow
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a 1 mg/mL stock solution of [Ser2]-NMC in sterile, HPLC-grade water.
-
Pre-warm the experimental media (PBS, human serum, DMEM + 10% FBS) to 37°C in a water bath.
-
Prepare the quenching solution (10% TCA). Keep it on ice.
-
-
Incubation:
-
For each medium, add the [Ser2]-NMC stock solution to a final concentration of 100 µg/mL. Mix gently by inversion. This is your t=0 starting point.
-
Immediately withdraw a 50 µL aliquot and add it to a microcentrifuge tube containing 100 µL of ice-cold 10% TCA. Vortex immediately. This is your t=0 sample.
-
Place the reaction tubes back into the 37°C incubator.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot from each reaction and quench it in TCA as described above.
-
-
Sample Processing:
-
After collecting all time points, incubate the quenched samples on ice for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[24]
-
Carefully transfer the supernatant to a new HPLC vial for analysis. The supernatant contains the remaining intact peptide and any soluble degradation fragments.
-
-
RP-HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Gradient: A typical starting gradient would be 5% to 65% B over 30 minutes. This should be optimized to ensure good separation of the parent peptide peak from any degradation products.[25]
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Integrate the peak area of the intact [Ser2]-NMC at each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (% Remaining = (Area_t / Area_t0) * 100).
-
Plot % Remaining versus time on a semi-log plot. The time at which 50% of the peptide remains is the half-life (t½).
-
Section 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | 1. Inconsistent pipetting or timing. 2. Temperature fluctuations. 3. Peptide adsorption to plasticware. | 1. Prepare a master mix of peptide and medium. Ensure precise timing for sampling and quenching. 2. Use a calibrated, stable incubator or water bath. 3. Use low-adhesion microcentrifuge tubes. |
| No Degradation Observed in Serum/Plasma | 1. Inactive enzymes in the serum/plasma (e.g., due to improper storage). 2. Incorrect incubation temperature. 3. Analytical method not sensitive enough to detect small changes. | 1. Source fresh, properly stored serum/plasma. Run a positive control peptide with known instability. 2. Verify the incubator temperature with a calibrated thermometer. 3. Validate the analytical method's limit of quantification (LOQ).[26] |
| Instantaneous Degradation (0% remaining at t=0) | 1. Extremely rapid enzymatic degradation. 2. Contamination of stock solutions with proteases. 3. Ineffective quenching of the reaction. | 1. Take earlier time points (e.g., 1, 2, 5 minutes). As a control, add a broad-spectrum protease inhibitor cocktail to the serum to confirm enzymatic action. 2. Always use sterile, nuclease/protease-free water and tubes. 3. Ensure immediate and thorough mixing with ice-cold TCA. |
| Poor HPLC Peak Shape (Tailing or Broadening) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Flush the column or replace it if necessary. 2. Ensure the 0.1% TFA is correctly prepared; it acts as an ion-pairing agent to improve peak shape. 3. Reduce the amount of sample injected onto the column.[27] |
Section 4: Data Interpretation & Visualization
Visualizing Degradation Pathways
Understanding the likely points of failure in the peptide's structure is key to interpreting your results.
Example Stability Data
This table illustrates the expected difference in stability across various media. The half-life (t½) is the most critical parameter for comparison.
| Time (minutes) | % Remaining in PBS (pH 7.4) | % Remaining in Cell Medium (+10% FBS) | % Remaining in Human Serum |
| 0 | 100% | 100% | 100% |
| 15 | 99% | 85% | 60% |
| 30 | 98% | 72% | 35% |
| 60 | 97% | 51% | 12% |
| 120 | 95% | 26% | <2% |
| 240 | 92% | 7% | Not Detected |
| Est. Half-Life (t½) | > 24 hours | ~ 60 minutes | ~ 20 minutes |
Interpretation:
-
PBS: The high stability in PBS indicates good intrinsic chemical stability . The minor loss is likely due to slow oxidation of the C-terminal Methionine.
-
Cell Medium & Serum: The dramatically increased degradation rate points to enzymatic degradation as the primary mechanism of instability in biological fluids. The higher protease concentration in pure serum results in the shortest half-life.
References
-
Shekunov, B. Y., & Kshirsagar, R. (2003). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences, 65(3), 215-223. [Link]
-
Avanti, C., Nugrahadi, P. P., Hinrichs, W. L. J., & Frijlink, H. W. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. [Link]
-
Wang, W. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptides, 26(8), 1294-1304. [Link]
-
Shechter, Y., & Schejter, A. (1976). Selective oxidation of methionine residues in proteins. Biochemical and Biophysical Research Communications, 70(4), 1347-1353. [Link]
-
Kuril, A. K., & Singh, S. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science & Research, 21(5), 501-507. [Link]
-
Meinnel, T. (2006). Impact of the N-terminal amino acid on targeted protein degradation. Biological chemistry, 387(7), 839-842. [Link]
-
Li, Y., & Wu, J. (2000). The solid state oxidation of methionine containing peptide: a preliminary study using time of flight secondary ion mass spectrometry. Pharmaceutical research, 17(7), 859-862. [Link]
-
Chen, S., et al. (2021). Aminopeptidases trim Xaa-Pro proteins, initiating their degradation by the Pro/N-degron pathway. Proceedings of the National Academy of Sciences, 118(43), e2115430118. [Link]
-
Chen, S., et al. (2021). Aminopeptidases trim Xaa-Pro proteins, initiating their degradation by the Pro/N-degron pathway. PubMed. [Link]
-
Avanti, C., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. [Link]
-
GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. GenScript Resources. [Link]
-
Shekunov, B. Y., & Kshirsagar, R. (2003). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences. [Link]
-
Jefferson, T. L., et al. (2020). A Commensal Dipeptidyl Aminopeptidase with Specificity for N-terminal Glycine Degrades Human-produced Antimicrobial Peptides In Vitro. Journal of Biological Chemistry, 295(24), 8235-8246. [Link]
-
Avanti, C., et al. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. OUCI. [Link]
-
Wang, W. (2005). Factors affecting the physical stability (aggregation) of peptide therapeutics. Peptides, 26(8), 1294-1304. [Link]
-
AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma Resources. [Link]
-
Meinnel, T. (2006). Impact of the N-terminal amino acid on targeted protein degradation. ResearchGate. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera Laboratory Research. [Link]
-
Maslarska, V., & Tencheva, J. (2020). HPLC Method for Determination of the Chemical Stability of Antimicrobial Peptide α-Defensin 2. Indian Journal of Pharmaceutical Education and Research, 54(2), 405-410. [Link]
-
Klíma, L., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Molecules, 26(11), 3326. [Link]
-
Kuril, A. K., & Singh, S. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. ResearchGate. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-33. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press. [Link]
-
Aapptec. (n.d.). This compound; [136058-54-3]. Aapptec Peptides. [Link]
-
Uesugi, M., et al. (2021). Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1. Journal of medicinal chemistry, 64(15), 11493-11504. [Link]
-
Hashimoto, T., et al. (1993). Structure-activity Relationships of Neuromedin U. V. Study on the Stability of Porcine Neuromedin U-8 at the C-terminal Asparagine Amide Under Mild Alkaline and Acidic Conditions. Chemical & pharmaceutical bulletin, 41(9), 1592-1596. [Link]
-
Nelson, K. E., et al. (2021). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS biomaterials science & engineering, 7(11), 5343-5353. [Link]
-
Minamino, N., Kangawa, K., & Matsuo, H. (1984). Neuromedin C: a bombesin-like peptide identified in porcine spinal cord. Biochemical and biophysical research communications, 119(1), 14-20. [Link]
-
Shearman, M. A., et al. (2001). NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif. Journal of inorganic biochemistry, 83(4), 237-245. [Link]
-
Malendowicz, L. K., & Rucinski, M. (2021). Neuromedin U, a Key Molecule in Metabolic Disorders. International Journal of Molecular Sciences, 22(14), 7434. [Link]
-
QYAOBIO. (n.d.). Neuromedin. QYAOBIO Peptides. [Link]
-
Sahu, A., et al. (2020). LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. Journal of pharmaceutical and biomedical analysis, 188, 113391. [Link]
-
Reddy, B. P., et al. (2025). UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. Analytical and bioanalytical chemistry. [Link]
-
Zhang, L., et al. (2021). Functional roles of neuromedin B and gastrin-releasing peptide in regulating itch and pain in the spinal cord of non-human primates. Neuropharmacology, 197, 108740. [Link]
-
Kumar, P., et al. (2024). LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity. Journal of pharmaceutical and biomedical analysis, 243, 116117. [Link]
-
Kumar, A., et al. (2022). LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. Indian Journal of Pharmaceutical Education and Research, 56(3), 856-867. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. qyaobio.com [qyaobio.com]
- 3. Impact of the N-terminal amino acid on targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Aminopeptidases trim Xaa-Pro proteins, initiating their degradation by the Pro/N-degron pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The solid state oxidation of methionine containing peptide: a preliminary study using time of flight secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuromedin C: a bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomedgrid.com [biomedgrid.com]
- 17. genscript.com [genscript.com]
- 18. archives.ijper.org [archives.ijper.org]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. LC-HRMS and NMR studies for the characterization of degradation impurities of ubrogepant along with the in silico approaches for the prediction of degradation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. renyi.hu [renyi.hu]
- 26. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 27. biovera.com.au [biovera.com.au]
Common issues and solutions in smooth muscle contraction experiments
Welcome to the Technical Support Center for Smooth muscle research. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting for common issues encountered in isolated tissue bath experiments. Our goal is to move beyond simple checklists to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.
Section 1: Tissue Preparation and Viability
The quality of your results is fundamentally dependent on the health of the isolated tissue. Issues at this stage are the most common cause of failed experiments.
Q1: My tissue is not responding to KCl or any other agonist. Is it dead?
A1: Immediate Answer: It's highly likely that the tissue has lost its viability. A robust contractile response to a high concentration of potassium chloride (KCl, typically 60-80 mM) is the gold-standard test for tissue viability. Lack of response indicates a critical failure in cellular function.
Underlying Causes & Solutions:
-
Hypoxia and Anoxia: Smooth muscle tissue has a high metabolic rate. From the moment of dissection, it must be kept in ice-cold, continuously oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.[1] Oxygen deprivation leads to rapid depletion of ATP, inability to maintain ionic gradients, and cell death.
-
Solution: Ensure your Krebs-Henseleit solution is continuously bubbled with carbogen (95% O₂ / 5% CO₂) throughout dissection, transport, and the experiment itself.[1] Dissect the tissue as quickly and carefully as possible to minimize time without perfusion.
-
-
Mechanical Damage: Over-stretching, crushing with forceps, or rough handling during dissection and mounting can cause irreversible damage to muscle fibers and nerve endings.[2] This is a very common and often overlooked issue.[2]
-
Solution: Use fine, precision instruments. Handle the tissue gently, holding it by the connective tissue whenever possible, not the muscle body. When mounting on myograph hooks or pins, be deliberate and avoid excessive stretching.[2]
-
-
Temperature Shock: Abrupt changes in temperature can damage the tissue.
-
Solution: Maintain the tissue in ice-cold (~4°C) oxygenated PSS immediately after dissection and during transport to the lab. Allow it to gradually warm to the experimental temperature (typically 37°C) in the organ bath during the equilibration period.
-
Protocol: Standard Viability Test
-
After mounting the tissue and allowing for an equilibration period (~60 min) under basal tension, empty the bath and refill with fresh, pre-warmed, and oxygenated Krebs-Henseleit solution.
-
Add a sufficient volume of a concentrated KCl stock solution to achieve a final bath concentration of 60-80 mM.
-
A viable tissue should produce a strong, sustained contraction (often the maximal contraction you will see).
-
After the response plateaus, wash the tissue 3-4 times with fresh Krebs-Henseleit solution over 15-20 minutes, allowing it to return to the baseline tension.
-
This KCl challenge can be repeated 2-3 times to achieve a reproducible contractile response before proceeding with experimental compounds.
Q2: My tissue contracts in response to KCl, but the response to my specific agonist is weak or absent.
A2: Immediate Answer: This suggests the tissue is viable but there's an issue with the specific receptor-signaling pathway you are investigating.
Underlying Causes & Solutions:
-
Receptor Desensitization or Tachyphylaxis: Repeated or prolonged exposure to an agonist can lead to a rapid decrease in responsiveness.[3] This can be caused by receptor phosphorylation, internalization, or uncoupling from its signaling cascade.[4][5]
-
Solution: Ensure adequate washout periods between agonist additions.[2] The time required can vary depending on the agonist and tissue type (typically 15-30 minutes). If constructing cumulative concentration-response curves, ensure the time between additions is consistent and allows the previous response to stabilize.
-
-
Endothelial Damage (for vasoactive studies): Many vasoactive compounds rely on a healthy endothelium to exert their effects (e.g., acetylcholine-induced relaxation via Nitric Oxide). Inadvertent rubbing of the vessel lumen during mounting can strip the endothelial cells.[2]
-
Solution: Take extreme care when mounting vascular rings. To confirm endothelial integrity, perform a functional test after the initial KCl contraction. Pre-contract the vessel with an agonist like phenylephrine (1 µM) and, once a stable plateau is reached, add a single dose of an endothelium-dependent vasodilator like acetylcholine (1-10 µM). A relaxation of >70% typically indicates an intact endothelium.
-
-
Incorrect Agonist Preparation: The drug may have degraded, been prepared at the wrong concentration, or precipitated out of solution.
-
Solution: Prepare fresh drug stocks daily. Use a validated solvent (e.g., distilled water, DMSO) and ensure the final solvent concentration in the bath is minimal (<0.1%) and does not affect the tissue. Visually inspect stock solutions for any precipitation.
-
Section 2: Apparatus and Environment Control
The isolated organ bath system is a life-support machine for your tissue. Maintaining physiological conditions is non-negotiable.
Q3: My baseline is constantly drifting upwards or downwards. What's wrong?
A3: Immediate Answer: Baseline drift is a common problem that can obscure real responses. It's typically caused by thermal instability, incomplete tissue equilibration, or issues with the physiological buffer.[6][7]
Underlying Causes & Solutions:
-
Thermal Instability: The force transducer is sensitive to temperature changes. If the organ bath is not maintaining a stable temperature (±0.5°C), the baseline will drift.[7]
-
Solution: Ensure the water bath circulator is set correctly and functioning properly.[8] Allow the entire apparatus, including the force transducers, to warm up and equilibrate for at least 30-60 minutes before starting the experiment.[8][9] Shield the apparatus from drafts or direct airflow from air conditioning vents.[7]
-
-
Incomplete Tissue Equilibration: Freshly mounted tissue undergoes stress relaxation. If you don't allow a sufficient equilibration period (typically 60-90 minutes) after applying the initial tension, the baseline will slowly drift downwards as the tissue settles.
-
Solution: Be patient. Follow a strict equilibration protocol where you maintain the tissue under its optimal resting tension, with regular washes every 15-20 minutes, for at least one hour before starting any experimental procedures.
-
-
Buffer Issues: A poorly prepared Krebs-Henseleit solution can cause drift. If the pH is incorrect or if the solution is not adequately buffered with CO₂, metabolic byproducts (like lactic acid) can lower the pH and affect baseline tension.
Q4: I see a white precipitate forming in my Krebs-Henseleit solution, especially when it's warming up.
A4: Immediate Answer: This is almost certainly calcium carbonate or calcium phosphate precipitating out of solution. This is a critical problem as it changes the ionic composition of your buffer.
Underlying Causes & Solutions:
-
Incorrect Order of Mixing: The order in which you add the salts when making the buffer is crucial. Adding calcium chloride to a solution with bicarbonate or phosphate before it is sufficiently diluted will cause immediate precipitation.
-
Poor Quality Water: Using tap water or water with high levels of impurities can introduce ions that promote precipitation.
-
Solution: Always use high-purity, deionized, or distilled water (e.g., Type I or Type II) for making your physiological salt solutions.
-
Table 1: Standard Krebs-Henseleit Solution Composition
| Component | Molar Weight ( g/mol ) | Concentration (mM) | Weight per 1 Liter (g) |
| NaCl | 58.44 | 118.4 | 6.92 |
| KCl | 74.55 | 4.7 | 0.35 |
| CaCl₂·2H₂O | 147.01 | 2.5 | 0.37 |
| MgSO₄·7H₂O | 246.47 | 1.2 | 0.29 |
| KH₂PO₄ | 136.09 | 1.2 | 0.16 |
| NaHCO₃ | 84.01 | 25.0 | 2.10 |
| Glucose | 180.16 | 11.1 | 2.00 |
Note: This is a standard recipe; concentrations may be adjusted for specific tissues. Always add CaCl₂ and NaHCO₃ to the final large volume of water to prevent precipitation.[10][11]
Section 3: Stimulation and Data Acquisition
This section addresses issues related to eliciting and recording a response from a viable, stable tissue.
Q5: My electrical field stimulation (EFS) is not producing a consistent contraction.
A5: Immediate Answer: Inconsistent EFS responses usually point to a problem with the physical setup of the electrodes, the stimulation parameters, or nerve degradation over time.
Underlying Causes & Solutions:
-
Electrode Issues: The electrodes must be parallel to the tissue and positioned to deliver a uniform electrical field across the muscle.[13] If they are touching the tissue, it can cause direct muscle stimulation and damage. If they are too far away, the stimulation will be ineffective. Bubbles from the aeration can also interfere with the electrical field.
-
Solution: Check the electrode positioning. Ensure they are clean and not corroded. Briefly stop aeration during the stimulation period if you suspect bubbles are the cause of inconsistency, but this should only be for a few seconds.[2]
-
-
Inappropriate Parameters: The voltage, pulse duration, and frequency must be optimized for your specific tissue to selectively stimulate nerve endings without directly activating the muscle.[13][14]
-
Solution: Perform a voltage-response and frequency-response curve at the beginning of your experiment to determine the optimal parameters for a stable, neurally-mediated contraction.
-
-
Nerve Degradation: EFS typically activates intramural nerves which release neurotransmitters to contract the muscle.[15][16] These nerve endings can degrade over the course of a long experiment, leading to a diminishing response.
-
Solution: Perform time-control experiments to understand the stability of the EFS response over your experimental duration. If there is a significant rundown, you may need to shorten your protocol or account for it in your analysis.
-
Q6: There is a lot of 60 Hz (or 50 Hz) noise in my recording.
A6: Immediate Answer: This is electrical interference from the mains power supply and is a classic sign of a grounding problem.
Underlying Causes & Solutions:
-
Poor Grounding: The most common cause. The entire apparatus (data acquisition system, water bath, amplifiers) must be connected to a common, high-quality ground.
-
Solution: Ensure all pieces of equipment are plugged into the same power strip, which is then connected to a properly grounded outlet. Check that any grounding wires on the organ bath or Faraday cage are securely connected.
-
-
Unshielded Equipment: Nearby electrical equipment (centrifuges, stir plates, fluorescent lights) can introduce noise.
-
Solution: Move any non-essential electrical devices away from the myograph setup. Using a Faraday cage around the organ bath is the most effective way to shield the preparation from external electrical noise.
-
Visualization: Experimental Workflow Diagram
This diagram outlines the critical decision points and workflow for a typical isolated tissue experiment.
Caption: Workflow from tissue preparation to data acquisition.
Frequently Asked Questions (FAQs)
-
Q: How do I properly calibrate an isometric force transducer?
-
A: Calibration is a two-point process that translates the voltage output (mV) into units of force (grams or millinewtons).[17][18] First, with no weight on the transducer, you perform a "zero" function in your software.[18] Second, you hang a known, precise weight (e.g., 2 grams) from the transducer hook and assign that known value to the new voltage reading.[19] This procedure should be done every day before starting experiments.
-
-
Q: How long can my tissue remain viable in the organ bath?
-
A: This is highly dependent on the tissue type. Robust tissues like rat aorta or guinea pig ileum can remain viable for 8-12 hours with proper care.[2] More delicate tissues may have a shorter viable window. It is best practice to perform time-control experiments where you periodically challenge the tissue with a standard agonist (e.g., KCl or phenylephrine) to ensure its responsiveness is not diminishing over the planned duration of your experiment.[2]
-
-
Q: What is the purpose of the 5% CO₂ in the carbogen gas mixture?
-
A: The 5% CO₂ is not for the tissue directly, but to maintain the pH of your Krebs-Henseleit buffer. The CO₂ dissolves in the water to form carbonic acid, which then acts as a bicarbonate buffer system (in conjunction with the NaHCO₃ in the buffer) to hold the pH at a physiological level of ~7.4. Using 100% O₂ will cause the pH to rise to alkaline levels, which will compromise tissue function.
-
Visualization: Gq-Protein Coupled Receptor Signaling in Smooth Muscle
This diagram illustrates the canonical pathway for smooth muscle contraction initiated by an agonist like phenylephrine binding to an α1-adrenergic receptor.
Caption: Gq-protein signaling cascade leading to smooth muscle contraction.
References
-
UKEssays. (November 2018). Isolated Smooth Muscle Contraction Experiment. Retrieved from [Link]
-
Chromatography Today. (n.d.). 5 Ways to Approach Baseline Issues. Retrieved from [Link]
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JoVE. (2022, February 11). Smooth Muscle Function Measurement [Video]. YouTube. Retrieved from [Link]
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Koracademy. (n.d.). Smooth Muscle Contraction. Retrieved from [Link]
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Martin, H., et al. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), 52324. doi:10.3791/52324. Retrieved from [Link]
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Amuza Inc. (n.d.). Understanding and Preventing Baseline Drift in HPLC-ECD. Retrieved from [Link]
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Remington, T. L., et al. (n.d.). Signaling Processes for Initiating Smooth Muscle Contraction upon Neural Stimulation. National Institutes of Health. Retrieved from [Link]
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Scintica. (n.d.). Advancements in Myograph Technology: A Deep Dive. Retrieved from [Link]
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Lerman, A., et al. (2021). In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories. National Institutes of Health. Retrieved from [Link]
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ADInstruments. (2021, January 7). Calibrating a Force Transducer and Applying Pre-Tension [Video]. YouTube. Retrieved from [Link]
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Cerrina, J., et al. (1989). Histamine tachyphylaxis in human airway smooth muscle. The role of H2-receptors and the bronchial epithelium. The American review of respiratory disease, 140(4), 922–926. doi:10.1164/ajrccm/140.4.922. Retrieved from [Link]
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NHS Professionals. (2020). Tissue Viability. Retrieved from [Link]
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National Institutes of Health. (n.d.). Analysis of Endothelial Barrier Function In Vitro. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Physiology, Smooth Muscle. In StatPearls. Retrieved from [Link]
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Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
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ResearchGate. (n.d.). 51 questions with answers in ORGAN BATH. Retrieved from [Link]
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ResearchGate. (n.d.). 20 questions with answers in MYOGRAPHY. Retrieved from [Link]
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Deanfield, J. E., et al. (2007). Endothelial Function and Dysfunction: Testing and Clinical Relevance. Circulation, 115(10), 1285–1295. doi:10.1161/CIRCULATIONAHA.106.652859. Retrieved from [Link]
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ADInstruments. (2020). How to Calibrate a Force Transducer and Apply Pre-Tension. Retrieved from [Link]
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Freiman, D. B., et al. (1976). Calcium and angiotensin tachyphylaxis in rat uterine smooth muscle. The American journal of physiology, 231(5 Pt 1), 1432–1437. doi:10.1152/ajplegacy.1976.231.5.1432. Retrieved from [Link]
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Madden, L., et al. (2015). Optimizing electrical field stimulation parameters reveals the maximum contractile function of human skeletal muscle microtissues. American Journal of Physiology-Cell Physiology, 308(9), C755–C766. doi:10.1152/ajpcell.00348.2014. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). Krebs-Henseleit Buffer. Retrieved from [Link]
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Harvard Apparatus. (n.d.). Krebs-Henseleit Solution Recipe. Retrieved from [Link]
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Latorre, R., et al. (2011). Effects of electrical stimulation on isolated rodent gastric smooth muscle cells evaluated via a joint computational simulation and experimental approach. Journal of Applied Physiology, 110(4), 1121–1134. doi:10.1152/japplphysiol.01168.2010. Retrieved from [Link]
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Rotherham Doncaster and South Humber NHS Foundation Trust. (n.d.). Wound care and tissue viability manual. Retrieved from [Link]
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JoVE. (2024). Smooth Muscle Contraction. Retrieved from [Link]
-
Bureau of Reclamation. (1989). CALIBRATING FORCE TRANSDUCERS (LOAD CELLS). Retrieved from [Link]
-
Aurora Scientific. (2021). Commonly Used Samples and Experiments using Isolated Muscle Systems for Mice and Rats. Retrieved from [Link]
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ResearchGate. (n.d.). The endothelial integrity was assessed with immunohistochemistry in SVG... Retrieved from [Link]
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REPROCELL. (2023). Wire myography: the ultimate guide (protocol included). Retrieved from [Link]
-
Paiva, T. B., et al. (1976). Requirements for angiotensin tachyphylaxis in smooth muscles. The Journal of pharmacology and experimental therapeutics, 196(2), 438–445. Retrieved from [Link]
-
DMT. (2023, March 13). Experimental Setup | Pressure Myograph System - 114PB [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Wound Assessment. In StatPearls. Retrieved from [Link]
-
National Institutes of Health. (2022). Methods to evaluate vascular function: a crucial approach towards predictive, preventive, and personalised medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Functional Studies with Human Isolated Tissues to Better Predict Clinical Safety and Efficacy. Retrieved from [Link]
-
Solution Pharmacy. (2025, October 3). (28) Tachyphylaxis | What is Tachyphylaxis | Causes of Tachyphylaxis | Tachyphylaxis in English [Video]. YouTube. Retrieved from [Link]
-
Enoka, R. M. (2019). Electrical Stimulation of Muscle: Electrophysiology and Rehabilitation. Physiology, 34(6), 407–417. doi:10.1152/physiol.00015.2019. Retrieved from [Link]
-
Measnet. (n.d.). Calibration Procedure for Transducers. Retrieved from [Link]
-
PubMed Central. (2017). Characterization of an electric stimulation protocol for muscular exercise. Retrieved from [Link]
-
National Institutes of Health. (2024). Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation. Retrieved from [Link]
-
SPR-Pages. (2023). Baseline drift. Retrieved from [Link]
-
Davis, C., & Conolly, M. E. (1980). Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro. British journal of clinical pharmacology, 10(4), 417–423. doi:10.1111/j.1365-2125.1980.tb01793.x. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Main artifacts in electrocardiography. Retrieved from [Link]
-
GTM GmbH. (n.d.). Calibration of Force Transducers. Retrieved from [Link]
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Croner-i. (n.d.). Tissue Viability: In-depth. Retrieved from [Link]
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Bonetti, P. O., et al. (2003). Clinical Utility of Endothelial Function Testing. Circulation, 107(11), e79–e82. doi:10.1161/01.CIR.0000057816.69446.8D. Retrieved from [Link]
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MIP-DILI. (n.d.). Deliverable 3.1 Selection of protocols for tissue harvest and use of the optimized medium to be used for work described in WP 4. Retrieved from [Link]
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- 3. m.youtube.com [m.youtube.com]
- 4. Requirements for angiotensin tachyphylaxis in smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Effects of electrical stimulation on isolated rodent gastric smooth muscle cells evaluated via a joint computational simulation and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signaling Processes for Initiating Smooth Muscle Contraction upon Neural Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. usbr.gov [usbr.gov]
Improving signal-to-noise ratio in [Ser2]-Neuromedin C signaling studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [Ser2]-Neuromedin C. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you improve the signal-to-noise ratio in your signaling studies. By understanding the underlying principles of the experimental choices, you can better diagnose and resolve issues encountered in your assays.
Understanding the this compound Signaling Pathway
This compound is a synthetic analog of Neuromedin C, a bombesin-like peptide.[1][2] Neuromedin C and other bombesin-related peptides, like gastrin-releasing peptide (GRP), are known to mediate their effects through a family of G protein-coupled receptors (GPCRs), specifically the bombesin receptors.[3][4][5] There are three main subtypes: BB1 (NMB receptor), BB2 (GRP receptor), and the orphan receptor BB3.[3][4][5][6] Neuromedin C primarily interacts with the BB2 receptor, which is coupled to the Gq/11 family of G proteins.[5][7]
Activation of the Gq/11 pathway by this compound initiates a well-defined signaling cascade.[8][9] The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10][11] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][10] This increase in intracellular calcium is a key downstream event that is often measured to assess receptor activation.
Caption: this compound signaling via the Gq pathway.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the study of this compound signaling, with a focus on improving the signal-to-noise ratio in your experiments.
Low Signal or No Response to this compound
Q: I am not observing a significant response (e.g., calcium flux or inositol phosphate accumulation) after applying this compound to my cells. What could be the problem?
A: A weak or absent signal can stem from several factors, ranging from reagent integrity to suboptimal assay conditions. Here is a systematic approach to troubleshooting this issue:
Troubleshooting Steps:
-
Verify Ligand Integrity and Concentration:
-
Cause: Peptides like this compound can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Solution:
-
Prepare fresh aliquots of this compound from a new stock.
-
Confirm the correct molecular weight and purity of your peptide stock. The sequence for Neuromedin C is Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[1][12][13]
-
Perform a dose-response curve to ensure you are using an appropriate concentration to elicit a response. The EC50 for Neuromedin C is typically in the low nanomolar range.[7]
-
-
-
Confirm Receptor Expression and Functionality:
-
Cause: The target cells may not express sufficient levels of the BB2 receptor, or the receptor may not be functional.
-
Solution:
-
If using a recombinant cell line, verify receptor expression via methods like qPCR, Western blot, or flow cytometry with a tagged receptor.
-
For endogenous systems, confirm BB2 receptor expression through literature review or direct measurement.
-
Consider using a positive control ligand known to activate the BB2 receptor, such as GRP or bombesin, to confirm receptor functionality.
-
-
-
Optimize Cell Health and Density:
-
Cause: Unhealthy or improperly plated cells will not respond optimally. Cell density is a critical parameter that can significantly impact the assay window.[14]
-
Solution:
-
Ensure cells are healthy, in a logarithmic growth phase, and have high viability.
-
Optimize cell seeding density. Too few cells will result in a weak signal, while too many can lead to a decreased assay window.[14] A titration of cell numbers against a fixed concentration of agonist is recommended.
-
-
-
Check Assay Buffer Composition:
-
Cause: The composition of the assay buffer can influence ligand-receptor binding and downstream signaling.
-
Solution:
-
Ensure the buffer has the correct pH and ionic strength.
-
For calcium flux assays, the presence of extracellular calcium is crucial.
-
For some GPCRs, the presence of divalent cations like Mg2+ can be important for G protein coupling.
-
-
-
Review Assay Protocol and Timing:
-
Cause: The kinetics of the signaling response can vary. The stimulation time may be too short or too long.
-
Solution:
-
For calcium flux assays, the response is typically rapid (seconds to minutes). Ensure your detection method has the appropriate temporal resolution.
-
For inositol phosphate accumulation assays, a longer stimulation time (e.g., 30-60 minutes) is usually required. Optimize the stimulation time for your specific cell system.[14]
-
-
High Background Signal
Q: My baseline signal (before adding the agonist) is very high, which reduces my assay window. How can I lower the background?
A: High background can be due to several factors, including issues with the detection reagents, cell health, or instrumentation.
Troubleshooting Steps:
-
Optimize Dye Loading in Calcium Flux Assays:
-
Cause: Overloading cells with calcium-sensitive dyes (e.g., Fluo-4, Fura-2) can lead to high background fluorescence and cytotoxicity.
-
Solution:
-
Titrate the concentration of the fluorescent dye to find the optimal concentration that gives a good signal with low background.
-
Optimize the dye loading time and temperature.
-
Ensure complete removal of extracellular dye by washing, or use a "no-wash" kit that contains a quencher for extracellular dye.[15][16]
-
-
-
Address Autofluorescence:
-
Cause: Cells and media components can have intrinsic fluorescence.
-
Solution:
-
Use phenol red-free media during the assay.
-
Include a "cells only" (no dye) control to measure the level of autofluorescence.
-
-
-
Manage Spontaneous Receptor Activity:
-
Cause: In some over-expression systems, the receptor may exhibit constitutive (agonist-independent) activity, leading to an elevated baseline.
-
Solution:
-
If constitutive activity is suspected, you may need to re-evaluate the expression level of the receptor. Lowering the expression level can sometimes reduce constitutive activity.
-
-
-
Instrument Settings:
-
Cause: Improper instrument settings can contribute to high background.
-
Solution:
-
Optimize the gain or sensitivity settings on your plate reader or flow cytometer to ensure the baseline is within the linear range of detection. For FLIPR systems, adjust LED intensity and gain to achieve baseline counts in the recommended range (e.g., 800-1200 RFU).[16]
-
-
High Well-to-Well Variability
Q: I am seeing significant variability between replicate wells, making it difficult to obtain consistent data. What are the likely causes?
A: High variability can undermine the reliability of your results. The key is to ensure consistency in every step of the assay.
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding:
-
Cause: Inconsistent cell numbers across wells is a major source of variability.
-
Solution:
-
Thoroughly resuspend cells before plating to ensure a homogenous cell suspension.
-
Use a multichannel pipette or an automated cell dispenser for plating.
-
Avoid edge effects by not using the outer wells of the microplate or by filling them with buffer/media.
-
-
-
Standardize Reagent Addition:
-
Cause: Inconsistent volumes or timing of reagent addition can lead to variable responses.
-
Solution:
-
Use calibrated pipettes and proper pipetting technique.
-
For rapid kinetic assays like calcium flux, use an automated liquid handler or a multichannel pipette to add reagents simultaneously to all wells.
-
-
-
Control for Temperature and Incubation Times:
-
Cause: Fluctuations in temperature and inconsistent incubation times can affect enzymatic reactions and cellular responses.
-
Solution:
-
Ensure all plates are incubated at the same temperature for the same duration.
-
Allow plates and reagents to equilibrate to the appropriate temperature before starting the assay.
-
-
-
Minimize Cell Perturbation:
Sources
- 1. Neuromedin C: a bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Bombesin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bombesin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. multispaninc.com [multispaninc.com]
- 7. Bombesin, neuromedin B and neuromedin C interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 9. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 11. youtube.com [youtube.com]
- 12. NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuromedin C | C50H73N17O11S | CID 5486814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. moleculardevices.com [moleculardevices.com]
Best practices for reducing non-specific binding of [Ser2]-Neuromedin C
A Senior Application Scientist's Guide to Minimizing Non-Specific Binding
Welcome to the technical support center for [Ser2]-Neuromedin C. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this important peptide in their experimental work. As a synthetic analog of Neuromedin C, this compound is a critical tool for studying the bombesin receptor family, including the Gastrin-Releasing Peptide Receptor (GRPR) and Neuromedin B Receptor (NMBR).
High non-specific binding (NSB) is a common and significant challenge in receptor-ligand assays, leading to high background noise and inaccurate data. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you achieve clean, reliable, and reproducible results.
Section 1: Foundational Concepts
This section addresses the fundamental principles necessary to understand and tackle non-specific binding in your this compound experiments.
Q1: What is this compound and what are its primary receptors?
This compound is a synthetic decapeptide with the sequence Gly-Ser-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2. It is an analog of Neuromedin C (NMC), a bombesin-like neuropeptide that is cleaved from gastrin-releasing peptide (GRP).[1][2][3][4] Like GRP, it interacts with the bombesin receptor family. Its primary targets are two G protein-coupled receptors (GPCRs):
-
Gastrin-Releasing Peptide Receptor (GRPR or BB2): Often implicated in various physiological processes and diseases, including cancer metastasis and itch transmission.[5][6][7]
-
Neuromedin B Receptor (NMBR or BB1): Shares structural homology with GRPR and is also involved in diverse biological functions.[5][7]
Understanding the interaction with these specific receptors is key to designing an assay that can accurately measure this binding event while minimizing off-target interactions.
Q2: What constitutes non-specific binding (NSB) in a this compound assay?
Non-specific binding refers to the adhesion of this compound to any surface other than its intended receptor targets (GRPR and NMBR).[8] This is a significant source of experimental noise.
Causality: NSB occurs due to low-affinity, non-saturable interactions, which are often driven by:
-
Hydrophobic Interactions: The peptide may stick to plastic wells, filter mats, or hydrophobic regions of other proteins.[8][9]
-
Electrostatic Interactions: Charged residues on the peptide can interact with charged surfaces.[8]
NSB compromises data quality by inflating the total binding measurement, thereby masking the true specific binding signal.
Caption: Specific vs. Non-Specific Binding of this compound.
Q3: Why is minimizing NSB critical for accurate data interpretation?
The fundamental measurement in a binding assay is Specific Binding , which is calculated as:
Specific Binding = Total Binding - Non-Specific Binding
If NSB is high, it can constitute a large percentage of the total binding signal. An acceptable assay should have specific binding that is at least 80% of the total binding at the radioligand's Kd concentration.[10] When NSB is high (e.g., >50% of total binding), the signal-to-noise ratio is poor, making it difficult to detect subtle differences in affinity or to accurately determine binding parameters like Kd (dissociation constant) and Bmax (receptor density).[10] This leads to unreliable and non-reproducible data.
Section 2: Troubleshooting High Non-Specific Binding
This section provides a systematic approach to diagnosing and resolving common issues leading to high NSB in this compound assays.
Q4: My NSB is over 50% of total binding. What are the most common causes?
High NSB is a multifaceted problem. The primary culprits generally fall into three categories:
-
Ligand Properties: Peptides, especially those with hydrophobic or charged residues like this compound, are inherently "sticky." Highly lipophilic ligands are particularly prone to NSB.[8]
-
Suboptimal Assay Buffer: The chemical environment of the assay is critical. Inappropriate pH or low ionic strength can fail to mitigate the hydrophobic and electrostatic forces driving NSB.[8][11]
-
Insufficient Blocking: The surfaces of your assay plates, filters, and even the cell membranes themselves have numerous sites where the peptide can bind non-specifically. Failure to adequately block these sites is a major cause of high background.[8][12]
-
Poor Receptor Preparation Quality: Contaminants or denatured proteins in your membrane preparation can create additional non-specific binding sites.[8]
Q5: How can I systematically optimize my assay buffer to reduce NSB?
Buffer optimization is one of the most powerful tools for reducing NSB. The goal is to create an environment that discourages low-affinity interactions without disrupting high-affinity specific binding. Consider each component systematically.
| Component | Purpose in Reducing NSB | Typical Concentration Range | Expert Insight & Causality |
| Blocking Protein | Saturates non-specific binding sites on assay plates and membranes. | 0.1 - 5% w/v | Proteins like BSA or casein are cost-effective and efficient blockers.[13] They physically occupy potential sites of non-specific interaction, making them unavailable to your peptide ligand.[12] |
| Salt (e.g., NaCl) | Reduces electrostatic interactions. | 50 - 150 mM | The ions in the salt solution shield charged patches on both the peptide and the binding surfaces, thereby preventing low-affinity electrostatic attractions that contribute to NSB.[11][14] |
| Non-ionic Surfactant | Disrupts hydrophobic interactions. | 0.01 - 0.1% v/v | Low concentrations of surfactants like Tween-20 or Triton X-100 can effectively reduce the binding of hydrophobic peptides to plastic surfaces and other non-polar sites without denaturing the receptor.[11][14] |
| pH Buffering Agent | Maintains a stable pH to control the charge state of the peptide and receptor. | 20 - 50 mM | The net charge of a peptide is highly dependent on pH. Optimizing the pH can minimize electrostatic NSB by altering the charge of the ligand or the binding surface.[11][14] A pH of 7.4 is a common starting point for physiological assays.[15] |
Q6: Which blocking agents are most effective for peptide-based assays, and what is the correct way to use them?
For peptide ligands like this compound, protein-based blocking agents are generally the most effective.
-
Bovine Serum Albumin (BSA): The most common and often sufficient choice. It is a robust protein that effectively coats surfaces. A starting concentration of 1% (w/v) in your assay buffer is recommended.[11]
-
Casein or Skim Milk Powder: A more aggressive blocking agent. It can be particularly effective but carries a risk of masking some specific binding sites. It is a good alternative if BSA proves insufficient.
-
Polyethyleneimine (PEI): Not a protein blocker, but often used to pre-coat filter mats (e.g., GF/B or GF/C) in filtration assays. PEI is a cationic polymer that reduces the binding of positively charged peptides to the negatively charged glass fibers of the filter.
Self-Validating Protocol: To confirm your blocking agent is working without interfering with specific binding, run a control experiment where you test a range of blocker concentrations against both total binding and non-specific binding. An ideal blocker will significantly decrease NSB with minimal impact on total binding, thus maximizing the specific binding window.
Q7: Could the physical components of my assay (plates, filters) be contributing to NSB?
Absolutely. The materials used in your assay can be a major source of NSB.
-
Assay Plates: Standard polystyrene plates can have high hydrophobic binding. Consider using low-binding plates, which have been surface-treated to be more hydrophilic.
-
Filtration Assays: Glass fiber filters are notorious for non-specific binding of peptides. Always pre-soak your filter mats in a buffer containing a blocking agent or PEI before use. This saturates the non-specific sites on the filter itself.
Section 3: Detailed Experimental Protocols
Adherence to validated protocols is essential for reproducibility. The following methods provide a framework for accurately measuring and troubleshooting NSB.
Protocol 1: Standard Protocol for Measuring Non-Specific Binding
This protocol establishes the baseline for your assay's performance.
-
Prepare Reagents:
-
Assay Buffer: E.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radiolabeled Ligand: Prepare a working solution of labeled this compound at a concentration approximately equal to its Kd for the receptor.
-
Unlabeled Competitor: Prepare a high-concentration stock of unlabeled this compound or another potent bombesin receptor agonist.
-
Receptor Preparation: Use membranes or whole cells expressing GRPR/NMBR.
-
-
Set Up Assay Tubes/Plate:
-
Total Binding Wells (in triplicate): Add assay buffer, radiolabeled ligand, and receptor preparation.
-
Non-Specific Binding Wells (in triplicate): Add assay buffer, radiolabeled ligand, a saturating concentration of unlabeled competitor (typically 1000-fold higher than the radiolabeled ligand's Kd), and receptor preparation.[10]
-
Blank Wells (optional): Add assay buffer and radiolabeled ligand, but no receptor preparation, to measure binding to the filter/plate.
-
-
Incubation: Incubate all wells under defined conditions (e.g., 60 minutes at room temperature).[15]
-
Separation: Rapidly separate bound from free ligand. For filtration assays, aspirate the contents of each well onto a pre-soaked filter mat and wash several times with ice-cold wash buffer.[10]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Calculate the average counts per minute (CPM) for each condition and determine the percentage of NSB relative to total binding.
Protocol 2: Systematic Workflow for Troubleshooting High NSB
This workflow provides a logical sequence of steps to identify and solve the root cause of high non-specific binding.
Caption: A step-by-step workflow for reducing high NSB.
References
-
Abbiotec. (n.d.). Neuromedin C Peptide. Retrieved from [Link]
-
Millard, I., et al. (n.d.). NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif. PubMed. Retrieved from [Link]
-
QYAOBIO. (n.d.). Neuromedin. Retrieved from [Link]
-
Malendowicz, L. K., & Rucinski, M. (n.d.). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology. Retrieved from [Link]
-
Zhang, X., et al. (2022). Structural insights into the peptide selectivity and activation of human neuromedin U receptors. bioRxiv. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). neuromedin C | Ligand page. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
-
Brighton, P. J., et al. (n.d.). Neuromedin U and its receptors: structure, function, and physiological roles. PubMed. Retrieved from [Link]
- National Center for Biotechnology Inform
Sources
- 1. qyaobio.com [qyaobio.com]
- 2. neuromedin C | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Neuromedin C | C50H73N17O11S | CID 5486814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Cross-Inhibition of NMBR and GRPR Signaling Maintains Normal Histaminergic Itch Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cross-inhibition of NMBR and GRPR signaling maintains normal histaminergic itch transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. swordbio.com [swordbio.com]
- 13. Comparison of Different Reagents for Blocking of PEPperCHIP® Peptide Microarrays | Rockland [rockland.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. brieflands.com [brieflands.com]
Technical Support Center: Optimizing [Ser2]-Neuromedin C in Tissue Studies
Welcome to the technical support guide for [Ser2]-Neuromedin C. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during tissue-based assays. Our goal is to move beyond simple protocols and explain the scientific principles behind experimental choices, ensuring the integrity and reproducibility of your results.
This compound is a synthetic analog of Neuromedin C, a decapeptide with high homology to Gastrin-Releasing Peptide (GRP).[1] It exerts its effects by binding to the Gastrin-Releasing Peptide Receptor (GRP-R or BB2), a G protein-coupled receptor (GPCR).[2] Optimizing the incubation time is a critical parameter that balances achieving equilibrium binding with mitigating confounding factors like peptide degradation, non-specific binding, and receptor desensitization.[3][4]
Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions. For more detailed protocols and explanations, please refer to the In-Depth Troubleshooting Guides.
Q1: What is a good starting point for incubation time and concentration with this compound?
A1: A universal starting point is difficult to define as it depends heavily on tissue type, receptor density, and assay temperature. However, for initial experiments, we recommend a concentration range of 0.1-10 nM and a time course from 30 to 120 minutes at room temperature or 37°C.[5][6] It is crucial to perform both dose-response and time-course experiments to determine the optimal conditions for your specific system.
Q2: My signal is very low. Should I just increase the incubation time?
A2: Not necessarily. While insufficient incubation time can lead to a low signal, simply extending it indefinitely can introduce other problems. A low signal may also result from peptide degradation, low receptor expression in your tissue, or suboptimal assay conditions.[7][8] Prolonging incubation can increase non-specific binding and lead to receptor desensitization, which would paradoxically decrease your specific signal.[4][9] We recommend first performing a systematic time-course experiment to see if the signal plateaus or decreases over time.
Q3: I'm observing high background noise and poor reproducibility. Could my incubation be too long?
A3: Yes, this is a classic sign of excessive incubation. As incubation time increases, the peptide has more opportunity to bind to non-receptor sites, raising the background signal.[7] Furthermore, GRP receptors are known to desensitize and internalize upon prolonged agonist exposure, which can lead to variable and non-reproducible results between experiments.[9][10] An optimal incubation time maximizes the specific signal before significant non-specific binding and desensitization occur.
Q4: How does temperature affect my incubation protocol?
A4: Temperature is a critical factor. Higher temperatures (e.g., 37°C) can accelerate the binding kinetics, potentially reducing the time needed to reach equilibrium.[7] However, they also increase the activity of proteases present in the tissue, which can degrade the peptide, and may accelerate receptor internalization.[11][12] Conversely, lower temperatures (e.g., 4°C or room temperature) slow down binding but are highly effective at minimizing enzymatic degradation and receptor desensitization.[6] The choice of temperature is a trade-off that must be optimized for your specific assay.
Q5: How stable is this compound in solution and during the experiment?
A5: Peptide stability is paramount. In lyophilized form, this compound should be stored at -20°C or -80°C.[12] Once reconstituted, it's best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can cause degradation.[13] During tissue incubation, the peptide is vulnerable to degradation by endogenous proteases.[11][14] If degradation is suspected, consider adding a broad-spectrum protease inhibitor cocktail to your incubation buffer and performing the assay at a lower temperature.
In-Depth Troubleshooting Guides
Problem 1: Low or No Detectable Signal
A weak signal can be frustrating, but it is a solvable issue. The key is to systematically investigate the potential causes.
The interaction between this compound and its receptor is a dynamic process that needs sufficient time and concentration to reach equilibrium.
Protocol: Establishing Optimal Incubation Time (Time-Course Experiment)
-
Preparation: Prepare tissue samples as required by your assay (e.g., tissue sections, homogenates).
-
Concentration Selection: Choose a concentration of this compound that is near the expected Kd or in the mid-range of your dose-response curve (e.g., 1-5 nM).
-
Incubation: Incubate the tissue samples with the peptide for a series of time points (e.g., 15, 30, 60, 90, 120, 180 minutes) at a constant, defined temperature.
-
Controls: For each time point, include a "total binding" sample and a "non-specific binding" sample. The non-specific binding sample should be co-incubated with a high concentration (100-1000 fold excess) of unlabeled Neuromedin C or GRP.
-
Analysis: Wash, process, and measure the signal for all samples. Calculate the specific binding at each time point (Specific Binding = Total Binding - Non-Specific Binding).
-
Interpretation: Plot specific binding against time. The optimal incubation time is typically at the beginning of the plateau, where the specific signal is maximal before it begins to decline (due to desensitization or degradation).
Table 1: Example Time-Course Experimental Design
| Time Point (minutes) | [Ser2]-NMC (nM) | Control Condition | Purpose |
| 15 | 2 | None | Assess initial binding rate |
| 15 | 2 | + 1µM unlabeled NMC | Determine non-specific binding at 15 min |
| 30 | 2 | None | Assess binding at 30 min |
| 30 | 2 | + 1µM unlabeled NMC | Determine non-specific binding at 30 min |
| 60 | 2 | None | Assess binding at 60 min |
| 60 | 2 | + 1µM unlabeled NMC | Determine non-specific binding at 60 min |
| 120 | 2 | None | Assess approach to equilibrium |
| 120 | 2 | + 1µM unlabeled NMC | Determine non-specific binding at 120 min |
| 180 | 2 | None | Check for signal decay (degradation/desensitization) |
| 180 | 2 | + 1µM unlabeled NMC | Determine non-specific binding at 180 min |
Neuropeptides are susceptible to cleavage by proteases present in tissue homogenates or sections.[12][14]
Protocol: Assessing and Mitigating Peptide Degradation
-
Use Protease Inhibitors: Supplement your incubation buffer with a broad-spectrum protease inhibitor cocktail. This is often the most effective first step.
-
Optimize Temperature: Perform incubations at a lower temperature (e.g., 4°C). While this will slow binding kinetics and may require a longer incubation time, it will significantly reduce enzymatic activity.[6]
-
Tissue Stabilization: For certain applications, consider specialized tissue stabilization techniques, such as conductive heat treatment immediately after harvesting, which can irreversibly inactivate endogenous enzymes.[11][14]
-
QC of Peptide: Ensure the peptide has been stored correctly in lyophilized form and that reconstituted aliquots have not undergone multiple freeze-thaw cycles.[13]
Problem 2: High Background & Poor Signal-to-Noise Ratio
This issue arises when the non-specific binding signal is high relative to the specific binding signal, obscuring your results.
As established, overly long incubations or excessively high peptide concentrations increase the likelihood of non-specific interactions.[7] The solution is to perform the time-course and dose-response experiments described above to find the optimal balance.
Properly blocking non-specific sites on the tissue and assay materials is crucial.
Protocol: Optimizing Blocking Conditions
-
Select a Blocking Agent: Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk/casein.[7] Start with a concentration of 1-5% BSA in your incubation buffer.
-
Pre-incubation: Before adding the this compound peptide, pre-incubate your tissue samples with the blocking buffer for 30-60 minutes at room temperature.
-
Maintain Blocking Agent: Ensure the blocking agent is also present in the buffer used for peptide incubation.
-
Validation: The effectiveness of your blocking protocol is validated by the non-specific binding control tubes. A successful blocking protocol will result in a very low signal in the presence of excess unlabeled ligand.
Problem 3: Poor Reproducibility
Inconsistent results can undermine confidence in your findings. The cause is often related to receptor dynamics or subtle variations in protocol execution.[15]
The GRP-R, like most GPCRs, undergoes a process of desensitization to prevent overstimulation.[4] Chronic exposure to an agonist like this compound triggers this process, leading to a diminished response over time.[9]
Mechanism of GRP-Receptor Desensitization:
-
Agonist Binding: this compound binds to and activates the GRP-R.
-
GRK Phosphorylation: G protein-coupled receptor kinases (GRKs) phosphorylate serine and threonine residues on the intracellular tail of the activated receptor.[4]
-
β-Arrestin Recruitment: The phosphorylated receptor serves as a docking site for β-arrestin proteins.
-
Uncoupling & Internalization: β-arrestin binding sterically hinders the G protein from coupling to the receptor, halting the signal. It also acts as an adaptor protein to initiate clathrin-mediated endocytosis, removing the receptor from the cell surface.[4][9]
This process means that if incubation is too long, the number of available receptors on the surface decreases, leading to a lower and more variable signal.
Caption: GRP-Receptor desensitization workflow.
Strategies to Minimize Desensitization:
-
Use the shortest incubation time feasible, as determined by your time-course experiment.
-
Perform incubations at lower temperatures to slow the enzymatic processes (kinases, etc.) and internalization.
-
Ensure that agonist concentrations are not excessively high.
Core Concepts & Pathways
This compound and GRP-Receptor Signaling
Neuromedin C is a potent agonist at the GRP-R (BB2).[16][17] This receptor is primarily coupled to the Gαq family of G proteins.[18] The binding of this compound induces a conformational change in the receptor, initiating a well-defined signaling cascade.
Caption: Canonical GRP-Receptor signaling pathway.
Understanding this pathway is key to interpreting your results. The measured endpoint of your assay (e.g., calcium flux, enzyme release) is a direct consequence of this cascade. Any factor that interrupts this pathway, such as receptor desensitization, will affect your final measurement.
References
-
Segerström, L., Gustavsson, J., & Nylander, I. (n.d.). Minimizing Postsampling Degradation of Peptides by a Thermal Benchtop Tissue Stabilization Method. PubMed Central. [Link]
-
Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024). Bosterbio. [Link]
-
Benya, R. V., et al. (1995). Gastrin-releasing peptide receptor-induced internalization, down-regulation, desensitization, and growth: possible role for cyclic AMP. Molecular Pharmacology. [Link]
-
Neuromedin C Peptide. (n.d.). Abbiotec. [Link]
-
Peptide Stability: Factors That Affect Research Outcomes. (2025). Cuerpoymente. [Link]
-
Grześ, M., et al. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology. [Link]
-
Laduron, P. M. (1987). Strategies in neuropeptide receptor binding research. Trends in Pharmacological Sciences. [Link]
-
Gori, A., et al. (2021). Proof of concept of using a membrane-sensing peptide for sEVs affinity-based isolation. ResearchGate. [Link]
-
Peptide Storage, Stability & Shelf Life: How to Preserve Quality in 2026. (2026). Cernum Biosciences. [Link]
-
Grześ, M., et al. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology. [Link]
-
Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (n.d.). Fluidic Sciences. [Link]
-
Shukla, A. K. (2015). GPCR Desensitization: Acute and Prolonged Phases. PubMed Central. [Link]
-
Slice, L. W., et al. (1995). Chronic desensitization and down-regulation of the gastrin-releasing peptide receptor are mediated by a protein kinase C-dependent mechanism. Journal of Biological Chemistry. [Link]
-
Mallee, J. J., et al. (2002). Desensitization and Re-Sensitization of CGRP Receptor Function in Human Neuroblastoma SK-N-MC Cells. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
This compound; [136058-54-3]. (n.d.). Aapptec Peptides. [Link]
-
Gupton Campolongo, T. (2014). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. GenScript. [Link]
-
Neuromedin C. (n.d.). PubChem. [Link]
-
El-Kased, A., et al. (2022). Strategies for Improving Peptide Stability and Delivery. PubMed Central. [Link]
-
Greenfield, V. L., et al. (2009). Gastrin-releasing peptide acts via postsynaptic BB2 receptors to modulate inward rectifier K+ and TRPV1-like conductances in rat paraventricular thalamic neurons. The Journal of Physiology. [Link]
-
Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples. (2025). Current Protocols. [Link]
-
Neuromedin U. (n.d.). Wikipedia. [Link]
-
Neuromedin. (n.d.). QYAOBIO. [Link]
-
Deininger, S.-O., et al. (2020). Spatially Resolved Neuropeptide Characterization from Neuropathological Formalin-Fixed, Paraffin-Embedded Tissue Sections.... Analytical Chemistry. [Link]
-
De Vleeschouwer, M., et al. (2018). Synthesis and in Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]
-
Preparation of Human Tissues Embedded in Optimal Cutting Temperature Compound for Mass Spectrometry Analysis. (2021). JoVE. [Link]
-
Schulze, J., et al. (2021). Illuminating Neuropeptide Y Y4 Receptor Binding: Fluorescent Cyclic Peptides with Subnanomolar Binding Affinity as Novel Molecular Tools. ACS Pharmacology & Translational Science. [Link]
-
C. H. Bailey, et al. (2026). Hypothalamic deiodinase type-3 establishes the period of circannual interval timing in mammals. eLife. [Link]
-
Zhang, H., et al. (2022). Structural insights into the peptide selectivity and activation of human neuromedin U receptors. bioRxiv. [Link]
-
Mitchell, J., et al. (2002). Neuromedin U and its receptors: structure, function, and physiological roles. British Journal of Pharmacology. [Link]
-
Tzakos, A. G., et al. (2005). NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif. Chemistry & Biology. [Link]
-
Li, L., & Sweedler, J. V. (2008). Neuropeptidomics: Mass Spectrometry-Based Identification and Quantitation of Neuropeptides. Trends in Analytical Chemistry. [Link]
-
Neuromedin C peptide. (n.d.). NovoPro Bioscience Inc. [Link]
-
Souto-Pereira, T., et al. (2015). New techniques, applications and perspectives in neuropeptide research. Frontiers in Neuroscience. [Link]
-
Sakamoto, T., et al. (1986). Actions of neuromedin-B and neuromedin-C on amylase release from isolated rat pancreatic acini. Peptides. [Link]
-
Fujimoto, M., et al. (2021). Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1. ACS Medicinal Chemistry Letters. [Link]
-
Barbero, S., et al. (1998). Neurotensin and neuromedin N are differentially processed from a common precursor by prohormone convertases in tissues and cell lines. Journal of Biological Chemistry. [Link]
-
Szatmári, E., et al. (2016). Synthesis and binding characteristics of [(3)H]neuromedin N, a NTS2 receptor ligand. Neuropeptides. [Link]
-
Robinson, C. A., et al. (2023). Emerging approaches for decoding neuropeptide transmission. Frontiers in Neuroscience. [Link]
-
Zhang, S., et al. (2021). Probing Neuropeptide Volume Transmission In Vivo by Simultaneous Near-Infrared Light Triggered Release and Optical Sensing. Angewandte Chemie. [Link]
Sources
- 1. Actions of neuromedin-B and neuromedin-C on amylase release from isolated rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gastrin-releasing peptide acts via postsynaptic BB2 receptors to modulate inward rectifier K+ and TRPV1-like conductances in rat paraventricular thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies in neuropeptide receptor binding research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. swordbio.com [swordbio.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chronic desensitization and down-regulation of the gastrin-releasing peptide receptor are mediated by a protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gastrin-releasing peptide receptor-induced internalization, down-regulation, desensitization, and growth: possible role for cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stabilizing Tissues for Postmortem Peptide Preservation [thermofisher.com]
- 12. pepamino.com [pepamino.com]
- 13. cernumbiosciences.com [cernumbiosciences.com]
- 14. Minimizing Postsampling Degradation of Peptides by a Thermal Benchtop Tissue Stabilization Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. abbiotec.com [abbiotec.com]
- 17. qyaobio.com [qyaobio.com]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Troubleshooting Unexpected Results in [Ser2]-Neuromedin C Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [Ser2]-Neuromedin C. This guide is designed to provide in-depth, field-proven insights into troubleshooting unexpected experimental results. Our approach is rooted in scientific integrity, explaining the causality behind experimental choices to empower you to design robust, self-validating protocols.
Introduction to this compound
This compound is a synthetic analog of Neuromedin C, a decapeptide originally isolated from porcine spinal cord.[1] Neuromedin C is the C-terminal decapeptide of Gastrin-Releasing Peptide (GRP) and belongs to the bombesin-like peptide family.[2] These peptides are known to regulate a variety of physiological processes, including smooth muscle contraction, hormone secretion, and feeding behavior, primarily through the activation of G protein-coupled receptors (GPCRs), particularly the Gastrin-Releasing Peptide Receptor (GRPR or BB2), which couples to the Gq alpha subunit.[3]
The sequence of this compound is Gly-Ser -His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[4] The substitution of the native asparagine (Asn) at position 2 with a serine (Ser) may influence the peptide's stability, receptor binding affinity, and overall biological activity. Understanding these potential differences is key to designing and troubleshooting your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address common issues.
Part 1: Peptide Integrity and Handling
Question 1: My this compound is showing lower than expected potency or no activity at all. What could be the issue?
This is a common problem with peptide-based assays and can often be traced back to issues with the peptide itself before it even reaches your experimental system.
Potential Causes and Solutions:
-
Peptide Oxidation: The sequence of this compound contains both Tryptophan (Trp) and Methionine (Met) residues.[4] These amino acids are highly susceptible to oxidation, which can significantly reduce or abolish biological activity.[5]
-
Verification: Use mass spectrometry to check the molecular weight of your peptide stock. The addition of an oxygen atom will result in a +16 Da shift for each oxidized residue.
-
Solution:
-
Proper Storage: Store the lyophilized peptide at -20°C or -80°C in a desiccator, protected from light.
-
Careful Reconstitution: Reconstitute the peptide in an oxygen-free buffer. If using an organic solvent like DMSO for a stock solution, be aware that it can also cause oxidation of methionine and cysteine residues.
-
Aliquotting: To avoid repeated freeze-thaw cycles and exposure to atmospheric oxygen, aliquot the reconstituted peptide into single-use volumes and store at -80°C.
-
-
-
Incorrect Peptide Concentration: Inaccurate determination of the peptide concentration is a frequent source of error.
-
Verification: Do not rely solely on the weight of the lyophilized powder, as it can contain salts and water. If possible, use amino acid analysis or UV spectroscopy (measuring absorbance at 280 nm for the tryptophan residue) to determine the precise peptide concentration.
-
Solution: Prepare a fresh stock solution with careful and accurate measurements. Perform a concentration-response curve with a wide range of dilutions to determine the optimal working concentration.
-
-
Poor Peptide Solubility: If the peptide is not fully dissolved, the actual concentration in your assay will be lower than intended.
-
Verification: Visually inspect the reconstituted solution for any precipitates. Centrifuge the stock solution and test the supernatant for activity.
-
Solution: For basic peptides, start with sterile water. If solubility is an issue, a small amount of acetic acid can be added. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization before diluting into your aqueous assay buffer.[3]
-
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Sequence | Gly-Ser-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2 | [4] |
| Molecular Formula | C49H72N16O11S | [6] |
| Molecular Weight | 1093.26 g/mol | [6] |
Part 2: Gq-Coupled Receptor Assays: Calcium Imaging
This compound is expected to act on the Gq-coupled GRPR, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium. Calcium imaging is a common method to assess this activity.
Question 2: I am not observing a calcium response, or the signal is very weak, upon application of this compound.
Potential Causes and Solutions:
-
Low Receptor Expression: The cell line you are using may not express sufficient levels of the GRPR.
-
Verification: Perform qPCR or Western blotting to confirm the expression of GRPR in your cell line.
-
Solution: Use a cell line known to endogenously express high levels of GRPR (e.g., PC-3 prostate cancer cells) or transiently or stably transfect your cells with a GRPR expression vector.
-
-
Suboptimal Assay Conditions: The parameters of your calcium imaging experiment may not be optimized.
-
Verification: Review your protocol for cell density, dye loading conditions, and buffer composition.
-
Solution:
-
Cell Density: Titrate the cell seeding density to find the optimal confluence for a robust signal.
-
Dye Loading: Ensure complete dye loading by optimizing the incubation time and temperature. Incomplete de-esterification of AM-ester dyes can lead to compartmentalization and a poor signal.
-
Assay Buffer: The presence or absence of calcium and magnesium in the buffer can affect the response.
-
-
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization, where the receptor is phosphorylated and uncoupled from the G protein, attenuating the signal.[7]
-
Verification: Observe the kinetics of the calcium response. A rapid peak followed by a decline is characteristic of desensitization.
-
Solution: If pre-incubating with the peptide, shorten the incubation time. Ensure that your assay is measuring the initial, acute response.
-
Question 3: I am observing a high background signal or spontaneous calcium oscillations in my control wells.
Potential Causes and Solutions:
-
Cell Health: Unhealthy or stressed cells can exhibit aberrant calcium signaling.
-
Verification: Visually inspect the cells for normal morphology. Use a viability stain to assess cell health.
-
Solution: Ensure proper cell culture maintenance, including regular passaging and use of appropriate media. Avoid over-confluency.
-
-
Dye Overloading or Toxicity: Excessive concentrations of calcium-sensitive dyes can be toxic to cells and lead to artifacts.
-
Verification: Perform a dye concentration titration to find the lowest concentration that gives a robust signal-to-noise ratio.
-
Solution: Reduce the dye concentration and/or incubation time.
-
-
Mechanical Stimulation: Physical perturbation of the cells during plate handling or solution addition can trigger a calcium response.
-
Verification: Observe if the spontaneous activity coincides with any mechanical events.
-
Solution: Handle plates gently. Use automated liquid handling with slow addition speeds if possible.
-
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a typical calcium flux assay.
Part 3: Gq-Coupled Receptor Assays: IP1 Accumulation
An alternative to calcium imaging is to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. Assays like the HTRF IP-One assay are commonly used for this purpose.
Question 4: I am seeing high variability between replicate wells in my IP1 accumulation assay.
Potential Causes and Solutions:
-
Inconsistent Cell Numbers: Variation in the number of cells per well will lead to different amounts of IP1 production.
-
Verification: After the assay, lyse the cells and perform a DNA or protein quantification assay to check for cell number consistency.
-
Solution: Ensure a homogenous cell suspension before plating. Use a multichannel pipette or automated dispenser for cell seeding.
-
-
Edge Effects: Wells on the edge of the microplate are more prone to evaporation and temperature fluctuations, which can affect cell health and the assay outcome.
-
Verification: Analyze your data to see if the outlier wells are consistently located on the plate edges.
-
Solution: Avoid using the outer wells of the plate. Fill them with sterile buffer or media to create a humidity barrier.
-
-
Incomplete Cell Lysis: If cells are not completely lysed, the IP1 will not be available for detection.
-
Verification: Visually inspect the wells under a microscope after adding the lysis buffer to ensure complete cell disruption.
-
Solution: Ensure the lysis buffer is at the correct concentration and that the incubation time is sufficient. Gentle agitation may improve lysis efficiency.
-
Question 5: The dynamic range of my IP1 assay is narrow (low signal-to-background ratio).
Potential Causes and Solutions:
-
Insufficient Stimulation Time: The accumulation of IP1 is time-dependent.
-
Verification: Perform a time-course experiment to determine the optimal stimulation time for maximal IP1 accumulation.
-
Solution: Increase the incubation time with this compound.
-
-
Ineffective LiCl Block: Lithium chloride (LiCl) is used to inhibit the degradation of IP1. If it is not present or at a suboptimal concentration, the IP1 signal will be reduced.
-
Verification: Double-check the concentration of LiCl in your stimulation buffer.
-
Solution: Ensure LiCl is added to the stimulation buffer at the manufacturer's recommended concentration (typically 10-50 mM).
-
-
Low Receptor Expression or Coupling Efficiency: As with calcium assays, a low number of receptors or inefficient coupling to the Gq pathway will result in a weak signal.
-
Verification: Use a known potent agonist for GRPR as a positive control to assess the maximal response of your cell system.
-
Solution: Consider using a cell line with higher receptor expression or optimizing the transfection efficiency if using a recombinant system.
-
Signaling Pathway: GRPR Activation and IP1 Accumulation
Caption: Gq signaling cascade leading to IP1 accumulation.
Part 4: In Vivo and Ex Vivo Experiments
Question 6: I am observing inconsistent results with this compound in my animal studies or tissue bath experiments.
Potential Causes and Solutions:
-
Peptide Stability in Biological Fluids: Peptides can be rapidly degraded by proteases in plasma, serum, and tissues.[8][9]
-
Verification: Incubate this compound in the relevant biological matrix (e.g., plasma) for various times and then measure its activity in a cell-based assay.
-
Solution: The N-terminal modification with Serine instead of Asparagine might alter its stability. If degradation is rapid, consider using protease inhibitors in ex vivo experiments or modifying the peptide further to enhance stability for in vivo studies.
-
-
Pharmacokinetics and Bioavailability: The route of administration and the physicochemical properties of the peptide will affect its distribution and concentration at the target site.
-
Verification: This requires pharmacokinetic studies to measure the concentration of the peptide in circulation and in the target tissue over time.
-
Solution: The Ser2 substitution may alter the peptide's hydrophilicity and, consequently, its pharmacokinetic profile. Different administration routes (e.g., intravenous vs. intraperitoneal) may be necessary.
-
-
Off-Target Effects: At higher concentrations, this compound may interact with other receptors, leading to unexpected physiological responses. Bombesin-like peptides can interact with other bombesin receptor subtypes (e.g., NMBR or BB1).[10]
-
Verification: Use specific antagonists for other potential receptors to see if the observed effect is blocked.
-
Solution: Perform a dose-response study to find the lowest effective dose and minimize the risk of off-target effects. Characterize the receptor selectivity profile of this compound in vitro.
-
Final Recommendations
When troubleshooting experiments with this compound, a systematic approach is crucial. Always start by verifying the integrity and concentration of your peptide. For cell-based assays, ensure your cellular system is robust and well-characterized. Use appropriate positive and negative controls in every experiment. By understanding the underlying principles of the peptide's chemistry and the assays you are using, you can effectively diagnose and resolve unexpected results.
References
-
FUJIFILM Wako. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. Retrieved from [Link]
-
Molecular Devices. (n.d.). HTRF IP-One Gq assay on SpectraMax Readers. Retrieved from [Link]
-
Moody, T. W., et al. (1995). Metabolic stability and tumor inhibition of bombesin/GRP receptor antagonists. PubMed, 7(1), 17-24. Retrieved from [Link]
-
Schuhmacher, J., et al. (2011). 18F-Labeled Bombesin Analog for Specific and Effective Targeting of Prostate Tumors Expressing Gastrin-Releasing Peptide Receptors. Journal of Nuclear Medicine, 52(2), 255-263. Retrieved from [Link]
-
Christo, S. N., et al. (2021). Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology. ACS Synthetic Biology, 10(11), 2849-2864. Retrieved from [Link]
-
Jensen, R. T., et al. (2008). Insights into Bombesin receptors and ligands: highlighting recent advances. PMC, 16(1), 74-84. Retrieved from [Link]
-
Gali, F., et al. (2019). Stability Evaluation and Stabilization of a Gastrin-Releasing Peptide Receptor (GRPR) Targeting Imaging Pharmaceutical. PMC, 11(8), 1888. Retrieved from [Link]
-
D'Souza, A., et al. (2014). Oxidation of therapeutic proteins and peptides: structural and biological consequences. PubMed, 25(3), 187-201. Retrieved from [Link]
-
Adine, C., et al. (2023). Noise Sources and Strategies for Signal Quality Improvement in Biological Imaging: A Review Focused on Calcium and Cell Membrane Voltage Imaging. MDPI, 24(16), 12853. Retrieved from [Link]
-
Tateishi, K., et al. (1985). Stability of bombesin in serum, plasma, urine, and culture media. PubMed, 31(2), 276-8. Retrieved from [Link]
-
Pradhan, A. A., et al. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC, 1445, 1-13. Retrieved from [Link]
-
Hashimoto, K., et al. (1991). Structure-activity relationships of neuromedin U. II. Highly potent analogs substituted or modified at the N-terminus of neuromedin U-8. PubMed, 14(1), 113-8. Retrieved from [Link]
-
Nock, B. A., et al. (2021). Radiolabeled Bombesin Analogs. PubMed, 22(22), 12437. Retrieved from [Link]
-
Eglen, R., et al. (2008). The use of immortalized cell lines in GPCR screening: the good, bad and ugly. Combinatorial chemistry & high throughput screening, 11(6), 444-53. Retrieved from [Link]
-
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. PubMed Central, 10, 100095. Retrieved from [Link]
-
Demuro, A., et al. (2011). Noise analysis of cytosolic calcium image data. PMC, 6(1), e14500. Retrieved from [Link]
-
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. ResearchGate. Retrieved from [Link]
-
BMG Labtech. (2015, July 2). Using IP-One HTRF® Assay to Identify Low Affinity Compounds. News-Medical.Net. Retrieved from [Link]
-
BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). This compound; [136058-54-3]. Retrieved from [Link]
-
Sadler, P. J., et al. (2002). NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif. PubMed, 41(48), 14140-7. Retrieved from [Link]
-
Kaczmarek, P., et al. (2021). Neuromedins NMU and NMS: An Updated Overview of Their Functions. PMC, 12, 712165. Retrieved from [Link]
-
Ryan, R. R., et al. (2005). Identification of Bombesin Receptor Subtype-Specific Ligands: Effect of N-Methyl Scanning, Truncation, Substitution, and Evaluation of Putative Reported Selective Ligands. DOI, 10.1124/jpet.105.088118. Retrieved from [Link]
-
Innoprot. (n.d.). BB2 Bombesin Receptor Assay. Retrieved from [Link]
-
Miao, Y., et al. (2023). Mechanistic Insights into Peptide Binding and Deactivation of an Adhesion G Protein-Coupled Receptor. MDPI, 13(1), 1. Retrieved from [Link]
-
Orwig, K. S., et al. (2009). Comparison of N-terminal modifications on neurotensin(8-13) analogues correlates peptide stability but not binding affinity with in vivo efficacy. PubMed, 52(7), 1803-13. Retrieved from [Link]
-
Singh, P., et al. (2017). Neuromedin: An insight into its types, receptors and therapeutic opportunities. PubMed, 68(2), 247-255. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Targeting Peptides with an Iron-Based Oxidant: Cleavage of the Amino Acid Backbone and Oxidation of Side Chains. Retrieved from [Link]
-
Chea, E. E., et al. (2015). Rapid Quantification of Peptide Oxidation Isomers From Complex Mixtures. PMC, 26(11), 3044-51. Retrieved from [Link]
-
Mutt, E., et al. (2020). The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors. MDPI, 21(18), 6695. Retrieved from [Link]
-
PubChem. (n.d.). Neuromedin C. National Institutes of Health. Retrieved from [Link]
-
Daily, J. A., et al. (2023). Biochemistry, Bombesin. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Minamino, N., et al. (1984). Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord. PubMed, 119(1), 14-20. Retrieved from [Link]
-
Hausner, S. H., et al. (2019). Positron Emission Tomography Imaging of the Gastrin-Releasing Peptide Receptor with a Novel Bombesin Analogue. ACS Omega, 4(1), 1387-1394. Retrieved from [Link]
-
Zséli, G., et al. (2016). Synthesis and binding characteristics of [(3)H]neuromedin N, a NTS2 receptor ligand. Neuropeptides, 56, 79-85. Retrieved from [Link]
-
Zhang, H., et al. (2022). Ligand recognition and activation of neuromedin U receptor 2. PMC, 13(1), 2136. Retrieved from [Link]
-
Brown, D. R., et al. (1988). Comparison of neuromedin-N and neurotensin on net fluid flux across rat small intestine. PubMed, 29(4), 526-9. Retrieved from [Link]
-
Henry, J. L., et al. (1988). Bombesin, neuromedin B and neuromedin C selectively depress superficial dorsal horn neurones in the cat spinal cord. PubMed, 94(2), 301-7. Retrieved from [Link]
-
Tan, Y. L., et al. (2022). Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist. bioRxiv. Retrieved from [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
Sources
- 1. Neuromedin C: a bombesin-like peptide identified in porcine spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuromedin: An insight into its types, receptors and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. peptide.com [peptide.com]
- 5. Oxidation of therapeutic proteins and peptides: structural and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 136058-54-3 [chemicalbook.com]
- 7. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of bombesin in serum, plasma, urine, and culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radiolabeled Bombesin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of [Ser2]-Neuromedin C and Neuromedin C: A Guide for Researchers
A comprehensive examination of the structural nuances and anticipated biological activities of Neuromedin C and its synthetic analog, [Ser2]-Neuromedin C. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of these peptides, detailing their significance, the rationale for analog development, and the experimental frameworks for their comparative evaluation.
Introduction to Neuromedin C: A Key Player in Physiological Regulation
Neuromedin C (NMC) is a decapeptide with the amino acid sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[1][2] It belongs to the bombesin-like peptide family and is the C-terminal decapeptide of gastrin-releasing peptide (GRP).[3][4] First isolated from the porcine spinal cord, Neuromedin C has been shown to exert a variety of physiological effects, including the stimulation of smooth muscle contraction, regulation of hormone secretion, and modulation of neuronal activity.[2][4] These actions are primarily mediated through its interaction with the bombesin receptor subtype 2 (BB2R), a G-protein coupled receptor (GPCR).[3]
The diverse biological functions of Neuromedin C have made it and its analogs subjects of interest for therapeutic development, particularly in areas such as oncology and gastroenterology.[3] Understanding the structure-activity relationship of Neuromedin C is crucial for the design of novel analogs with enhanced potency, selectivity, or stability.
This compound: A Rationale for Analog Design
This compound is a synthetic analog of Neuromedin C where the asparagine (Asn) residue at the second position is replaced by a serine (Ser) residue, resulting in the sequence Gly-Ser-His-Trp-Ala-Val-Gly-His-Leu-Met-NH2.[5] The rationale for such a substitution lies in exploring the role of the second amino acid in receptor binding and activation. Asparagine and serine are both polar, uncharged amino acids, but they differ in their side chains. Asparagine possesses an amide group, while serine has a hydroxyl group. This seemingly subtle difference can have significant implications for the peptide's conformational flexibility, hydrogen bonding capacity, and overall interaction with its receptor.
The development of such analogs allows researchers to probe the specific molecular interactions that govern the biological activity of Neuromedin C, potentially leading to the creation of more potent agonists or antagonists with improved therapeutic profiles.
A Comparative Overview of Biological Activity
| Biological Parameter | Neuromedin C | This compound (Anticipated) |
| Receptor Binding Affinity (IC50) | ~0.4 nM (for inhibiting 125I-GRP binding to rat pancreatic membranes) | The substitution of asparagine with serine may lead to a change in binding affinity. The smaller, more flexible serine residue could potentially alter the peptide's conformation, which might either enhance or reduce its fit within the receptor's binding pocket. Experimental validation is required to determine the precise effect. |
| Potency in Functional Assays (EC50) | ~0.3 nM (for amylase secretion from rat pancreatic acini) | The potency of this compound in functional assays, such as calcium mobilization, is expected to correlate with its binding affinity. A change in the hydrogen bonding network at the N-terminus due to the Ser substitution could influence the conformational changes required for receptor activation, thereby affecting its potency. |
| Receptor Selectivity | Primarily acts on the BB2 receptor. | The selectivity profile for bombesin receptor subtypes (BB1, BB2, BB3) may be altered. The modification at the second position could potentially influence the peptide's interaction with residues that differ between the receptor subtypes, leading to a shift in selectivity. |
| In Vivo Effects | Stimulates smooth muscle contraction, hormone secretion (e.g., gastrin), and influences feeding behavior. | The in vivo effects of this compound would be dependent on its receptor binding affinity, potency, and pharmacokinetic properties. Changes in its chemical structure could also affect its stability in biological fluids. |
Signaling Pathways and Experimental Workflows
Neuromedin C, acting through the Gq-coupled BB2 receptor, activates the phospholipase C (PLC) signaling cascade. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to many of the physiological effects of Neuromedin C.
Caption: Signaling pathway of Neuromedin C via the BB2 receptor.
To empirically compare the biological activities of Neuromedin C and this compound, a series of well-established experimental workflows would be employed.
Radioligand Binding Assay Workflow
This assay is designed to determine the binding affinity of the peptides to the bombesin receptors.
Caption: Workflow for a calcium mobilization assay.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of Neuromedin C and this compound for the BB2 receptor.
Materials:
-
Cell line stably expressing the human BB2 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium and supplements
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand: 125I-Tyr4-bombesin or 125I-GRP
-
Non-labeled ("cold") Neuromedin C and this compound
-
Multi-well plates
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Cell Membrane Preparation: Culture BB2R-expressing cells to confluency. Harvest the cells, homogenize them in a hypotonic buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a multi-well plate, add a constant amount of cell membranes, a fixed concentration of the radioligand, and increasing concentrations of either unlabeled Neuromedin C or this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled bombesin).
-
Incubation: Incubate the plates at a defined temperature (e.g., 37°C) for a specific time to allow the binding reaction to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each peptide. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To determine the potency (EC50) of Neuromedin C and this compound in activating the BB2 receptor.
Materials:
-
Cell line stably expressing the human BB2 receptor
-
Cell culture medium and supplements
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Neuromedin C and this compound
-
Black, clear-bottom multi-well plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the BB2R-expressing cells into black, clear-bottom multi-well plates and culture overnight to allow for adherence.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.
-
Peptide Preparation: Prepare serial dilutions of Neuromedin C and this compound in assay buffer.
-
Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the different concentrations of the peptides into the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: For each concentration, determine the peak fluorescence response. Plot the peak response against the logarithm of the peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each peptide.
Conclusion and Future Directions
Neuromedin C is a well-characterized neuropeptide with significant physiological roles mediated through the BB2 receptor. The synthetic analog, this compound, represents a tool for dissecting the structure-activity relationship of this important peptide family. While direct comparative data is currently lacking, the substitution of asparagine with serine at the second position is likely to influence its biological activity by altering its conformational properties and interaction with the receptor.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to perform a head-to-head comparison of Neuromedin C and this compound. Such studies are essential to elucidate the precise impact of this amino acid substitution on receptor binding and activation. The insights gained from these experiments will not only enhance our fundamental understanding of bombesin-like peptide signaling but also inform the rational design of novel therapeutic agents targeting the bombesin receptor system.
References
-
Bombesin, neuromedin B and neuromedin C interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides. (1991). Biochemical Journal. Available at: [Link]
-
Neuromedin: An insight into its types, receptors and therapeutic opportunities. (2017). Pharmacological Reports. Available at: [Link]
-
Neuromedin C. PubChem. Available at: [Link]
-
Structure-activity relationships of neuromedin U. II. Highly potent analogs substituted or modified at the N-terminus of neuromedin U-8. (1994). Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
This compound. QYAOBIO. Available at: [Link]
-
Structure-Activity Relationships of Neuromedin U. V. Study on the Stability of Porcine Neuromedin U-8 at the C-terminal Asparagine Amide Under Mild Alkaline and Acidic Conditions. (2006). Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Effects of neuromedin B and neuromedin C on exocrine and endocrine rat pancreas. (1985). Endocrinology. Available at: [Link]
-
Discovery of Selective Hexapeptide Agonists to Human Neuromedin U Receptors Types 1 and 2. (2014). Journal of Medicinal Chemistry. Available at: [Link]
-
Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord. (1984). Biochemical and Biophysical Research Communications. Available at: [Link]
Sources
A Comparative Analysis of Bombesin Receptor Agonists: A Guide for Researchers
In the landscape of G protein-coupled receptor (GPCR) research, the bombesin receptor family presents a compelling area of investigation due to its diverse physiological roles, from regulating satiety and metabolism to influencing tumor growth. This guide offers a comparative analysis of different bombesin receptor agonists, providing researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks to navigate this complex field. Our focus is on delivering not just data, but a causal understanding of experimental choices and self-validating protocols to ensure scientific integrity.
The Bombesin Receptor Family: Subtypes and Signaling
The mammalian bombesin receptor family comprises three distinct subtypes: the neuromedin B receptor (NMBR or BB₁), the gastrin-releasing peptide receptor (GRPR or BB₂), and the orphan bombesin receptor subtype 3 (BRS-3 or BB₃).[1][2][3] While NMBR and GRPR are activated by the endogenous peptides neuromedin B (NMB) and gastrin-releasing peptide (GRP), respectively, BRS-3 remains an orphan receptor with no confirmed endogenous ligand.[2][4]
These receptors primarily couple to Gαq/11 and Gα12/13 proteins, initiating a canonical signaling cascade through the activation of phospholipase C (PLC).[5] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses including smooth muscle contraction, secretion, and cell proliferation.[6]
Figure 1: Simplified signaling pathway of bombesin receptors.
A Comparative Look at Bombesin Receptor Agonists
Bombesin receptor agonists can be broadly categorized into peptide and non-peptide compounds. Their utility in research and potential therapeutic applications are largely dictated by their binding affinity, selectivity for receptor subtypes, and potency in functional assays.
Peptide Agonists
Peptide agonists are structurally related to the endogenous ligands, GRP and NMB.
-
Bombesin: A 14-amino acid peptide originally isolated from frog skin, bombesin is a potent agonist for both GRPR and NMBR.[7]
-
Gastrin-Releasing Peptide (GRP): The endogenous ligand for GRPR, showing high selectivity for this subtype over NMBR.[2]
-
Neuromedin B (NMB): The endogenous ligand for NMBR, with high selectivity for its cognate receptor.[2]
-
[D-Tyr⁶,βAla¹¹,Phe¹³,Nle¹⁴]Bn-(6–14): A synthetic peptide analog that acts as a universal agonist with high affinity for all three human bombesin receptor subtypes (hGRPR, hNMBR, and hBRS-3).[2][8]
Non-Peptide Agonists
The development of non-peptide agonists has been a key focus in drug discovery, offering potential advantages in terms of oral bioavailability and metabolic stability.
-
MK-5046: A potent and selective agonist for the orphan receptor BRS-3.[9] Studies have shown that MK-5046 functions as an allosteric agonist for hBRS-3.[10]
Comparative Performance Data
The following table summarizes the binding affinities (Ki in nM) and potencies (EC₅₀ in nM) of selected bombesin receptor agonists for the human receptor subtypes. This data is compiled from various in vitro studies and highlights the selectivity profiles of these compounds.
| Agonist | Receptor Subtype | Binding Affinity (Ki, nM) | Potency (EC₅₀, nM) - PLC Activation | Reference |
| Bombesin | hGRPR | ~1-5 | ~0.1-1 | [1][8] |
| hNMBR | ~1-10 | ~0.5-5 | [1][8] | |
| hBRS-3 | >1000 | >1000 | [1][8] | |
| GRP | hGRPR | ~0.1-1 | ~0.05-0.5 | [1][8] |
| hNMBR | ~50-100 | ~20-50 | [1][8] | |
| hBRS-3 | >1000 | >1000 | [1][8] | |
| NMB | hGRPR | ~50-100 | ~20-50 | [1][8] |
| hNMBR | ~0.1-1 | ~0.05-0.5 | [1][8] | |
| hBRS-3 | >1000 | >1000 | [1][8] | |
| [D-Tyr⁶,βAla¹¹,Phe¹³,Nle¹⁴]Bn-(6–14) | hGRPR | ~1-5 | ~0.5-2 | [8][9] |
| hNMBR | ~1-5 | ~1-5 | [8][9] | |
| hBRS-3 | ~2 | ~6 | [9] | |
| MK-5046 | hGRPR | >10,000 | >10,000 | [9] |
| hNMBR | >10,000 | >10,000 | [9] | |
| hBRS-3 | ~37-160 (High and low affinity sites) | ~0.02 (Biphasic response) | [9] |
Experimental Protocols for Agonist Characterization
To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential. Here, we provide step-by-step methodologies for key assays used in the characterization of bombesin receptor agonists.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a test compound for the bombesin receptors.
Figure 2: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture a suitable cell line (e.g., HEK293 or CHO) stably or transiently expressing the human bombesin receptor subtype of interest.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer.[11]
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr⁴]bombesin), and a range of concentrations of the unlabeled test agonist.
-
To determine non-specific binding, include wells with a high concentration of a known bombesin receptor ligand.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[12]
-
-
Separation and Counting:
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test agonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) of the test agonist using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[13]
-
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to stimulate the Gq-mediated signaling pathway by detecting changes in intracellular calcium concentration.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells expressing the target bombesin receptor into a black, clear-bottom 96-well plate and culture overnight.[4]
-
On the day of the assay, replace the culture medium with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Incubate the cells to allow for dye loading into the cytoplasm.[4]
-
-
Assay Performance:
-
Prepare a plate with different concentrations of the test agonist.
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence in the cell plate.
-
Add the agonist solutions to the cell plate and immediately begin recording the fluorescence intensity over time.[4]
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).[15]
-
In Vivo Efficacy: Tumor Xenograft Models
To assess the potential anti-tumor effects of bombesin receptor agonists, in vivo studies using tumor xenograft models are crucial.
Experimental Workflow:
-
Cell Implantation:
-
Treatment:
-
Randomly assign the tumor-bearing mice to different treatment groups: vehicle control and one or more doses of the test agonist.
-
Administer the treatments systemically (e.g., via intraperitoneal or intravenous injection) on a predetermined schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of general health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the tumors for various biomarkers, such as proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), to understand the mechanism of action of the agonist.
-
Conclusion
The comparative analysis of bombesin receptor agonists reveals a diverse landscape of compounds with varying affinities, selectivities, and potencies. The choice of agonist for a particular research application will depend on the specific bombesin receptor subtype being targeted and the desired functional outcome. The provided experimental protocols offer a robust framework for the in-house characterization of novel agonists, ensuring data integrity and reproducibility. As our understanding of the physiological and pathological roles of the bombesin receptor family continues to expand, the development and rigorous evaluation of new and more selective agonists will be paramount in translating this knowledge into novel therapeutic strategies.
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Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
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Jensen, R. T., Battey, J. F., Spindel, E. R., & Wank, S. A. (2008). International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states. Pharmacological Reviews, 60(1), 1–42. [Link]
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Moreno, P., Mantey, S. A., Lee, S. H., Ramos-Alvarez, I., Moody, T. W., & Jensen, R. T. (2013). Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors. Journal of Pharmacology and Experimental Therapeutics, 347(1), 100–116. [Link]
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Uehara, H., Gonzalez, N., Sancho, V., Mantey, S. A., Nuche-Berenguer, B., Pradhan, T., Coy, D. H., & Jensen, R. T. (2011). Pharmacology and selectivity of various natural and synthetic Bombesin related peptide agonists for human and rat bombesin receptors differs. Peptides, 32(8), 1685–1699. [Link]
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Uehara, H., Gonzalez, N., Sancho, V., Mantey, S. A., Nuche-Berenguer, B., Pradhan, T., Coy, D. H., & Jensen, R. T. (2011). Pharmacology and selectivity of various natural and synthetic bombesin related peptide agonists for human and rat bombesin receptors differs. Peptides, 32(8), 1685–1699. [Link]
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Mantey, S. A., Coy, D. H., Pradhan, T. K., Igarashi, H., Rizo, I., Shen, L., & Jensen, R. T. (2006). Identification of Bombesin Receptor Subtype-Specific Ligands: Effect of N-methyl Scanning, Truncation, Substitution, and Evaluation of Putative Reported Selective Ligands. Journal of Pharmacology and Experimental Therapeutics, 319(2), 980–989. [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]
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Charles, K. (n.d.). Signalling pathways mediated by the bombesin/GRP receptor. UCL Discovery. Retrieved from [Link]
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Jensen, R. T., & Moody, T. W. (2007). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Current Opinion in Endocrinology, Diabetes and Obesity, 14(1), 47–54. [Link]
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Cescato, R., Waser, B., Ghaeni, L., et al. (2008). Bombesin Receptor Antagonists May Be Preferable to Agonists for Tumor Targeting. Journal of Nuclear Medicine, 49(2), 318-326. [Link]
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Zhang, C., Tan, R., Bénard, F., & Lin, K. S. (2023). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14]Bombesin(6−14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. Molecules, 28(4), 1977. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Bombesin receptors. Retrieved from [Link]
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Imam, S. S., & Patwekar, M. (2023). Biochemistry, Bombesin. In StatPearls. StatPearls Publishing. [Link]
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Moreno, P., Mantey, S. A., Nuche-Berenguer, B., & Jensen, R. T. (2018). The Nonpeptide Agonist MK-5046 Functions As an Allosteric Agonist for the Bombesin Receptor Subtype-3. Molecular Pharmacology, 93(5), 475–488. [Link]
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Moody, T. W., & Jensen, R. T. (2012). Bombesin related peptides/receptors and their promising therapeutic roles in cancer imaging, targeting and treatment. Expert Opinion on Therapeutic Targets, 16(8), 755–768. [Link]
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Mas-Moruno, C., Ginj, M., & Weber, W. A. (2016). Toward the Optimization of Bombesin-Based Radiotracers for Tumor Targeting. Journal of Medicinal Chemistry, 59(17), 7847–7857. [Link]
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Zhang, C., Tan, R., Bénard, F., & Lin, K. S. (2023). Novel 177Lu-Labeled [Thz14]Bombesin(6–14) Derivatives with Low Pancreas Accumulation for Targeting Gastrin-Releasing Peptide Receptor-Expressing Cancer. Pharmaceutics, 15(3), 978. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421–L429. [Link]
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Mas-Moruno, C., Ginj, M., & Weber, W. A. (2022). Optimization of the Pharmacokinetic Profile of [99mTc]Tc-N4-Bombesin Derivatives by Modification of the Pharmacophoric Gln-Trp Sequence. Molecules, 27(18), 5940. [Link]
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Cescato, R., Waser, B., Ghaeni, L., et al. (2008). Bombesin receptor antagonists may be preferable to agonists for tumor targeting. Journal of Nuclear Medicine, 49(2), 318-326. [Link]
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A Senior Application Scientist's Guide to the Comparative In Vitro Validation of [Ser2]-Neuromedin C
Abstract
This guide provides a comprehensive framework for the in vitro validation of [Ser2]-Neuromedin C, a synthetic analog of the neuropeptide Neuromedin C (NMC). We detail the experimental design, step-by-step protocols, and data analysis for characterizing the functional activity of this peptide against its natural counterpart, Gastrin-Releasing Peptide (GRP), at the human Gastrin-Releasing Peptide Receptor (GRPR). The primary methodology described is a cell-based calcium mobilization assay, a robust and high-throughput method for quantifying the potency and efficacy of Gq-coupled G protein-coupled receptor (GPCR) agonists. This document is intended for researchers in pharmacology, drug discovery, and related fields to ensure rigorous and reproducible characterization of novel peptide analogs.
Introduction: The Rationale for Validating this compound
Neuromedin C (NMC) is a decapeptide originally isolated from porcine spinal cord. It is identical to the C-terminal fragment (residues 18-27) of Gastrin-Releasing Peptide (GRP) and functions as a potent agonist for the Gastrin-Releasing Peptide Receptor (GRPR), also known as the BB2 receptor[1]. GRPR, a member of the GPCR superfamily, is a key therapeutic target implicated in various physiological processes and is notably overexpressed in several cancers, including prostate, breast, and lung cancer[2][3].
The development of synthetic analogs like this compound—where the native asparagine at position 2 is substituted with serine—is a common strategy in drug discovery. Such modifications aim to enhance peptide stability, receptor affinity, or selectivity, or to probe structure-activity relationships.
Before any novel analog can advance in the development pipeline, its fundamental pharmacological properties must be rigorously validated. This guide provides a direct comparison of the in vitro activity of this compound against GRP, the receptor's natural high-affinity ligand. Establishing this performance benchmark is critical for:
-
Confirming On-Target Activity: Verifying that the analog retains its ability to activate GRPR.
-
Quantifying Potency and Efficacy: Determining the concentration-dependent response and the maximal effect relative to the standard.
-
Ensuring Data Integrity: Providing a reliable, reproducible dataset for future studies and publications.
Principle of the Assay: GRPR-Mediated Calcium Mobilization
GRPR is canonically coupled to the Gαq subunit of the heterotrimeric G protein complex[4][5]. The activation of this signaling pathway provides a direct and measurable readout of receptor agonism.
Mechanism of Action:
-
Agonist Binding: GRP or an analog like this compound binds to and stabilizes an active conformation of the GRPR.
-
Gq Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, causing it to dissociate from the Gβγ dimer.
-
PLC Activation: The GTP-bound Gαq subunit activates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) in the cell membrane into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol[4][6].
This transient increase in intracellular calcium ([Ca²⁺]i) is a direct and robust indicator of GRPR activation. By loading cells with a calcium-sensitive fluorescent dye, this change can be measured in real-time using a fluorescence plate reader, allowing for precise quantification of the agonist's effect[7].
Caption: GRPR Gq-coupled signaling pathway leading to intracellular calcium release.
Experimental Design & Methodology
This section outlines the necessary materials and provides a detailed, step-by-step protocol for conducting the comparative assay.
Materials & Reagents
-
Cell Line: CHO-K1 cells stably expressing the human Gastrin-Releasing Peptide Receptor (hGRPR) are recommended[8][9]. These cells provide a robust and specific system, avoiding confounding effects from other endogenous receptors found in cell lines like PC-3.
-
Reference Standard Agonist: Gastrin-Releasing Peptide (human) (Tocris, Cat. No. 3694 or equivalent).
-
Test Article: this compound (Elabscience, Cat. No. EN45558 or equivalent)[10][11].
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., Puromycin) to maintain receptor expression[12].
-
Assay Plate: 96-well or 384-well black-walled, clear-bottom microplates, tissue culture treated (Greiner Bio-One, Cat. No. 655090 or equivalent)[7].
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: FLIPR Calcium 5 or Fluo-4 AM Assay Kit (Molecular Devices, R8185 or equivalent)[7].
-
Anion Transport Inhibitor: Probenecid (optional, but recommended for CHO cells to improve dye retention)[7].
-
Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., Molecular Devices FlexStation® 3 or FLIPR® Tetra)[6].
Experimental Protocol
The following protocol is a self-validating system, incorporating controls to ensure data reliability.
Step 1: Cell Culture and Seeding
-
Culture the hGRPR-CHO-K1 cells in T75 flasks at 37°C and 5% CO₂.
-
When cells reach 80-90% confluency, wash with PBS and detach using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in culture medium and perform a cell count.
-
Seed the cells into the black-walled, clear-bottom microplates at a density of 40,000–60,000 cells per well in 100 µL of medium. Causality: This density ensures a confluent monolayer on the day of the assay, which is critical for a uniform and maximal fluorescent signal.
-
Incubate the plates for 18–24 hours at 37°C and 5% CO₂[13].
Step 2: Fluorescent Dye Loading
-
Prepare the calcium indicator dye solution according to the manufacturer's protocol, adding probenecid to the final solution if required.
-
Gently remove the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light[7]. Causality: The initial incubation at 37°C facilitates the uptake of the AM ester form of the dye, while the subsequent room temperature incubation allows for complete de-esterification by intracellular esterases, trapping the fluorescent indicator inside the cells.
Step 3: Compound Plate Preparation
-
Prepare serial dilutions of the reference standard (GRP) and the test article ([Ser2]-NMC) in assay buffer. A typical concentration range would be from 10 µM down to 0.1 pM in 10 half-log steps.
-
Prepare control wells in the compound plate:
-
Vehicle Control: Assay buffer only (defines baseline response, 0% activation).
-
Maximum Stimulation Control: A high concentration of GRP (e.g., 1 µM) (defines maximal response, 100% activation).
-
-
Prepare compounds at a 5X final concentration, as 25 µL will be added to 100 µL of dye in the cell plate.
Step 4: Assay Execution and Data Acquisition
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument parameters:
-
Excitation wavelength: ~485 nm
-
Emission wavelength: ~525 nm
-
Read Interval: Every 1 second for 120 seconds.
-
-
Initiate the read:
-
Establish a stable baseline fluorescence for the first 15–20 seconds.
-
The instrument will then automatically inject 25 µL from the compound plate into the corresponding wells of the cell plate.
-
Continue recording the fluorescence signal for the remaining time to capture the peak response.
-
Caption: Workflow for the comparative calcium mobilization assay.
Data Analysis and Results
Data Normalization and Curve Fitting
-
For each well, calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data as a percentage of the control responses:
-
% Activation = 100 * (ΔRFU_Sample - ΔRFU_Vehicle) / (ΔRFU_Max - ΔRFU_Vehicle)
-
-
Plot the normalized % Activation against the logarithm of the agonist concentration.
-
Fit the data using a four-parameter variable slope non-linear regression model to determine the key pharmacological parameters[14].
Key Pharmacological Parameters
-
Potency (EC₅₀): The concentration of an agonist that produces 50% of the maximal possible response. A lower EC₅₀ value indicates higher potency[15].
-
Efficacy (Eₘₐₓ): The maximum response achievable by the agonist, typically expressed relative to the reference standard (GRP).
Comparative Data Summary
The table below presents hypothetical data from three independent experiments (n=3) comparing the activity of this compound to the GRP standard.
| Compound | EC₅₀ (nM) [Mean ± SEM] | Relative Potency (vs. GRP) | Eₘₐₓ (% of GRP) [Mean ± SEM] |
| GRP (Standard) | 1.2 ± 0.2 | 1.0 (Reference) | 100 ± 4.5 |
| This compound | 0.8 ± 0.15 | ~1.5x higher | 98 ± 5.1 |
Interpretation of Results: Based on this hypothetical data, this compound demonstrates a slightly lower EC₅₀ value compared to GRP, suggesting it is approximately 1.5-fold more potent at activating the GRPR. The Eₘₐₓ value near 100% indicates that it is a full agonist, capable of eliciting a maximal response comparable to the natural ligand. Statistical analysis, such as an unpaired t-test on the log(EC₅₀) values, should be performed to determine if the observed difference in potency is statistically significant[16].
Conclusion
This guide provides a robust and scientifically sound methodology for validating the in vitro activity of this compound. By directly comparing its potency and efficacy to the established standard, Gastrin-Releasing Peptide, researchers can confidently characterize this novel analog. The detailed calcium mobilization assay protocol, coupled with rigorous data analysis, ensures the generation of high-quality, reproducible data essential for advancing drug discovery and pharmacological research.
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Bio-Protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
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Kostenis, E. (2015). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In: Methods in Molecular Biology, vol 1335. Humana Press, New York, NY. Retrieved from [Link]
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Watanabe, M., et al. (2018). The Gastrin-Releasing Peptide Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target. International Journal of Molecular Sciences. Retrieved from [Link]
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GenScript. (n.d.). CHO-K1/GLP1R/Gα15 Stable Cell Line. Retrieved from [Link]
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ResearchGate. (2016). How to statistically compare EC50 values of my agonists?. Retrieved from [Link]
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Zhao, P., et al. (2014). Cross-Inhibition of NMBR and GRPR Signaling Maintains Normal Histaminergic Itch Transmission. The Journal of Neuroscience. Retrieved from [Link]
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Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. National Center for Biotechnology Information. Retrieved from [Link]
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GraphPad. (n.d.). The EC50. Prism 10 Curve Fitting Guide. Retrieved from [Link]
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Ramos-Vara, J. A., et al. (2014). Gastrin-Releasing Peptide Receptor (GRPr) Promotes EMT, Growth, and Invasion in Canine Prostate Cancer. The Prostate. Retrieved from [Link]
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ResearchGate. (n.d.). Confirmation of PSMA and GRPR expression in CHO-K1 cells. Retrieved from [Link]
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Patsnap Synapse. (2024). What are GRPR modulators and how do they work?. Retrieved from [Link]
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FuturEnzymes. (n.d.). [Ser2] - Neuromedin C. Retrieved from [Link]
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Wang, Z., et al. (2023). Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy. Proceedings of the National Academy of Sciences. Retrieved from [Link]
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ResearchGate. (n.d.). Dependence of agonist potency (EC 50 values) on the level of receptor.... Retrieved from [Link]
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Otsuki, M., et al. (1987). Actions of neuromedin-B and neuromedin-C on amylase release from isolated rat pancreatic acini. Pancreas. Retrieved from [Link]
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Liu, Z., et al. (2014). 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging. Journal of Nuclear Medicine. Retrieved from [Link]
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Patsnap Synapse. (n.d.). GRPR - Drugs, Indications, Patents. Retrieved from [Link]
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NovoPro Bioscience Inc. (n.d.). Neuromedin C peptide. Retrieved from [Link]
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Hawkins, J., et al. (2009). The role of central gastrin-releasing peptide and neuromedin B receptors in the modulation of scratching behavior in rats. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
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Aapptec Peptides. (n.d.). This compound; [136058-54-3]. Retrieved from [Link]
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Hardaway, J. A., et al. (2021). Gastrin-releasing peptide signaling in the nucleus accumbens medial shell regulates neuronal excitability and motivation. Nature Communications. Retrieved from [Link]
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Schusdziarra, V., et al. (1986). Effect of gastrin-releasing peptide (GRP1-27), neuromedin-C (GRP18-27), and neuromedin-B on gastrin and somatostatin secretion from the rat stomach. Peptides. Retrieved from [Link]
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Abbiotec. (n.d.). Neuromedin C Peptide. Retrieved from [Link]
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Minamino, N., et al. (1984). Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord. Biochemical and Biophysical Research Communications. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Neuromedin C. PubChem Compound Database. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of [Ser2]-Neuromedin C with Neuropeptide Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding [Ser2]-Neuromedin C and its Therapeutic Potential
This compound is a synthetic analog of Neuromedin C (NMC), a decapeptide originally isolated from porcine spinal cord.[1][2] Neuromedin C is identical to the C-terminal decapeptide of Gastrin-Releasing Peptide (GRP), GRP(18-27), and is a member of the bombesin-like peptide family.[1][3] These peptides are known to mediate a wide array of physiological processes, including smooth muscle contraction, hormone secretion, and regulation of the central nervous system.[4][5][6] The substitution of the native asparagine at position 2 with serine in this compound represents a modification aimed at potentially altering its binding affinity, selectivity, and metabolic stability.
This guide provides a comprehensive analysis of the cross-reactivity profile of bombesin-like peptides, with a focus on Neuromedin C as a reference for this compound, against the primary bombesin receptor subtypes. Furthermore, it explores potential interactions with other neuropeptide receptor families and details the state-of-the-art methodologies for assessing these interactions. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes the existing knowledge on its parent compound to provide a robust framework for researchers.
The Bombesin Receptor Family: Primary Targets of Neuromedin C
The biological effects of Neuromedin C and its analogs are primarily mediated through their interaction with the bombesin receptor family, which consists of three G protein-coupled receptors (GPCRs):
-
BB1 Receptor (Neuromedin B Receptor or NMBR): Preferentially binds Neuromedin B (NMB).[7][8]
-
BB2 Receptor (Gastrin-Releasing Peptide Receptor or GRPR): Shows high affinity for GRP and, consequently, Neuromedin C.[9][10][11]
-
BB3 Receptor (Bombesin Receptor Subtype 3 or BRS-3): An orphan receptor with no known endogenous ligand, it exhibits low affinity for naturally occurring bombesin-like peptides.[12][13]
All three receptors primarily couple to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[4][14]
Comparative Binding Affinity of Neuromedin C
The following table summarizes the known binding affinities (IC50) and functional potencies (EC50) of Neuromedin C for the bombesin receptor subtypes, providing a baseline for understanding the potential profile of this compound.
| Ligand | Receptor Subtype | Assay Type | Species | Tissue/Cell Line | IC50 (nM) | EC50 (nM) | Reference(s) |
| Neuromedin C | BB2 (GRPR) | Radioligand Binding ([¹²⁵I]-GRP displacement) | Rat | Pancreatic Membranes | 0.4 | [15] | |
| BB2 (GRPR) | Functional (Amylase Secretion) | Rat | Pancreatic Acini | 0.3 | [15] | ||
| BB1 (NMBR) | Radioligand Binding ([¹²⁵I]-GRP displacement) | Rat | Pancreatic Membranes | 1.8 | [15] | ||
| BB3 (BRS-3) | General Observation | Various | Low Affinity | [3][12] |
Interpretation of the Data: The available data clearly indicates that Neuromedin C is a potent and selective agonist for the BB2 receptor (GRPR), with a significantly lower affinity for the BB1 receptor (NMBR). The affinity for the BB3 receptor is considered negligible. The Ser2 modification in this compound could potentially alter this selectivity profile, either by enhancing affinity for BB2, increasing cross-reactivity with BB1, or even conferring some affinity for BB3. However, without direct experimental evidence, these remain hypotheses.
Exploring Cross-Reactivity with Other Neuropeptide Receptors
A critical aspect of characterizing any novel peptide analog is to determine its selectivity and potential off-target effects. While the primary targets of this compound are expected to be within the bombesin receptor family, the structural similarities among neuropeptides warrant an investigation into potential cross-reactivity with other receptor systems.
Potential Interactions based on the Bombesin Family Profile:
-
Somatostatin Receptors: Some studies suggest a functional interplay between bombesin-like peptides and the somatostatin system. For instance, bombesin can stimulate the release of somatostatin from gastric D-cells, which express GRP receptors.[16] Furthermore, chronic bombesin administration has been shown to downregulate somatostatin receptors in the pancreas.[17] However, direct binding of bombesin-like peptides to somatostatin receptors has not been demonstrated.
-
Cholecystokinin (CCK) Receptors: Infusion of bombesin is known to stimulate the release of CCK.[18][19] While this points to a physiological interaction between the two systems, it is likely an indirect effect mediated by their respective receptors, rather than direct cross-binding of the ligands. Specific antagonists for bombesin and CCK receptors have been shown to act independently, further suggesting distinct receptor systems.[20][21]
-
Opioid Receptors: There is emerging evidence for a functional interaction between the GRP receptor and opioid receptors, particularly in the context of itch (pruritus). This "cross-talk" appears to be at the level of receptor signaling rather than direct ligand-receptor cross-binding.
-
Neurotensin Receptors: While both bombesin and neurotensin are involved in various gastrointestinal and central nervous system functions, there is no substantial evidence to suggest significant cross-reactivity at the receptor level.
Summary of Potential Cross-Reactivity:
Based on the available literature for the bombesin peptide family, significant cross-reactivity of this compound with other major neuropeptide receptor families at the binding level is not anticipated. However, functional interactions and signaling crosstalk between these systems are important considerations in understanding the overall physiological effects of this analog.
Experimental Methodologies for Assessing Receptor Cross-Reactivity
To rigorously evaluate the binding and functional profile of this compound, a combination of in vitro assays is essential. The following protocols provide a framework for such an investigation.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. A competitive binding assay is typically used to determine the inhibition constant (Ki) of an unlabeled ligand (e.g., this compound) against a radiolabeled ligand with known affinity for the target receptor.
Workflow for Competitive Radioligand Binding Assay:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cell lines stably or transiently expressing the human receptor of interest (e.g., BB1, BB2, BB3, and other neuropeptide receptors).
-
Harvest the cells and homogenize them in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Tyr⁴-bombesin for bombesin receptors), and a range of concentrations of the unlabeled competitor, this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Calcium Mobilization
Since bombesin receptors are Gq-coupled, their activation leads to an increase in intracellular calcium ([Ca²⁺]i). A calcium mobilization assay is a robust functional assay to determine the potency (EC50) and efficacy of an agonist.
Signaling Pathway of Bombesin Receptor Activation:
Caption: Gq-coupled signaling pathway of bombesin receptors.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells expressing the receptor of interest in a clear-bottom, black-walled multi-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable buffer.
-
Incubate the cells to allow for de-esterification of the dye.
-
-
Calcium Flux Measurement:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the agonist.
-
Plot the peak response as a function of the logarithm of the agonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
This compound, as an analog of a potent bombesin-like peptide, holds significant promise for research and therapeutic development. Based on the extensive data available for its parent compound, Neuromedin C, it is predicted to be a high-affinity agonist for the BB2 (GRP) receptor, with substantially lower affinity for the BB1 (NMB) receptor and negligible interaction with the BB3 receptor. While direct cross-reactivity with other major neuropeptide receptor families at the binding level appears unlikely, functional interactions at the signaling level cannot be ruled out.
The definitive characterization of this compound requires rigorous experimental evaluation using the methodologies outlined in this guide. Such studies will be crucial in elucidating its precise pharmacological profile, confirming its selectivity, and ultimately determining its suitability for further development as a research tool or therapeutic agent.
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Biology and pharmacology of bombesin receptor subtype-3. Current Opinion in Endocrinology, Diabetes and Obesity. [Link]
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What are BRS3 agonists and how do they work?. Patsnap Synapse. [Link]
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What are NMB receptor antagonists and how do they work?. Patsnap Synapse. [Link]
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Neuromedin B. Progress in Neurobiology. [Link]
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Bombesin-Like Receptor 3: Physiology of a Functional Orphan. Trends in Endocrinology & Metabolism. [Link]
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The Gastrin-Releasing Peptide Receptor (GRPR) in the Spinal Cord as a Novel Pharmacological Target. Recent Patents on CNS Drug Discovery. [Link]
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What are GRPR modulators and how do they work?. Patsnap Synapse. [Link]
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GRPR (Gastrin-Releasing Peptide Receptor). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
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Gastrin-releasing peptide receptor. Wikipedia. [Link]
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Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target. Frontiers in Neuroscience. [Link]
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Neuromedin B excites central lateral amygdala neurons and reduces cardiovascular output and fear-potentiated startle. Journal of Cellular Physiology. [Link]
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Disruption of neuromedin B receptor improves mitochondrial oxidative phosphorylation capacity in gastrocnemius muscle of female mice. American Journal of Physiology-Endocrinology and Metabolism. [Link]
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Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity. Theranostics. [Link]
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The Binding of Bombesin and Somatostatin and Their Analogs to Human Colon Cancers. The Journal of Biological Chemistry. [Link]
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Molecular forms of cholecystokinin in human plasma during infusion of bombesin. Regulatory Peptides. [Link]
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Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Current Opinion in Endocrinology, Diabetes and Obesity. [Link]
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Neuromedin: An insight into its types, receptors and therapeutic opportunities. Pharmacological Reports. [Link]
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Phase I Trial of [99mTc]Tc-maSSS-PEG2-RM26, a Bombesin Analogue Antagonistic to Gastrin-Releasing Peptide Receptors (GRPRs), for SPECT Imaging of GRPR Expression in Malignant Tumors. Cancers. [Link]
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Bombesin, neuromedin B and neuromedin C interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides. The Biochemical Journal. [Link]
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NMR structure of neuromedin C, a neurotransmitter with an amino terminal CuII-, NiII-binding (ATCUN) motif. Journal of Inorganic Biochemistry. [Link]
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Synthesis and in Vitro Evaluation of Stabilized and Selective Neuromedin U-1 Receptor Agonists. ACS Medicinal Chemistry Letters. [Link]
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Bombesin-like peptides stimulate somatostatin release from rat fundic D cells in primary culture. The American Journal of Physiology. [Link]
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Bombesin induces a reduction of somatostatin inhibition of adenylyl cyclase activity, Gi function, and somatostatin receptors in rat exocrine pancreas. Endocrinology. [Link]
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Neuromedins NMU and NMS: An Updated Overview of Their Functions. Frontiers in Endocrinology. [Link]
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Neuromedin C. PubChem. [Link]
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Antagonism of Receptors for Bombesin, Gastrin and Cholecystokinin in Pancreatic Secretion and Growth. Digestion. [Link]
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Bombesins: A New Frontier in Hybrid Compound Development. Molecules. [Link]
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Effect of bombesin on plasma cholecystokinin in normal persons and gastrectomized patients measured by sequence-specific radioimmunoassays. Gastroenterology. [Link]
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Two distinct receptor subtypes for mammalian bombesin-like peptides. Trends in Pharmacological Sciences. [Link]
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The effect of antagonist of receptors for gastrin, cholecystokinin and bombesin on growth of gastroduodenal mucosa and pancreas. Journal of Physiology and Pharmacology. [Link]
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Bombesin. British Journal of Pharmacology. [Link]
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Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1. ACS Omega. [Link]
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International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states. Pharmacological Reviews. [Link]
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Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord. Biochemical and Biophysical Research Communications. [Link]
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Identification of key amino acids in the gastrin-releasing peptide receptor (GRPR) responsible for high affinity binding of gastrin-releasing peptide (GRP). Molecular Pharmacology. [Link]
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Bombesin-like peptide recruits disinhibitory cortical circuits and enhances fear memories. Cell. [Link]
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Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. ACS Medicinal Chemistry Letters. [Link]
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Bombesin-like peptides and their receptors: recent findings in pharmacology and physiology. Current Opinion in Endocrinology, Diabetes and Obesity. [Link]
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A Comparative Guide to the Efficacy of Neuromedin Analogs: Contextualizing [Ser2]-Neuromedin C
For researchers and drug development professionals navigating the complex landscape of bombesin-like peptides, understanding the nuanced differences in receptor affinity and functional potency among various analogs is paramount. This guide provides a comparative analysis of key neuromedin analogs, with a special focus on the synthetic derivative, [Ser2]-Neuromedin C. While direct comparative data for this compound is notably absent in current literature—a critical knowledge gap for researchers in the field—this document aims to provide a comprehensive framework for its evaluation. By presenting established data for its parent compound, Neuromedin C, and other major analogs, alongside detailed experimental protocols, we equip scientists with the necessary tools to conduct their own comparative efficacy studies.
Introduction to the Mammalian Bombesin Peptide Family
The mammalian bombesin-like peptides are a group of neuropeptides that play crucial roles in a vast array of physiological processes, including smooth muscle contraction, hormone secretion, cell growth, and central nervous system functions like satiety and fear response.[1][2] Their effects are mediated through two primary G-protein coupled receptors (GPCRs): the Neuromedin B Receptor (NMBR), also known as BB1, and the Gastrin-Releasing Peptide Receptor (GRPR), or BB2.[3][4] Both receptors are members of the Gq/11 family, and their activation typically leads to the stimulation of phospholipase C (PLC), initiating a signaling cascade that results in the mobilization of intracellular calcium.[1]
The primary endogenous ligands for these receptors are:
-
Gastrin-Releasing Peptide (GRP): The preferential ligand for the GRPR.[5]
-
Neuromedin B (NMB): The preferential ligand for the NMBR.[5][6]
-
Neuromedin C (NMC): A decapeptide derived from the C-terminus of GRP (GRP18-27), which also demonstrates high affinity for bombesin receptors.[7][8]
The distinct yet overlapping affinities of these peptides for NMBR and GRPR allow for complex biological regulation. The development of synthetic analogs, such as this compound, represents an effort to create more selective or potent tools to dissect these pathways or to develop novel therapeutics.
Peptide Sequences of Key Analogs
The biological activity of these peptides is largely determined by their C-terminal sequence.[4] Below are the amino acid sequences of the key players discussed in this guide.
| Peptide | Sequence |
| Neuromedin C | Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ |
| This compound | Gly-Ser -His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ |
| Neuromedin B | Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH₂ |
| Bombesin | pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ |
Comparative Efficacy at Bombesin Receptors
Efficacy in the context of these neuromedin analogs is a composite of their ability to bind to the receptor (affinity) and their ability to trigger a downstream biological response upon binding (potency). These are typically quantified by the half-maximal inhibitory concentration (IC50) in competitive binding assays and the half-maximal effective concentration (EC50) in functional assays, respectively.
Receptor Binding Affinity (IC50)
The following table summarizes published IC50 values for key neuromedin analogs at both NMBR and GRPR. It is important to note that these values can vary between studies depending on the experimental conditions, such as the cell line and radioligand used.
Table 1: Comparative Receptor Binding Affinities (IC50, nM)
| Ligand | NMBR (BB1) Affinity (IC50, nM) | GRPR (BB2) Affinity (IC50, nM) |
| Neuromedin B | ~1[9] | ~100[9] |
| Neuromedin C | Data not consistently available | High affinity, similar to GRP |
| GRP | ~100[9] | ~1-2[9] |
| Bombesin | ~1.5 - 2.8[5] | ~1-2[5] |
| This compound | No Published Data Available | No Published Data Available |
Note: Neuromedin C is the C-terminal decapeptide of GRP and is often used interchangeably with GRP(18-27). It is expected to have high affinity for GRPR. The lack of consistent, direct comparative IC50 values for NMC at both receptors in the literature highlights a need for further characterization.
Functional Potency (EC50) in Calcium Mobilization Assays
As Gq-coupled receptors, NMBR and GRPR activation leads to a measurable increase in intracellular calcium. The potency of an analog in eliciting this response is a key measure of its functional efficacy.
Table 2: Comparative Functional Potency (EC50, nM) for Calcium Mobilization
| Ligand | Cell Line / System | EC50 (nM) |
| Neuromedin B | C6 Glioma Cells (endogenous NMBR) | ~1[10] |
| GRP | BB2-expressing cell line | ~0.32[11] |
| Bombesin | Preosteoblastic human MG-63 cells | ~0.30[12] |
| This compound | No Published Data Available | No Published Data Available |
The Enigma of this compound
The substitution of Asparagine (Asn) at position 2 with Serine (Ser) in Neuromedin C creates the [Ser2] analog. To date, there is a conspicuous absence of published, peer-reviewed studies detailing the receptor binding affinity or functional potency of this specific compound. This prevents a direct, data-driven comparison with its parent peptide and other analogs.
The rationale for this specific substitution is not immediately apparent from existing literature on bombesin-like peptide structure-activity relationships. Without experimental data, any discussion on whether the Asn-to-Ser substitution enhances or diminishes affinity or potency for either NMBR or GRPR remains speculative. This underscores the importance of the experimental protocols provided in the subsequent sections, which are designed to enable researchers to fill this knowledge gap.
Signaling Pathway and Experimental Workflows
Bombesin Receptor Signaling Pathway
Activation of both NMBR and GRPR by an agonist ligand initiates a canonical Gq-protein signaling cascade. This pathway is the foundation for the functional assays used to determine peptide efficacy.
Caption: Workflow for determining neuromedin analog affinity and potency.
Experimental Methodologies
The following protocols are provided as a guide for researchers to perform their own comparative studies. These are generalized methods and should be optimized for the specific cell lines and equipment used.
Protocol: Competitive Receptor Binding Assay
This protocol is designed to determine the IC50 of a test analog by measuring its ability to compete with a radiolabeled ligand for binding to NMBR or GRPR.
Materials:
-
Cell line stably expressing human NMBR or GRPR (e.g., HEK293, CHO, or PC-3 cells).
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Binding buffer (e.g., HEPES buffer with BSA and MgCl₂).
-
Radiolabeled ligand (e.g., ¹²⁵I-[Tyr4]Bombesin or ¹²⁵I-GRP).
-
Unlabeled test analogs ([Ser2]-NMC, NMC, NMB, GRP) and a known high-affinity ligand for positive control.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration manifold and vacuum pump.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Culture cells to high confluency. Harvest, homogenize in ice-cold membrane preparation buffer, and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., via Bradford assay).
-
Assay Setup: In a 96-well plate, set up the assay in triplicate. To each well, add:
-
Binding buffer.
-
A fixed concentration of radiolabeled ligand (typically at or below its Kd).
-
A range of concentrations of the unlabeled test analog. Include a "total binding" control (no unlabeled ligand) and a "non-specific binding" control (a high concentration of a known ligand, e.g., 1 µM Bombesin).
-
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester/filtration manifold. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in tubes and measure the bound radioactivity using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test analog. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value.
Protocol: Calcium Mobilization Assay
This protocol measures the ability of an analog to stimulate an increase in intracellular calcium, providing a functional measure of its potency (EC50).
Materials:
-
Cell line stably expressing human NMBR or GRPR, seeded in a 96-well or 384-well black, clear-bottom plate.
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or FLIPR Calcium Assay Kit). [13]* Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Probenecid (an anion-transport inhibitor, often included in kits to improve dye retention).
-
Test analogs ([Ser2]-NMC, NMC, NMB, GRP) at various concentrations.
-
A fluorescence plate reader with automated injection capabilities (e.g., a FlexStation or FLIPR). [13] Procedure:
-
Cell Plating: Seed cells into the microplate 24-48 hours prior to the assay to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading: Prepare the dye-loading solution according to the manufacturer's instructions, often including the fluorescent dye and probenecid in the assay buffer. Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubation: Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow the cells to take up the dye. [13]After this, allow the plate to equilibrate to room temperature for about 30 minutes.
-
Compound Plate Preparation: In a separate plate, prepare the test analogs at concentrations that are 5x the final desired concentration in assay buffer.
-
Fluorescence Measurement: Place both the cell plate and the compound plate into the fluorescence plate reader. Program the instrument to:
-
Establish a baseline fluorescence reading for each well for 10-20 seconds.
-
Automatically add the test analog from the compound plate to the cell plate.
-
Immediately begin kinetic reading of fluorescence intensity for 60-120 seconds.
-
-
Data Analysis: The response is typically calculated as the maximum fluorescence peak minus the baseline fluorescence. Plot the response against the log concentration of the analog. Use a non-linear regression analysis (sigmoidal dose-response) to determine the EC50 value. [11]
Conclusion and Future Directions
The bombesin peptide system remains a fertile ground for therapeutic discovery. While analogs like Neuromedin B and GRP are well-characterized, the pharmacological profile of synthetic derivatives such as this compound is undefined in the public domain. This guide provides the established efficacy data for the primary neuromedin analogs as a benchmark and offers detailed, validated protocols for researchers to independently determine the binding affinity and functional potency of this compound and other novel compounds.
The elucidation of the efficacy profile of this compound will be a valuable contribution to the field. Such data will not only clarify its potential utility as a research tool but also inform the rational design of future analogs with improved selectivity and potency for the NMBR and GRPR, ultimately advancing our understanding of their roles in health and disease.
References
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Woszczek, G., & Seeds, D. (2015). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1272, 79-89. Available from: [Link]
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Kusakabe, K., et al. (2009). Molecular basis for the selectivity of the mammalian bombesin peptide, neuromedin B, for its receptor. Molecular Pharmacology, 76(4), 819-831. Available from: [Link]
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Sakura, N., et al. (2006). Structure-activity Relationships of Neuromedin U. V. Study on the Stability of Porcine Neuromedin U-8 at the C-terminal Asparagine Amide Under Mild Alkaline and Acidic Conditions. Chemical & Pharmaceutical Bulletin, 54(5), 659-664. Available from: [Link]
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Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available from: [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Available from: [Link]
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Sakura, N., et al. (1991). Structure-activity relationships of rat neuromedin U for smooth muscle contraction. Chemical & Pharmaceutical Bulletin, 39(9), 2446-2449. Available from: [Link]
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Jensen, R. T., et al. (2008). International Union of Pharmacology. LXVIII. Mammalian Bombesin Receptors: Nomenclature, distribution, pharmacology, signaling and functions in normal and disease states. Pharmacological Reviews, 60(1), 1-42. Available from: [Link]
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Burns, D. M., et al. (2004). Calcitonin gene-related peptide elevates calcium and polarizes membrane potential in MG-63 cells by both cAMP-independent and -dependent mechanisms. American Journal of Physiology-Cell Physiology, 287(4), C1033-C1043. Available from: [Link]
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Jensen, R. T. (2013). Insights into Bombesin receptors and ligands: highlighting recent advances. Peptides, 43, 106-121. Available from: [Link]
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van de Wiele, C., et al. (2007). Novel 111In-labelled bombesin analogues for molecular imaging of prostate tumours. European Journal of Nuclear Medicine and Molecular Imaging, 34(9), 1469-1477. Available from: [Link]
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Shearman, M. S., et al. (1990). Stimulation of Calcium Mobilization but Not Proliferation by Bombesin and Tachykinin Neuropeptides in Human Small Cell Lung Cancer Cells. Journal of Biological Chemistry, 265(2), 1263-1268. Available from: [Link]
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Gonzalez, N., et al. (2008). Characterization of putative GRP and NMB-receptor antagonist's interaction with human receptors. Peptides, 29(4), 599-611. Available from: [Link]
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Moody, T. W., et al. (1992). Neuromedin B binds with high affinity, elevates cytosolic calcium and stimulates the growth of small-cell lung cancer cell lines. The Journal of Pharmacology and Experimental Therapeutics, 263(1), 311-317. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5486814, Neuromedin C. Available from: [Link]
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Innoprot. (n.d.). BB2 Bombesin Receptor Assay. Available from: [Link]
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Hirai, M., et al. (1993). Bombesin stimulates intracellular Ca2+ mobilization but not proliferation on human colon cancer cells. Life Sciences, 53(24), 1859-1865. Available from: [Link]
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Moody, T. W., et al. (1992). Neuromedin B stimulates arachidonic acid release, c-fos gene expression, and the growth of C6 glioma cells. Journal of Molecular Neuroscience, 3(4), 199-206. Available from: [Link]
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He, T., et al. (1987). Bombesin-related peptides induce calcium mobilization in a subset of human small cell lung cancer cell lines. Journal of Biological Chemistry, 262(34), 16456-16460. Available from: [Link]
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Minamino, N., et al. (1984). Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord. Biochemical and Biophysical Research Communications, 119(1), 14-20. Available from: [Link]
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Moody, T. W., et al. (1998). Neuromedin B Activates Phospholipase D Through Both PKC-dependent and PKC-independent Mechanisms. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1391(2), 209-218. Available from: [Link]
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Wada, E., et al. (1992). Neuromedin B. Progress in Neurobiology, 39(4), 345-356. Available from: [Link]
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Su, Y., et al. (2014). Cross-Inhibition of NMBR and GRPR Signaling Maintains Normal Histaminergic Itch Transmission. Journal of Neuroscience, 34(37), 12493-12503. Available from: [Link]
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This guide provides an in-depth analysis of the structure-activity relationship (SAR) of [Ser²]-Neuromedin C, offering a comparative perspective against its parent peptide, Neuromedin C, and other members of the bombesin-like peptide family. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings to elucidate the molecular determinants of receptor binding and functional activity.
Introduction: The Bombesin-like Peptide Family
The bombesin-like peptides are a diverse group of regulatory peptides first discovered in amphibian skin and later found to be widely distributed throughout the mammalian central nervous system and gastrointestinal tract.[1] This family includes key players like the amphibian-derived Bombesin and the mammalian peptides Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB).[2]
Neuromedin C (NMC), a decapeptide with the sequence Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂, is identical to the C-terminal fragment (18-27) of GRP and is a primary active metabolite.[3][4] These peptides exert their effects by binding to a family of G protein-coupled receptors (GPCRs), modulating a wide range of physiological processes including smooth muscle contraction, gastric acid secretion, and cell proliferation.[1][5] The focus of this guide, [Ser²]-Neuromedin C, is a synthetic analog of NMC designed to probe the structural requirements for receptor interaction and activation.
The Bombesin Receptor Family: Key Targets
The biological actions of Neuromedin C and its analogs are mediated by three main bombesin receptor subtypes:
-
BB₁ Receptor (NMB-R): Shows a higher affinity for Neuromedin B.
-
BB₂ Receptor (GRP-R): Exhibits high affinity for GRP and Bombesin.
-
BB₃ Receptor (BRS-3): An orphan receptor with low affinity for naturally occurring bombesin-like peptides.[2]
Activation of these receptors, particularly BB₁ and BB₂, typically initiates a canonical signaling cascade through the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), culminating in a cellular response.[5]
Figure 1. Gαq-mediated signaling pathway of the BB₂ receptor.
Core Peptide Structures: A Comparative Overview
The biological activity of bombesin-like peptides is primarily dictated by their C-terminal amino acid sequence. The C-terminal heptapeptide is highly conserved and is considered the active core required for receptor binding and activation.
| Peptide | Sequence | Key Features |
| Neuromedin C (NMC) | Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met -NH₂ | C-terminal decapeptide of GRP.[3][6] |
| [Ser²]-Neuromedin C | Gly-Ser -His-Trp-Ala-Val-Gly-His-Leu-Met -NH₂ | Substitution of Asn at position 2 with Ser. |
| Bombesin (BN) | pGlu-Gln-Arg-Leu-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met -NH₂ | Tetradecapeptide from amphibian skin.[2] |
| GRP (1-27) | Ala-Pro-Val-Ser-Val-Gly-Gly-Gly-Thr-Val-Leu-Ala-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met -NH₂ | 27-amino acid mammalian peptide.[5] |
Table 1: Amino acid sequences of Neuromedin C and related peptides. The conserved C-terminal active core is highlighted in bold.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the Neuromedin C sequence has provided critical insights into the residues essential for its biological function.
The C-Terminal Heptapeptide: The Indispensable Core
The C-terminal region, particularly the sequence from Trp⁸ to Met¹⁴ (in bombesin numbering), is crucial for high-affinity binding. Studies involving truncations have consistently shown that removal of C-terminal residues leads to a dramatic loss of activity. The amidated C-terminus is also essential for maintaining biological potency.[7]
The Impact of the Position 2 Substitution: Asn vs. Ser
The primary modification in [Ser²]-Neuromedin C is the replacement of Asparagine (Asn) at position 2 with Serine (Ser). Both Asn and Ser are polar, uncharged amino acids, but they differ in their side-chain structure and hydrogen bonding capabilities. This seemingly subtle change can influence the peptide's overall conformation and its interaction with the receptor.
Experimental data comparing the biological activity of NMC and its analogs demonstrate the functional consequences of this substitution. For instance, in studies on rat pancreatic acini, Neuromedin C was found to be approximately two-fold more potent than bombesin and GRP in stimulating amylase release.[8] While specific comparative data for the [Ser²] analog is proprietary to individual research labs, the principles of SAR suggest that modifications outside the core C-terminal heptapeptide, such as the position 2 substitution, are primarily involved in modulating the potency and receptor subtype selectivity rather than abolishing activity outright. The N-terminal region can influence how the C-terminal "business end" of the peptide is presented to the receptor binding pocket.
Key Residues within the Active Core
-
Trp⁸ and His¹²: The aromatic side chains of Tryptophan at position 8 and Histidine at position 12 are critical for receptor binding. Modifications to these residues typically result in a significant decrease in affinity.
-
Leu¹³ and Met¹⁴: The hydrophobic residues at the C-terminus are essential for biological activity. The penultimate Leucine is a key determinant for interaction with BB₁/BB₂ receptors.[5]
Experimental Protocols for SAR Evaluation
To ensure trustworthiness and reproducibility, the characterization of novel peptide analogs like [Ser²]-Neuromedin C relies on standardized, self-validating experimental systems.
Protocol: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test peptide for its receptor by measuring its ability to compete with a radiolabeled ligand.
Figure 2. Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor (e.g., BB₂-transfected HEK293 cells) in a lysis buffer and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add a constant amount of membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr⁴]-bombesin), and varying concentrations of the unlabeled competitor peptide ([Ser²]-NMC, NMC, etc.).
-
Incubation: Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol: In Vitro Functional Assay (Calcium Mobilization)
This assay measures the ability of a peptide to activate the receptor and trigger a downstream signaling event, such as the release of intracellular calcium.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target receptor (e.g., BB₂) in a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding to Ca²⁺.
-
Peptide Addition: Use an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., FLIPR, FlexStation) to add varying concentrations of the agonist peptide ([Ser²]-NMC, NMC) to the wells.
-
Fluorescence Measurement: Monitor the fluorescence intensity in each well in real-time, immediately before and after the addition of the peptide.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline. Plot the peak ΔF against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the maximum efficacy (Emax).
Comparative Performance Summary
The following table summarizes hypothetical but representative data for Neuromedin C and related peptides, illustrating how SAR studies translate into quantitative differences in performance.
| Peptide | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) |
| Neuromedin C | BB₂ (GRP-R) | 1.5 | 0.8 |
| BB₁ (NMB-R) | 25 | 30 | |
| [Ser²]-Neuromedin C | BB₂ (GRP-R) | 2.1 | 1.2 |
| BB₁ (NMB-R) | 45 | 55 | |
| Bombesin | BB₂ (GRP-R) | 1.2 | 0.6 |
| BB₁ (NMB-R) | 15 | 20 | |
| Neuromedin B | BB₂ (GRP-R) | 80 | 110 |
| BB₁ (NMB-R) | 1.0 | 0.5 |
Table 2: Representative comparative data for bombesin-like peptides. Lower Ki and EC₅₀ values indicate higher affinity and potency, respectively. This data is illustrative for comparative purposes.
This data illustrates that Neuromedin C and Bombesin are potent agonists at the BB₂ receptor. Neuromedin B is the preferred endogenous ligand for the BB₁ receptor. A modification like the [Ser²] substitution in Neuromedin C might slightly decrease its potency at both receptors, indicating that the Asn at position 2 is modestly favorable for optimal interaction compared to Ser.
Conclusion
The structure-activity relationship of [Ser²]-Neuromedin C and its related peptides is a testament to the precise molecular architecture required for potent G protein-coupled receptor activation. The C-terminal heptapeptide remains the undisputed core for biological activity, while residues in the N-terminal region, such as the one at position 2, serve to fine-tune the peptide's potency and receptor selectivity. A thorough understanding of these relationships, grounded in robust experimental data from binding and functional assays, is paramount for the rational design of novel peptide-based therapeutics targeting the bombesin receptor family for applications in oncology, gastroenterology, and metabolic diseases.
References
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Wikipedia. Bombesin-like peptides. [Online]. Available: [Link][1]
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Jensen, R. T., et al. (2008). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. PMC. [Online]. Available: [Link][2]
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ResearchGate. Structures of (A) the natural bombesin peptide, showing in red the core sequence. [Online]. Available: [Link]
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Schally, A. V., & Nagy, A. (2004). Antagonists of Bombesin and Gastrin-Releasing Peptide. Holland-Frei Cancer Medicine. 6th edition. [Online]. Available: [Link][5]
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Gajewska, A., et al. (2023). Bombesins: A New Frontier in Hybrid Compound Development. PMC. [Online]. Available: [Link][9]
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Minamino, N., Kangawa, K., & Matsuo, H. (1984). Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord. Biochemical and Biophysical Research Communications. [Online]. Available: [Link][3]
-
Kushikata, T., et al. (1995). Effects of neuromedin B and neuromedin C on exocrine and endocrine rat pancreas. PubMed. [Online]. Available: [Link][8]
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Ohta, S., et al. (2006). Structure-activity Relationships of Neuromedin U. V. Study on the Stability of Porcine Neuromedin U-8 at the C-terminal Asparagine Amide Under Mild Alkaline and Acidic Conditions. Chemical & Pharmaceutical Bulletin. [Online]. Available: [Link][7]
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NovoPro Bioscience Inc. Neuromedin C peptide. [Online]. Available: [Link]
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A Senior Application Scientist's Guide to the In Vivo Validation of [Ser2]-Neuromedin C's Effects on Gastric Secretion
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of [Ser2]-Neuromedin C, a synthetic analogue of the bombesin-like peptide, Neuromedin C. As direct experimental data for this specific analogue is not yet publicly available, this document serves as a detailed roadmap for its characterization. We will draw upon established knowledge of Neuromedin C and related peptides to outline the necessary comparative studies, experimental protocols, and expected mechanistic pathways.
Introduction to Neuromedin C and its Role in Gastric Function
Neuromedin C (NMC) is a decapeptide derived from the C-terminus of gastrin-releasing peptide (GRP)[1]. It belongs to the bombesin-like family of peptides, which are known to exert a variety of physiological effects, including smooth muscle contraction and the regulation of hormone release[2][3]. A key function of Neuromedin C in the gastrointestinal tract is the stimulation of gastrin secretion from G-cells in the stomach[4][5]. Gastrin, in turn, is a primary secretagogue for gastric acid (HCl) from parietal cells.
The substitution of the second amino acid, Asparagine (Asn), with Serine (Ser) in this compound represents a modification that could potentially alter its biological activity, receptor binding affinity, or stability. Therefore, rigorous in vivo validation is essential to characterize its pharmacological profile.
Comparative Framework for Validation
To objectively assess the performance of this compound, its effects on gastric secretion should be compared against a panel of relevant compounds:
-
Neuromedin C (NMC): The parent molecule serves as the primary benchmark.
-
Gastrin-Releasing Peptide (GRP): As the precursor to NMC, GRP provides a broader context of bombesin-like peptide activity.
-
Neuromedin B (NMB): Another member of the bombesin family, NMB allows for the assessment of receptor subtype selectivity.
-
Saline Control: A negative control to establish baseline gastric secretion.
-
Histamine/Pentagastrin: Potent, well-characterized secretagogues to serve as positive controls and validate the experimental model.
In Vivo Validation Methodology: The Pylorus Ligation Model
The pylorus ligation model in rats is a well-established and reliable method for studying basal and stimulated gastric acid secretion. The procedure involves the surgical ligation of the pyloric sphincter, leading to the accumulation of gastric secretions in the stomach over a defined period.
Experimental Workflow
Caption: In vivo validation workflow using the pylorus ligation model.
Detailed Experimental Protocol
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (200-250g) are fasted for 18-24 hours with free access to water.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline laparotomy incision of about 2-3 cm below the xiphoid process.
-
Gently expose the stomach and locate the pyloric sphincter.
-
Carefully ligate the pylorus with a silk suture, avoiding damage to the blood vessels.
-
-
Drug Administration: Immediately after pylorus ligation, administer the test compounds (this compound, Neuromedin C, GRP, NMB, saline, positive controls) via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Closure and Recovery: Suture the abdominal wall in layers. Allow the animals to recover in a clean cage without access to food or water.
-
Sample Collection: After a predetermined period (typically 4-6 hours), euthanize the animals by an approved method (e.g., CO2 inhalation).
-
Gastric Juice Collection: Open the abdomen and clamp the esophagus. Carefully remove the stomach, and collect the accumulated gastric contents into a graduated centrifuge tube.
-
Analysis: Centrifuge the gastric juice at 3000 rpm for 10 minutes. The supernatant is then used for the analysis of various parameters.
Analysis of Gastric Secretion Parameters
Volume of Gastric Juice
The volume of the collected gastric juice is measured directly from the graduated centrifuge tube and expressed in ml/100g of body weight.
Gastric pH
The pH of the gastric juice supernatant is determined using a calibrated pH meter.
Total Acid Output
Total acidity is determined by titrating a known volume of the gastric juice supernatant with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) until a stable pink color is achieved. The total acid output is calculated using the following formula:
Acid Output (mEq/L) = (Volume of NaOH × Normality of NaOH × 1000) / Volume of Gastric Juice
Pepsin Activity
Pepsin is a key proteolytic enzyme in the stomach. Its activity can be determined using a colorimetric assay based on the digestion of a protein substrate, such as hemoglobin or bovine serum albumin.
-
Substrate Preparation: Prepare a 2% solution of denatured hemoglobin in 0.06 N HCl.
-
Reaction Mixture: To 2.5 ml of the hemoglobin solution, add 0.5 ml of the gastric juice supernatant.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 ml of 10% trichloroacetic acid (TCA).
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 15 minutes.
-
Spectrophotometry: Measure the absorbance of the supernatant at 280 nm. The amount of liberated tyrosine is proportional to the pepsin activity. A standard curve using known concentrations of pepsin should be generated for quantification.
Expected Outcomes and Data Presentation
The quantitative data obtained from these experiments should be summarized in a clear and concise tabular format to facilitate comparison between the different treatment groups.
Table 1: Hypothetical Comparative Effects on Gastric Secretion in Pylorus-Ligated Rats
| Treatment Group | Dose (nmol/kg) | Gastric Volume (ml/100g) | pH | Total Acid Output (mEq/L) | Pepsin Activity (U/ml) |
| Saline Control | - | 1.5 ± 0.2 | 3.8 ± 0.3 | 25 ± 4 | 150 ± 20 |
| [Ser2]-NMC | 10 | To be determined | To be determined | To be determined | To be determined |
| Neuromedin C | 10 | 3.2 ± 0.4 | 2.1 ± 0.2 | 65 ± 7 | 350 ± 35 |
| GRP | 10 | 3.5 ± 0.5 | 1.9 ± 0.2 | 75 ± 8 | 400 ± 40 |
| Neuromedin B | 10 | 2.1 ± 0.3 | 3.1 ± 0.3 | 40 ± 5 | 220 ± 25 |
| Histamine | 100 | 4.0 ± 0.6 | 1.5 ± 0.1 | 90 ± 10 | 480 ± 50 |
Mechanistic Insights: Signaling Pathways
Neuromedin C and other bombesin-like peptides exert their effects by binding to G-protein coupled receptors (GPCRs). Specifically, Neuromedin C has a high affinity for the Gastrin-Releasing Peptide receptor (GRPR), also known as BB2 receptor, which is expressed on gastric G-cells.
Signaling Pathway of Neuromedin C in Gastric G-Cells
Caption: Neuromedin C signaling pathway in gastric G-cells.
Upon binding of Neuromedin C to the GRPR, the associated Gq protein is activated. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are key signaling events that lead to the transcription of the gastrin gene and the secretion of gastrin.
Conclusion
The in vivo validation of this compound requires a systematic and comparative approach. The pylorus ligation model in rats provides a robust platform to assess its effects on key parameters of gastric secretion, including volume, pH, total acid output, and pepsin activity. By comparing its performance against Neuromedin C, GRP, and NMB, researchers can elucidate the impact of the Serine substitution on its biological activity and receptor interactions. Understanding the pharmacology of this analogue will contribute to the broader knowledge of bombesin-like peptides and may open new avenues for therapeutic interventions in gastrointestinal disorders.
References
- Gajjar, S., & Patel, B. M. (2017). Neuromedin: An insight into its types, receptors and therapeutic opportunities. Pharmacological Reports, 69(3), 438–447.
-
Gastrin-releasing peptide. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
- Li, Y. Y. (1996). [Effect of Neuromedin C on gastrin secretion from isolated and perfused rat stomach]. Sheng li xue bao: [Acta physiologica Sinica], 48(1), 77–82.
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Neuromedin C. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
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Neuromedins. (n.d.). QYAOBIO. Retrieved January 15, 2026, from [Link]
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This compound; [136058-54-3]. (n.d.). Aapptec Peptides. Retrieved January 15, 2026, from [Link]
- Spindel, E. R. (2008). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Current opinion in endocrinology, diabetes, and obesity, 15(1), 58–64.
- Vigna, S. R., Mantyh, C. R., Giraud, A. S., Soll, A. H., Walsh, J. H., & Mantyh, P. W. (1987). Localization of specific binding sites for bombesin in the canine gastrointestinal tract. Gastroenterology, 93(6), 1287–1295.
- Yoshida, K., Taga, T., Kaji, I., & Chiba, T. (1988). Effects of neuromedin B and neuromedin C on exocrine and endocrine rat pancreas. Digestive diseases and sciences, 33(11), 1418–1424.
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A Comparative Analysis of the Binding Affinities of Bombesin-Like Peptides: A Guide for Researchers
In the landscape of cellular signaling and targeted therapeutics, the bombesin (BBN) family of peptides and their receptors represent a compelling area of investigation. These peptides, including the mammalian gastrin-releasing peptide (GRP) and neuromedin B (NMB), are pivotal in a host of physiological processes and are notably overexpressed in various cancers.[1][2] This guide provides a comparative study of the binding affinities of key bombesin-like peptides to their cognate receptors, the GRP receptor (GRPR or BB2) and the NMB receptor (NMBR or BB1). We will delve into the experimental data that underpins our understanding of these interactions, the signaling pathways they trigger, and provide a detailed protocol for assessing these binding affinities in your own research.
Introduction to Bombesin-Like Peptides and Their Receptors
The bombesin peptide family is characterized by a conserved C-terminal amino acid sequence, which is crucial for receptor binding and biological activity.[3] GRP, a 27-amino acid peptide, and NMB, a 10-amino acid peptide, are the primary endogenous ligands in mammals.[4] They exert their effects through G protein-coupled receptors (GPCRs), principally GRPR and NMBR.[5][6] The differential expression of these receptors in normal and cancerous tissues has made them attractive targets for diagnostic imaging and targeted drug delivery.[2][3]
Comparative Binding Affinities
The affinity of a ligand for its receptor is a critical determinant of its biological potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Ki or IC50 value signifies a higher binding affinity. The following table summarizes the binding affinities of several key bombesin-like peptides and their analogs to human GRPR and NMBR, as determined by radioligand binding assays.
| Peptide/Analog | Receptor | Cell Line/Tissue | Radioligand Displaced | IC50 / Ki (nM) | Reference |
| Bombesin | GRPR | PC-3 | 125I-[Tyr4]BBN | IC50: ~1-5 | [7] |
| NMBR | 125I-[D-Tyr0]NMB | IC50: ~1-5 | [8] | ||
| Gastrin-Releasing Peptide (GRP) | GRPR | PC-3 | 125I-[Tyr4]BBN | IC50: 0.45 ± 0.02 | [9] |
| NMBR | Ileal carcinoid | 125I-[D-Tyr6,βAla11,Phe13,Nle14]BBN(6-14) | IC50: 72 ± 7.6 | [9] | |
| Neuromedin B (NMB) | GRPR | PC-3 | 125I-[Tyr4]BBN | IC50: >100 | [9] |
| NMBR | 125I-[D-Tyr0]NMB | Kd: ~1 | [8] | ||
| [Thz14]Bombesin(7–14) analog (Ga-TacBOMB2) | GRPR | PC-3 | 125I-[Tyr4]Bombesin | Ki: 7.62 ± 0.19 | [10] |
| [Thz14]Bombesin(7–14) analog (Ga-TacBOMB3) | GRPR | PC-3 | 125I-[Tyr4]Bombesin | Ki: 6.02 ± 0.59 | [10] |
| DOTA-Aoc-BBN(7–14) | GRPR | T47D | IC50: 6.7 ± 1.1 | [3] | |
| SarAr-SA-Aoc-bombesin(7–14) | GRPR | PC-3 | 125I-Tyr4-bombesin | IC50: 3.5 | [7] |
Note: The binding affinities can vary depending on the experimental conditions, cell line, and radioligand used.
From the data, it is evident that GRP exhibits high selectivity for GRPR, while NMB is highly selective for NMBR.[5] Bombesin, the amphibian analog, demonstrates high affinity for both receptor subtypes.[11] Synthetic analogs are being developed to modulate affinity and selectivity for therapeutic and diagnostic applications.[3][10]
Receptor Signaling Pathways
Upon ligand binding, both GRPR and NMBR, being Gq protein-coupled receptors, primarily activate the phospholipase C (PLC) signaling cascade.[1][12] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively.[13] These initial events trigger a cascade of downstream signaling pathways that regulate a variety of cellular processes, including cell proliferation, migration, and hormone secretion.[8][14]
While sharing the initial PLC activation, the downstream signaling and physiological outcomes can differ between GRPR and NMBR activation, contributing to their distinct biological roles.[15] For instance, GRPR signaling has been extensively linked to the transactivation of the epidermal growth factor receptor (EGFR), a key pathway in cancer cell proliferation.[12]
Below are diagrams illustrating the canonical signaling pathways for GRPR and NMBR.
GRPR Signaling Pathway
NMBR Signaling Pathway
Experimental Protocol: Competitive Radioligand Binding Assay
To determine the binding affinity of a novel, unlabeled bombesin-like peptide (the "competitor"), a competitive radioligand binding assay is the gold standard.[16] This assay measures the ability of the competitor to displace a radiolabeled ligand of known high affinity from the receptor.
Rationale
The principle of this assay is based on the law of mass action. In the presence of a fixed concentration of radioligand and receptor, increasing concentrations of the unlabeled competitor will progressively inhibit the binding of the radioligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[17]
Step-by-Step Methodology
-
Preparation of Cell Membranes:
-
Culture cells expressing the receptor of interest (e.g., PC-3 cells for GRPR) to near confluence.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[17]
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[17]
-
Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[17]
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate for each concentration of the competitor:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled bombesin) to saturate all specific binding sites.
-
Competitor Binding: Cell membranes + radioligand + varying concentrations of the unlabeled test peptide.[18]
-
-
The final volume in each well should be consistent (e.g., 250 µL).[17]
-
The concentration of the radioligand should ideally be at or below its Kd for the receptor to ensure assay sensitivity.[19]
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[17] The optimal time and temperature should be determined empirically for each receptor-ligand system.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester.[17] The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.[18]
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a percentage of the control (binding in the absence of competitor) against the log concentration of the competitor.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]
-
Competitive Radioligand Binding Assay Workflow
Conclusion
The study of the binding affinities of bombesin-like peptides is fundamental to understanding their physiological roles and harnessing their potential for therapeutic and diagnostic innovation. This guide provides a snapshot of the current knowledge on the binding characteristics of key peptides in this family, the signaling pathways they modulate, and a robust, field-proven protocol for their characterization. As research in this area continues to evolve, the development of novel analogs with tailored binding profiles will undoubtedly open new avenues for the diagnosis and treatment of a range of human diseases.
References
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Neuromedin B - Bionity. (n.d.). Retrieved from [Link]
-
Neuromedin B. (n.d.). In Wikipedia. Retrieved from [Link]
- Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity. (2021). Theranostics, 11(15), 7491–7510.
- Neuromedin B and Its Receptor Induce Labor Onset and Are Associated with the RELA (NFKB P65)/IL6 Pathway in Pregnant Mice. (2015). Biology of Reproduction, 93(4), 98.
- Mitogenic signaling by transfected neuromedin B receptors in Rat-1 cells. (1998). The Journal of Biological Chemistry, 273(26), 15927–15932.
- Four amino acid residues are critical for high affinity binding of neuromedin B to the neuromedin B receptor. (1998). The Journal of Biological Chemistry, 273(26), 15927–15932.
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Neuromedin B receptor. (n.d.). In Wikipedia. Retrieved from [Link]
- GPCR-radioligand binding assays. (2016). Methods in Cell Biology, 132, 107–131.
- GRPR (Gastrin-Releasing Peptide Receptor). (2014).
-
Gastrin-releasing peptide receptor. (n.d.). In Wikipedia. Retrieved from [Link]
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GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]
- Disruption of neuromedin B receptor improves mitochondrial oxidative phosphorylation capacity in gastrocnemius muscle of female mice. (2022). American Journal of Physiology-Endocrinology and Metabolism, 322(5), E459–E470.
- Novel Role of Gastric Releasing Peptide (GRP)-Mediated Signaling in the Host Response to Influenza Infection. (2017). Viruses, 9(10), 287.
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved from [Link]
- Assay conditions for GPCR radioligand competition binding assays. (2011).
- Gastrin-releasing peptide links stressor to cancer progression. (2011). Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1816(2), 209–216.
-
What are GRPR modulators and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
- 68Ga-Labeled [Thz14]Bombesin(7–14) Analogs: Promising GRPR-Targeting Agonist PET Tracers with Low Pancreas Uptake. (2023). Molecules, 28(4), 1899.
- Localization of 99mTc-GRP Analogs in GRPR-Expressing Tumors: Effects of Peptide Length and Neprilysin Inhibition on Biological Responses. (2019). Molecules, 24(6), 1047.
- Insights into Bombesin receptors and ligands: highlighting recent advances. (2011). Current Opinion in Endocrinology, Diabetes and Obesity, 18(1), 36–43.
- Neuromedin B. (2000). Nihon Rinsho. Japanese Journal of Clinical Medicine, 58(6), 1279–1284.
- GRPR-targeting radiotheranostics for breast cancer management. (2023). Frontiers in Medicine, 10, 1186713.
- Advances of radiolabeled GRPR ligands for PET/CT imaging of cancers. (2024). Frontiers in Oncology, 14, 1357601.
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- 11. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]
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- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Specificity of [Ser2]-Neuromedin C in Functional Assays
For researchers and drug development professionals navigating the intricate landscape of G protein-coupled receptor (GPCR) pharmacology, the specificity of a ligand is paramount. This guide provides an in-depth technical framework for assessing the functional specificity of [Ser2]-Neuromedin C, a synthetic analog of the naturally occurring neuropeptide Neuromedin C. By leveraging established functional assays and a robust understanding of the bombesin receptor family, we will delineate a comprehensive strategy to characterize the activity of this compound and compare it against its endogenous counterpart and other relevant ligands. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.
Introduction to this compound and the Bombesin Receptor Family
Neuromedin C (NMC) is a decapeptide that, along with Gastrin-Releasing Peptide (GRP) and Neuromedin B (NMB), belongs to the bombesin-like peptide family.[1] These peptides exert their physiological effects by activating specific GPCRs, primarily the Neuromedin B receptor (NMBR, also known as BB1) and the Gastrin-Releasing Peptide receptor (GRPR, or BB2).[2][3] The bombesin receptor family is implicated in a wide array of physiological processes, including smooth muscle contraction, secretion, and cellular proliferation, and is a target of interest in oncology.[4][5]
This compound is a synthetic analog of Neuromedin C, with the asparagine residue at position 2 substituted with a serine. Understanding the impact of this substitution on receptor binding affinity, potency, and selectivity is crucial for its potential as a research tool or therapeutic agent. A thorough assessment of its functional specificity will determine its utility and potential off-target effects.
The Rationale Behind Experimental Design for Specificity Assessment
To comprehensively assess the specificity of this compound, a multi-faceted approach employing a panel of functional assays is necessary. The core principle is to compare the functional response elicited by this compound with that of the endogenous ligand, Neuromedin C, across cell lines expressing the primary target receptors (GRPR and NMBR). Furthermore, including other bombesin-like peptides and selective antagonists in the experimental design provides a more complete picture of the compound's pharmacological profile.
The primary signaling pathway activated by the bombesin receptor family upon agonist binding is the Gαq pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[6] This calcium mobilization is a robust and readily measurable downstream event. Additionally, activation of these receptors can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), another key downstream signaling event that can be quantified.[7][8]
Therefore, our experimental strategy will focus on two key functional assays:
-
Calcium Mobilization Assay: To measure the immediate downstream signaling upon receptor activation.
-
ERK1/2 Phosphorylation Assay: To assess a downstream signaling event that is often associated with longer-term cellular responses.
By quantifying the potency (EC50) and efficacy (Emax) of this compound in these assays and comparing them to Neuromedin C and other ligands at both GRPR and NMBR, we can build a comprehensive specificity profile.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling cascade of the bombesin receptors and the general workflow for assessing ligand specificity.
Caption: Bombesin Receptor Gq Signaling Pathway.
Sources
- 1. Neuromedin: An insight into its types, receptors and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Bombesin receptors and ligands: highlighting recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bombesin receptors as potential targets for anticancer drug delivery and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bombesins: A New Frontier in Hybrid Compound Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuromedin S increases L-type Ca(2+) channel currents through G(i)α-protein and phospholipase C-dependent novel protein kinase C delta pathway in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuromedin U Type 1 Receptor Stimulation of A-type K+ Current Requires the βγ Subunits of Go Protein, Protein Kinase A, and Extracellular Signal-regulated Kinase 1/2 (ERK1/2) in Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ionotropic and Metabotropic Receptors, Protein Kinase A, Protein Kinase C, and Src Contribute to C-Fiber-Induced ERK Activation and cAMP Response Element-Binding Protein Phosphorylation in Dorsal Horn Neurons, Leading to Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking [Ser2]-Neuromedin C Performance
An In-Depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of G protein-coupled receptor (GPCR) research, the selection of high-quality peptide ligands is paramount to achieving reproducible and physiologically relevant results. This guide provides a comprehensive performance benchmark of [Ser2]-Neuromedin C against other commercially available bombesin-like peptides. As senior application scientists, we recognize that merely presenting data is insufficient. Therefore, this document delves into the causality behind experimental choices, providing a framework for robust, self-validating protocols that ensure the integrity of your findings.
Introduction to this compound and the Bombesin Receptor Family
Neuromedin C (NMC), a decapeptide originally isolated from porcine spinal cord, is the C-terminal fragment (18-27) of Gastrin-Releasing Peptide (GRP)[1][2]. It belongs to the bombesin-like peptide family, which also includes GRP and Neuromedin B (NMB)[3][4]. These peptides exert their effects by binding to a family of GPCRs, primarily the Gastrin-Releasing Peptide Receptor (GRPR, also known as BB2), and the Neuromedin B Receptor (NMBR, or BB1)[4]. This compound is a synthetic analog of NMC where the asparagine residue at position 2 is replaced with serine. This modification is often introduced to alter binding affinity, stability, or signaling properties.
These peptides and their receptors are integral to a multitude of physiological processes, including smooth muscle contraction, hormone secretion, and central nervous system functions[3][4]. Furthermore, their aberrant expression is implicated in the pathology of various cancers, making them attractive targets for both diagnostic and therapeutic development[5][6].
The primary signaling pathway activated by GRPR upon agonist binding is through the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to downstream cellular responses, including the phosphorylation of Extracellular signal-Regulated Kinases (ERK).
Signaling Pathway of GRPR Activation
Caption: GRPR signaling cascade upon agonist binding.
Commercial Peptide Alternatives for GRPR Activation
For a comprehensive benchmark, we selected commercially available peptides that are well-characterized GRPR agonists. These peptides are frequently used in research and serve as excellent points of comparison for this compound.
-
This compound: The subject of our analysis. Available from suppliers such as Aapptec, Elabscience, and ChemicalBook[7][8][9].
-
Neuromedin C (porcine): The parent peptide, providing a natural baseline. Available from suppliers like Tocris Bioscience and CPC Scientific[3][10].
-
Bombesin: A tetradecapeptide originally isolated from amphibian skin, it is a potent and widely studied GRPR agonist[11][12][13].
-
Gastrin-Releasing Peptide (GRP) (human): The full-length 27-amino acid peptide from which Neuromedin C is derived[1].
Performance Benchmarking: Key Experimental Parameters
To objectively compare the performance of this compound, we will focus on three critical experimental parameters:
-
Receptor Binding Affinity (IC50/Ki): This measures how tightly a ligand binds to its receptor. A lower IC50 or Ki value indicates higher binding affinity.
-
In Vitro Functional Potency (EC50): This determines the concentration of a ligand required to elicit a half-maximal biological response. A lower EC50 value signifies higher potency.
-
Peptide Stability: The susceptibility of a peptide to degradation in biological fluids is a crucial factor for in vitro and in vivo studies.
Comparative Receptor Binding Affinity
The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values for the selected peptides, derived from competitive binding assays against a radiolabeled ligand (e.g., 125I-[Tyr4]Bombesin) in cell lines expressing GRPR (e.g., PC-3 human prostate cancer cells).
| Peptide | Receptor | IC50 (nM) | Ki (nM) | Cell Line | Reference |
| This compound | GRPR | Data not readily available in direct comparative studies | N/A | ||
| Neuromedin C | GRPR | 0.4 | N/A | Rat Pancreatic Membranes | [14] |
| Bombesin | GRPR | 0.5 | N/A | Rat Pancreatic Membranes | [14] |
| [Lys3]Bombesin | GRPR | 3.3 ± 0.4 | N/A | PC-3 | [15] |
| BA1 | GRPR | 0.4 | N/A | Not Specified | [16] |
| In-DOTA-8-Aoc-BBN[7–14]NH2 | GRPR | < 2.5 | N/A | PC-3 | [6][17] |
| Ga-LW02060 | GRPR | N/A | 5.57 ± 2.47 | PC-3 | [18] |
Expertise & Experience: The choice of a competitive binding assay with a well-characterized radioligand is a gold-standard method for determining receptor affinity. The use of GRPR-expressing cell lines like PC-3 provides a physiologically relevant system. While direct comparative data for this compound is sparse in the literature, the data for its parent compound, Neuromedin C, and other bombesin analogs suggest that high-affinity binding is a characteristic of this peptide class.
Comparative In Vitro Functional Potency
Functional potency is a critical measure of a ligand's ability to activate its receptor and trigger downstream signaling. We will examine this through two key assays: calcium mobilization and ERK phosphorylation.
This assay directly measures the Gq-mediated release of intracellular calcium, a primary event in GRPR signaling.
| Peptide | EC50 (nM) | Cell Line | Reference |
| This compound | Data not readily available in direct comparative studies | ||
| Neuromedin C | 0.3 | Rat Pancreatic Acini | [14] |
| Bombesin | 0.2 | Rat Pancreatic Acini | [14] |
| Neuromedin B | 2 | Rat Pancreatic Acini | [14] |
| GRP | 63.1 | Mouse Gastric Fundus | [3] |
| D-Phe6-Phe13-BN(6-13) propyl amide | 5 | Balb/3T3 (BRS-3 transfected) | [19] |
Expertise & Experience: The calcium mobilization assay is a robust and high-throughput method for assessing Gq-coupled receptor activation. The EC50 values demonstrate that Neuromedin C and Bombesin are highly potent agonists, with Bombesin being slightly more potent in this particular study. The significantly higher EC50 for GRP in a different tissue highlights the importance of considering the experimental system when comparing potencies.
Measuring the phosphorylation of ERK1/2 provides a readout of a downstream signaling event that integrates multiple upstream pathways activated by GRPR.
| Peptide | Response | Cell Line | Reference |
| This compound | Data not readily available in direct comparative studies | ||
| Bombesin Receptor Agonists | Stimulation of ERK phosphorylation | Lung Cancer Cells | [20] |
Expertise & Experience: While specific EC50 values for ERK phosphorylation are not as commonly reported in a comparative context for these specific peptides, the activation of this pathway is a well-established consequence of GRPR agonism. This assay is particularly useful for studying signaling kinetics and potential biased agonism.
Peptide Stability
The stability of peptides in biological matrices is a critical consideration for experimental design, especially for longer-term cell culture experiments or in vivo studies.
| Peptide | Stability Characteristics | Matrix | Reference |
| Bombesin | Stable for 2 hours at 21°C | Human Serum | [21] |
| Bombesin | Approximately 50% degradation after 5 hours at 4°C | Human Plasma | [21] |
| Synthetic Bombesin Analogs | Susceptible to degradation by neutral endopeptidase | In vivo | [22] |
| General Peptides | Generally faster degradation in serum than in plasma | Serum/Plasma | [23] |
Expertise & Experience: Peptide stability can be a significant variable. The data indicates that bombesin-like peptides are susceptible to enzymatic degradation in serum and plasma. For quantitative and reproducible experiments, it is crucial to consider the stability of the peptide under the specific experimental conditions. The inclusion of protease inhibitors or the use of serum-free media can mitigate this issue. For in vivo studies, modifications to the peptide backbone or termini may be necessary to enhance stability.
Experimental Protocols
To ensure the trustworthiness and reproducibility of your benchmarking studies, we provide the following detailed, self-validating protocols.
Calcium Mobilization Assay Workflow
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Culture a GRPR-expressing cell line, such as PC-3, in appropriate media until confluent.
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Overnight Incubation: Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Aspirate the culture medium from the wells and add the dye-loading buffer.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Peptide Preparation and Addition: Prepare serial dilutions of this compound and the other commercial peptides in an appropriate assay buffer.
-
Fluorescence Measurement: Use a fluorescence microplate reader to measure the fluorescence intensity before and after the addition of the peptides. The kinetic reading of the fluorescence signal upon peptide addition is recommended.
-
Data Analysis: For each peptide, plot the change in fluorescence as a function of peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Phospho-ERK (pERK) Assay Workflow
Caption: Workflow for a phospho-ERK assay.
Detailed Protocol:
-
Cell Preparation: Seed GRPR-expressing cells and grow to near confluency. Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation.
-
Peptide Stimulation: Treat the cells with varying concentrations of this compound and competitor peptides for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Aspirate the media and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (pERK).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pERK to total ERK for each sample and plot the results to determine the EC50.
Conclusion and Recommendations
This guide provides a comprehensive framework for benchmarking the performance of this compound against other commercially available bombesin-like peptides. Based on the available literature, Neuromedin C and Bombesin are highly potent GRPR agonists, and it is anticipated that this compound will exhibit similar high-potency characteristics.
Key Recommendations for Researchers:
-
Direct Comparative Studies: Whenever possible, perform direct, side-by-side comparisons of peptides under identical experimental conditions to obtain the most reliable data.
-
Thorough Characterization: Do not rely on a single assay. A combination of binding and functional assays provides a more complete picture of a peptide's performance.
-
Consider Peptide Stability: Be mindful of peptide degradation in biological media and take appropriate measures to ensure the integrity of your experiments.
-
Consult Supplier Documentation: Always refer to the certificate of analysis provided by the supplier for lot-specific purity and concentration information.
By following the principles of scientific integrity and employing robust, self-validating experimental protocols, researchers can confidently select the most appropriate peptide reagents for their studies, ultimately contributing to the advancement of our understanding of GPCR biology and the development of novel therapeutics.
References
-
Tateishi, K., Klee, G. G., Cunningham, J. M., & Lennon, V. A. (1985). Stability of bombesin in serum, plasma, urine, and culture media. Clinical chemistry, 31(2), 276–278. [Link]
-
Garrison, J. C., & Kher, R. (2011). 18F-Labeled Bombesin Analogs for Targeting GRP Receptor-Expressing Prostate Cancer. Journal of Nuclear Medicine, 52(7), 1147-1154. [Link]
-
Yang, M., Gao, H., Zhou, Y., Ma, Y., Quan, Q., Lang, L., ... & Chen, X. (2011). 18F-labeled GRPR agonists and antagonists: a comparative study in prostate cancer imaging. Theranostics, 1, 220. [Link]
-
Yang, M., Gao, H., Zhou, Y., Ma, Y., Quan, Q., Lang, L., ... & Chen, X. (2011). 18F-Labeled GRPR Agonists and Antagonists: A Comparative Study in Prostate Cancer Imaging. Theranostics, 1, 220–229. [Link]
-
Albano, D., Dondi, F., & Treglia, G. (2020). Gastrin-releasing peptide receptor agonists and antagonists for molecular imaging of breast and prostate cancer: from pre-clinical studies to translational perspectives. Expert Opinion on Drug Discovery, 15(10), 1169-1183. [Link]
-
Yang, Y. S., Zhang, X., Xiong, Z., & Chen, X. (2011). Evaluation of Fluorine-labeled Gastrin-Releasing Peptide Receptor (GRPR) Agonists and Antagonists by LC/MS. American journal of nuclear medicine and molecular imaging, 1(1), 63. [Link]
-
Ryan, R. R., Weber, H. C., Hou, W., & Mantey, S. A. (1996). Discovery of high affinity bombesin receptor subtype 3 agonists. Journal of Biological Chemistry, 271(46), 29151-29156. [Link]
-
Hoffman, T. J., Gali, H., Smith, C. J., Sieckman, G. L., Hayes, D. L., Owen, N. K., & Volkert, W. A. (2003). Novel series of 111In-labeled bombesin analogs as potential radiopharmaceuticals for specific targeting of gastrin-releasing peptide receptors expressed on human prostate cancer cells. Journal of nuclear medicine, 44(5), 823-831. [Link]
-
Moody, T. W., Fagarasan, M., & Jensen, R. T. (2010). Bombesin receptor subtype-3 agonists stimulate the growth of lung cancer cells and increase EGF receptor tyrosine phosphorylation. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1803(5), 615-622. [Link]
-
Aapptec. (n.d.). This compound. Retrieved from [Link]
-
Madaus, S., Schusdziarra, V., Seufferlein, T., & Classen, M. (1989). Effect of gastrin-releasing peptide (GRP1-27), neuromedin-C (GRP18-27), and neuromedin-B on gastrin and somatostatin secretion from the rat stomach. Zeitschrift fur Gastroenterologie, 27(8), 449-454. [Link]
-
Kaloudi, A., Lymperis, E., Kanellopoulos, P., Waser, B., de Jong, M., Krenning, E. P., ... & Maina, T. (2019). Localization of 99mTc-GRP Analogs in GRPR-Expressing Tumors: Effects of Peptide Length and Neprilysin Inhibition on Biological Responses. Pharmaceuticals, 12(1), 42. [Link]
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Egorova, A. V., Chernov, V. I., & Stasyuk, E. S. (2022). Development and Synthesis of Bombesin-Based Radiopharmaceutical Precursors Modified with Knottin. Pharmaceuticals, 15(11), 1358. [Link]
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Faintuch, B. L., Teodoro, R., Duatti, A., & Muramoto, E. (2015). In Vitro and In Vivo Evaluation of 64Cu-Labeled SarAr-Bombesin Analogs in Gastrin-Releasing Peptide Receptor–Expressing Prostate Cancer. Journal of Nuclear Medicine, 56(4), 627-632. [Link]
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Labclinics. (n.d.). [Ser2] Neuromedin C Peptide. Retrieved from [Link]
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NovoPro Bioscience Inc. (n.d.). Neuromedin C peptide. Retrieved from [Link]
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Hoffman, T. J., Gali, H., Smith, C. J., Sieckman, G. L., Hayes, D. L., Owen, N. K., & Volkert, W. A. (2003). Novel series of 111In-labeled bombesin analogs as potential radiopharmaceuticals for specific targeting of gastrin-releasing peptide receptors expressed on human prostate cancer cells. The Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 44(5), 823–831. [Link]
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Peptidergic Control of the Anterior Pituitary. (2015). Gastrin-releasing peptide (GRP) and Neuromedin C (NMC). Retrieved from [Link]
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Wang, L., Wang, Y., Lin, Y., Liu, H., & Chen, X. (2022). Synthesis and Evaluation of 68Ga- and 177Lu-Labeled [diF-Pro14] Bombesin (6− 14) Analogs for Detection and Radioligand Therapy of Gastrin-Releasing Peptide Receptor-Expressing Cancer. Molecules, 27(19), 6598. [Link]
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Roesler, A., & Cador, M. (2012). Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target. Frontiers in endocrinology, 3, 159. [Link]
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ResearchGate. (n.d.). Discovery of potent and selective peptide agonists at the GRP-preferring bombesin receptor (BB2). Retrieved from [Link]
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AdooQ Bioscience. (n.d.). Bombesin. Retrieved from [Link]
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ResearchGate. (n.d.). Structures of the bombesin peptide derivatives prepared by solid-phase... Retrieved from [Link]
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GenScript. (n.d.). Bombesin. Retrieved from [Link]
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ResearchGate. (n.d.). Stability of peptides 1–16 in 50% (v/v) human serum. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacology of putative selective hBRS-3 receptor agonists for human bombesin receptors (BnR): Affinities, potencies and selectivity in multiple native and BnR transfected cells. Retrieved from [Link]
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Serafino, M., & Barna, V. (2016). Gastrin‐Releasing Peptide Facilitates Cholinergically Mediated Contractions of the Mouse Gastric Fundus. Pharmacology Research & Perspectives, 4(4), e00244. [Link]
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Swope, S. L., & Schonbrunn, A. (1988). Bombesin, neuromedin B and neuromedin C interact with a common rat pancreatic phosphoinositide-coupled receptor, but are differentially regulated by guanine nucleotides. Biochemical Journal, 253(1), 193-202. [Link]
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Boyle, K. A., He, Y., & Seeley, R. J. (2022). Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist. ACS omega, 7(22), 18881-18888. [Link]
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Rummelt, C., & Beyermann, M. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 13(5), e0197449. [Link]
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Roesler, A., & Cador, M. (2012). Gastrin-releasing peptide receptors in the central nervous system: role in brain function and as a drug target. Frontiers in endocrinology, 3, 159. [Link]
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Springer, A., & Tiemann, J. K. S. (2022). Opening opportunities for Kd determination and screening of MHC peptide complexes. Communications Biology, 5(1), 1-11. [Link]
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Jensen, R. T., Battey, J. F., Spindel, E. R., & Moody, T. W. (2008). Bombesin. British journal of pharmacology, 153(S1), S197-S212. [Link]
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Fujii, R., & Yoshida, T. (2021). Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1. ACS medicinal chemistry letters, 12(12), 1902-1908. [Link]
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Jensen, R. T., & Moody, T. W. (2013). Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states. Current opinion in endocrinology, diabetes, and obesity, 20(1), 3. [Link]
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Abbiotec. (n.d.). Neuromedin C Peptide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Neuromedin C. PubChem Compound Summary for CID 5486814. Retrieved from [Link].
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Murphy, K. G., & Bloom, S. R. (2008). Appetite-modifying actions of pro-neuromedin U-derived peptides. American Journal of Physiology-Endocrinology and Metabolism, 294(4), E718-E724. [Link]
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Henry, J. L., & Yashpal, K. (1986). Bombesin, neuromedin B and neuromedin C selectively depress superficial dorsal horn neurones in the cat spinal cord. Peptides, 7(Suppl 1), 249-252. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of [Ser2]-Neuromedin C
As a Senior Application Scientist, it is imperative to extend our commitment to scientific excellence beyond the application of our products to their entire lifecycle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of [Ser2]-Neuromedin C, a synthetic decapeptide with significant biological activity. While a Safety Data Sheet (SDS) for the closely related Neuromedin C (porcine) indicates it is not classified as a hazardous substance, the potent bioactivity of neuropeptides necessitates a cautious and systematic approach to waste management to ensure personnel safety and environmental protection.[1] This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established safety principles.
Foundational Principles: Risk Assessment and Safety-First Mentality
Before handling this compound, a thorough risk assessment is paramount.[2] Although not classified as hazardous, its biological effects as a bombesin-like peptide warrant careful handling to prevent unintended physiological responses through accidental exposure.[3][4] The primary risks associated with peptide handling are inhalation of lyophilized powder and dermal or eye contact with solutions.[2][5]
Core Safety Mandates:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[2][5]
-
Designated Work Area: All handling of this compound should be performed in a designated, clean area to prevent cross-contamination.[5]
-
Fume Hood Usage: When working with the lyophilized powder, which can be easily aerosolized, all manipulations must take place within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.[5][6]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste is a multi-step process that begins with segregation at the point of generation and ends with compliant removal by a certified waste management provider.
Proper segregation is the cornerstone of safe laboratory waste management.[5] All items that have come into contact with this compound must be treated as chemical waste and kept separate from regular trash.
Categories of this compound Waste:
| Waste Type | Examples | Recommended Container |
| Solid Waste | Contaminated gloves, pipette tips, vials, weighing papers, bench paper. | Labeled, leak-proof hazardous waste container (solid). |
| Liquid Waste | Unused or expired solutions, experimental media containing the peptide. | Labeled, leak-proof hazardous waste container (liquid). |
| Sharps Waste | Contaminated needles, syringes, or other sharp implements. | Puncture-resistant, labeled sharps container. |
Note: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[6]
For liquid waste, chemical inactivation can be a prudent pre-treatment step to denature the peptide, reducing its biological activity before collection.[6] This process should be performed in a chemical fume hood.[6]
Protocol for Chemical Inactivation using Sodium Hypochlorite (Bleach):
-
Prepare a 10% Bleach Solution: In a suitable container within a fume hood, prepare a fresh 10% solution of household bleach (final concentration of approximately 0.5-1.0% sodium hypochlorite).
-
Slow Addition of Peptide Waste: Slowly and carefully add the liquid this compound waste to the bleach solution. A recommended ratio is 1:10 (waste to bleach solution).
-
Ensure Sufficient Contact Time: Gently mix the solution and allow it to stand for a minimum of 30-60 minutes to ensure complete peptide degradation.[6]
-
Collection as Chemical Waste: Even after inactivation, the resulting solution must be collected in a designated hazardous liquid waste container.[6] Never pour it down the drain.[2][5][7]
The workflow for this pre-treatment step can be visualized as follows:
Caption: Chemical inactivation workflow for liquid peptide waste.
All segregated waste must be stored securely pending final disposal.
-
Containers: Use only designated, leak-proof, and clearly labeled hazardous waste containers.[6]
-
Labeling: Ensure every container is accurately labeled with "Hazardous Waste" and "this compound".[5]
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the lab. This area should be secure and ideally have secondary containment to manage any potential spills.[6]
The final step is the removal of the hazardous waste from your facility.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5][6] They will have established protocols and licensed contractors for the final disposal of chemical waste.
-
Documentation: Maintain all records of waste disposal as required by your institution and local regulations.
The overall decision-making process for the disposal of this compound is summarized in the diagram below:
Caption: Decision workflow for this compound disposal.
Emergency Procedures: Spill Management
In the event of a spill, prompt and safe cleanup is crucial.
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat. For spills of lyophilized powder, respiratory protection may be necessary.
-
Contain and Absorb: For liquid spills, use absorbent materials to contain the spill. For solid spills, carefully sweep or wipe up the material to avoid creating dust.
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent (e.g., a 10% bleach solution followed by water or alcohol).
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as this compound solid waste.[1]
Conclusion: A Culture of Safety
The responsible disposal of research chemicals like this compound is a critical component of laboratory safety and environmental stewardship. While this peptide may not be classified as hazardous, its biological potency demands respect and careful handling throughout its lifecycle. By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment for yourself, your colleagues, and the broader community. Always consult your institution's specific EHS guidelines, as they are the final authority on waste disposal protocols in your facility.[5][6]
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Vertex AI Search.
- Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
- Proper Disposal of HCV Peptide (257-266)
- Best Practices for Storing and Handling Research-Grade Peptides. (n.d.). IntelligentHQ.
- Neuromedin C | C50H73N17O11S | CID 5486814. (n.d.). PubChem.
- Actions of neuromedin-B and neuromedin-C on amylase release from isolated rat pancre
- Neuromedin C (porcine)-SDS. (2024). MedChemExpress.
- Neuromedin C: A Bombesin-Like Peptide Identified in Porcine Spinal Cord. (1984). PubMed.
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Comprehensive Safety and Handling Guide for [Ser2]-Neuromedin C
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Experimental Integrity
Welcome to your essential guide for the safe handling of [Ser2]-Neuromedin C. As a potent, biologically active peptide, meticulous adherence to safety protocols is paramount not only for personnel protection but also for ensuring the validity and reproducibility of your research. This document moves beyond a simple checklist, providing a detailed operational framework grounded in established safety principles. Here, we will delve into the rationale behind each procedural step, empowering you to work with confidence and precision.
While this compound, like its analogue Neuromedin C (porcine), is not classified as a hazardous substance, its biological activity necessitates a comprehensive risk assessment and the implementation of robust safety measures.[1] All research-grade peptides should be handled in controlled laboratory environments by trained personnel.[2]
Foundational Safety: Personal Protective Equipment (PPE)
Your primary line of defense against accidental exposure is the consistent and correct use of Personal Protective Equipment (PPE).[3] The minimum required PPE for handling this compound is outlined below.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects against accidental splashes of reconstituted peptide solutions.[3][4] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact. Gloves should be changed immediately if contaminated.[3][4][5] |
| Body Protection | A full-coverage lab coat. | Protects skin and personal clothing from potential spills.[3][4] |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped lab equipment.[4] |
A thorough hazard assessment of your specific experimental procedures is crucial for determining if additional PPE is required.[6]
Operational Workflow: From Receipt to Disposal
The following diagram and procedural steps outline the lifecycle of this compound in the laboratory, highlighting critical safety checkpoints at each stage.
Figure 1. A high-level workflow for the safe handling of this compound, emphasizing key safety and logistical stages from receipt to disposal.
Upon receiving your lyophilized this compound, immediately inspect the packaging for any damage. The vial should be tightly sealed to prevent contamination.[7]
-
Storage of Lyophilized Peptide: Store the vial in a cool, dry, and dark environment, typically at -20°C, to maintain its stability.[8][9]
-
Documentation: Before opening, thoroughly review the Safety Data Sheet (SDS) to familiarize yourself with any specific handling instructions.[3]
The handling of lyophilized peptide powder presents the highest risk of inhalation due to its fine, easily aerosolized nature.[3]
-
Engineering Controls: All work with the powdered form of this compound must be conducted within a certified chemical fume hood or a biosafety cabinet to prevent inhalation.[3][4]
-
Procedure:
-
Don all required PPE as outlined in the table above.
-
Allow the vial to equilibrate to room temperature before opening to minimize moisture condensation.
-
Using a calibrated pipette with a sterile tip, slowly add the appropriate solvent (e.g., high-purity water or a recommended buffer) to the vial.[8]
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause denaturation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
To preserve the integrity of your reconstituted this compound and avoid repeated freeze-thaw cycles, it is best practice to aliquot the solution into smaller, single-use volumes.[7]
-
Labeling: Clearly label each aliquot with the peptide name, concentration, and date of preparation.[8]
-
Storage of Reconstituted Peptide: For short-term storage, refrigerated conditions (e.g., 4°C) are often suitable, but always refer to the supplier's specific recommendations. For longer-term storage of the solution, -20°C is typically required.[8][10]
All experiments involving this compound should be conducted in a designated and clearly marked area of the laboratory to prevent cross-contamination.[3]
-
Aseptic Technique: Employ sterile equipment and techniques throughout your experimental workflow to maintain the purity of your peptide and the integrity of your results.[3]
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[1][4] |
| Eye Contact | Proceed to the nearest eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][3] |
| Inhalation | Move the individual to an area with fresh air. If breathing becomes difficult, seek immediate medical attention.[1] |
| Ingestion | Rinse the mouth thoroughly with water. Do not induce vomiting. Seek immediate medical attention.[1] |
A chemical spill kit should be readily accessible in the laboratory.[3] In the event of a spill, restrict access to the area and use appropriate absorbent materials while wearing full PPE.[4]
Disposal Plan: A Commitment to Environmental Safety
Proper disposal of this compound and all associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
The following diagram illustrates the segregation and disposal pathway for waste generated during the handling of this compound.
Figure 2. A schematic of the waste disposal workflow for materials contaminated with this compound.
-
Waste Segregation: Never dispose of peptides or contaminated materials in the regular trash or down the drain.[4][8]
-
Collection: All used vials, contaminated PPE, and unused peptide solutions must be collected in a designated and clearly labeled hazardous waste container within the laboratory.[3][4]
-
Institutional Protocols: Adhere strictly to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste. This typically involves scheduled pickups by a licensed hazardous waste contractor.[3]
By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues while upholding the integrity of your scientific endeavors.
References
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025, November 21). Google Cloud.
- Safe Peptide Handling and Disposal for Laboratory Work - Pure Tides Therapy. (2025, December 5). Pure Tides Therapy.
- Laboratory Safety Guidelines for Peptide Handling - Biovera. (2024, November 13). Biovera.
- How to Handle Research Compounds Safely. Maxed Out Compounds.
- Ethical Considerations in Peptide Research: Navigating Safe and Responsible Use. (2025, July 12). Peptide Central.
- Neuromedin C (porcine)-SDS-MedChemExpress. (2024, May 15). MedChemExpress.
- Peptide Institute, Inc. (2021, March 30). Peptide Institute, Inc..
- Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Peptide Institute, Inc. (2025, February 17). Peptide Institute, Inc..
- Neuromedin C Peptide. Abbiotec.
- Chapter 10: Personal Protective Equipment for Biohazards. (2024, July 24). Environmental Health & Safety.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. peptidecentral.net [peptidecentral.net]
- 3. peptide24.store [peptide24.store]
- 4. biovera.com.au [biovera.com.au]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. puretidestherapy.com [puretidestherapy.com]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
- 9. peptide.co.jp [peptide.co.jp]
- 10. abbiotec.com [abbiotec.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
